molecular formula C5H5BrN2O2 B1269384 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 84547-84-2

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1269384
CAS No.: 84547-84-2
M. Wt: 205.01 g/mol
InChI Key: YXIJCAVZGBGUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2) is a brominated pyrazole derivative with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. The bromine substituent at the 4-position of the pyrazole ring makes it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Simultaneously, the carboxylic acid group at the 5-position provides a handle for further derivatization, including the formation of amides or esters . As a key building block, it is primarily used in the synthesis of potential pharmaceutical candidates and other specialized chemicals. Researchers utilize this compound to develop new molecules for screening and biological evaluation. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Handle with care following laboratory safety protocols. This compound has associated hazard warnings . For safe handling, refer to the corresponding Safety Data Sheet (SDS). It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIJCAVZGBGUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350097
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-84-2
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: Structure, Synthesis, and Application

Five-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazoles representing one of the most prominent and versatile classes.[1][2] The pyrazole nucleus, an aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1] Their broad spectrum of biological activities—spanning anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties—stems from their ability to engage in various non-covalent interactions with biological targets and their synthetic tractability.[3][4]

This guide provides a detailed technical overview of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 84547-84-2), a highly functionalized pyrazole derivative that serves as a critical building block for drug development professionals.[5] We will dissect its molecular architecture, explore its synthesis and reactivity, and discuss its strategic importance in the design of novel therapeutic agents. As a Senior Application Scientist, the focus will be not just on the "what," but the "why"—explaining the causal relationships between the molecule's structure and its utility in the laboratory.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the pyrazole ring gives 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid its distinct chemical personality and synthetic versatility.

Core Architecture and Substituent Effects

The molecule's structure consists of a central 1H-pyrazole ring with three key substituents, each imparting specific and crucial properties:

  • N1-Methyl Group : The methylation at the N1 position is a critical design choice. It resolves the tautomerism inherent to unsubstituted pyrazoles, locking the molecule into a single, predictable isomeric form. This removes ambiguity in subsequent reactions and ensures specific, targeted interactions with biological macromolecules.

  • C4-Bromo Group : The bromine atom at the C4 position is the molecule's primary reactive handle for diversification. Electrophilic substitution on the π-excessive pyrazole ring occurs preferentially at this position.[6] This halogen serves two main purposes:

    • Electronic and Steric Modulation : The bulky, electron-withdrawing bromine atom alters the electronic landscape of the pyrazole ring, influencing the acidity of the adjacent carboxylic acid.[7]

    • Synthetic Versatility : More importantly, the C-Br bond is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[5] This is the cornerstone of its utility in building libraries for structure-activity relationship (SAR) studies.

  • C5-Carboxylic Acid Group : Positioned adjacent to the N1-methyl group, the carboxylic acid provides a second, orthogonal site for modification.[5] It is readily converted into amides, esters, or other functional groups, enabling chemists to probe interactions with different pockets of a biological target.

Caption: Molecular structure of the target compound.

Physicochemical Data Summary

The fundamental properties of the molecule are summarized below. This data is essential for experimental planning, including reaction stoichiometry calculations, solvent selection, and analytical method development.

PropertyValueSource
CAS Number 84547-84-2[8]
Molecular Formula C₅H₅BrN₂O₂[5]
Molecular Weight 205.01 g/mol [5]
Physical Form Solid[8]
InChI Key YXIJCAVZGBGUKM-UHFFFAOYSA-N[8]
InChI 1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)[8]
Purity Typically ≥95%[8]
Storage Sealed in dry, room temperature[5][8]

Synthesis, Reactivity, and Experimental Protocols

A robust and reproducible synthesis is paramount for any building block. While a single, definitive peer-reviewed protocol for this exact molecule is not consolidated, a logical synthetic pathway can be constructed from established methodologies for pyrazole synthesis and functionalization.[9][10]

Generalized Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from simple precursors. The key is the strategic timing of N-alkylation, ring formation, and halogenation. One of the most common methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

G Figure 2: Generalized Synthetic Workflow start 1,3-Dicarbonyl Precursor + Methylhydrazine step1 Step 1: Cyclocondensation start->step1 intermediate1 1-Methyl-1H-pyrazole- 5-carboxylic Acid Ester step1->intermediate1 Forms pyrazole core step2 Step 2: Bromination intermediate1->step2 intermediate2 Ethyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate step2->intermediate2 Installs reactive Br handle (e.g., using NBS) step3 Step 3: Hydrolysis intermediate2->step3 product 4-bromo-1-methyl-1H- pyrazole-5-carboxylic acid step3->product Deprotects carboxylic acid

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A Plausible Synthesis

This protocol is a generalized procedure adapted from established methods for analogous pyrazole compounds.[9]

Part A: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve a suitable 1,3-dicarbonyl precursor (e.g., ethyl 2-formyl-3-oxobutanoate) in ethanol.

  • Hydrazine Addition : Add methylhydrazine sulfate (1.1 equivalents) to the solution.

  • Cyclization : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Part B: Bromination

  • Reaction Setup : Dissolve the crude ester from Part A in a chlorinated solvent such as dichloromethane (DCM).

  • Brominating Agent : Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature. The rationale for using NBS is that it's a reliable and easily handled source of electrophilic bromine ("Br+").[11]

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up : Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Part C: Saponification (Hydrolysis)

  • Reaction Setup : Dissolve the crude brominated ester from Part B in a mixture of ethanol and water.

  • Hydrolysis : Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Isolation : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 using concentrated HCl. The target compound, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, will precipitate as a solid.

  • Purification : Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Key Reactivity Pathways

The true value of this molecule lies in its predictable and versatile reactivity, which allows for systematic exploration of chemical space.

G Figure 3: Key Reactivity Sites cluster_c4 Reactivity at C4-Br cluster_c5 Reactivity at C5-COOH center_mol 4-bromo-1-methyl-1H- pyrazole-5-carboxylic acid suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) center_mol->suzuki Pd Catalyst, Base, Boronic Acid sonogashira Sonogashira Coupling (Adds Alkynyl Groups) center_mol->sonogashira Pd/Cu Catalysts, Base, Alkyne buchwald Buchwald-Hartwig (Forms C-N Bonds) center_mol->buchwald Pd Catalyst, Base, Amine amide Amide Formation (Coupling with Amines) center_mol->amide Coupling Agent (e.g., HATU, EDCI) ester Esterification (Reaction with Alcohols) center_mol->ester Acid Catalyst, Alcohol

Caption: Major synthetic transformations enabled by the molecule.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Below are the expected spectroscopic signatures based on the molecule's structure.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the C3-H proton. - A singlet for the three N1-CH₃ protons. - A broad singlet for the carboxylic acid proton (-COOH), which is D₂O exchangeable.
¹³C NMR - Resonances for the three distinct pyrazole ring carbons (C3, C4, C5). The C4 carbon bonded to bromine will be shifted. - A signal for the N-methyl carbon. - A downfield signal for the carbonyl carbon of the carboxylic acid.
Mass Spec (MS) - The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two major peaks will be observed for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) - A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. - A sharp, strong absorption around 1700 cm⁻¹, corresponding to the C=O stretch of the carbonyl group.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its molecular structure is intelligently designed, offering a stable, non-tautomerizable core with two distinct and orthogonal points for chemical elaboration. The C4-bromo position serves as a gateway for complex scaffold construction via cross-coupling chemistry, while the C5-carboxylic acid provides a reliable anchor for attaching side chains to probe target interactions. This dual functionality makes it an invaluable intermediate for generating diverse compound libraries, accelerating the identification of new lead compounds and the optimization of existing ones. For researchers and scientists in the pharmaceutical industry, a deep understanding of this molecule's properties and reactivity is essential for leveraging its full potential in the quest for novel therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • The Bromination of Pyrazabole. DTIC. [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. ConnectSci. [Link]

  • Synthesis of pyrazole-5-carboxylic acid (84). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]

Sources

The Strategic Utility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged" structure, consistently featured in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-84-2) has emerged as a particularly versatile and powerful building block.[1] Its unique trifunctional architecture—a reactive bromine atom, a carboxylic acid handle for amide coupling, and a methylated pyrazole core—offers a strategic entry point for the synthesis of complex molecular entities with finely tuned pharmacological profiles. This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on the underlying chemical principles that drive its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is fundamental to its effective application in synthesis and research.

Core Physicochemical Data
PropertyValueSource
CAS Number 84547-84-2[2]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
Appearance Solid
Purity ≥95%
Storage Sealed in a dry environment at room temperature.[1]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Below is a summary of expected spectroscopic data.

Technique Expected Data
¹H NMR Signals corresponding to the pyrazole ring proton, the N-methyl protons, and the carboxylic acid proton.
¹³C NMR Resonances for the five carbon atoms of the pyrazole ring and the methyl group.
Mass Spec (GC-MS) Molecular ion peaks at m/z 204 and 206, corresponding to the bromine isotopes.[2]
Infrared (IR) Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br vibrations.[3][4]

Synthesis and Mechanistic Insights

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that can be approached through several strategic routes. A common and logical pathway involves the initial formation of the pyrazole ring, followed by sequential N-methylation, bromination, and functional group manipulation.

Generalized Synthetic Workflow

G cluster_0 Core Synthesis Start 1,3-Dicarbonyl Compound + Methylhydrazine Pyrazole_Ester Ethyl 1-methyl-1H-pyrazole-5-carboxylate Start->Pyrazole_Ester Cyclocondensation Bromination 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate Pyrazole_Ester->Bromination Electrophilic Bromination (e.g., NBS) Hydrolysis 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Bromination->Hydrolysis Base-catalyzed Hydrolysis G cluster_1 Application in SHP2 Inhibitor Synthesis Start 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Reduction (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol Start->Reduction Reduction (e.g., BH₃/THF) Intermediate Key Pyrazole Intermediate Reduction->Intermediate Further Synthetic Steps Final_Product SHP2 Inhibitor Intermediate->Final_Product Coupling and Finalization

Sources

An In-depth Technical Guide to the Physical Properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom and a versatile carboxylic acid group on a stable pyrazole core, renders it an invaluable precursor for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its fundamental physical properties, providing a critical data resource for researchers engaged in the development of novel therapeutics and functional materials. The insights contained herein are designed to empower informed decision-making in experimental design, from reaction setup to purification and formulation.

Molecular Identity and Structural Characteristics

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs. The specific arrangement of the bromo, methyl, and carboxylic acid functionalities dictates its unique reactivity and physicochemical profile.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
CAS Number 84547-84-2[1]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
Canonical SMILES CN1C(=C(C=N1)Br)C(=O)O
InChI Key YXIJCAVZGBGUKM-UHFFFAOYSA-N[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile available information and draw reasoned comparisons with closely related structures.

Physical State and Appearance

Commercial suppliers list 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a solid at ambient temperature.[1] While a specific color is not universally reported, it is typically an off-white to light-colored crystalline or powdered solid.

Melting Point
Solubility

Quantitative solubility data in common laboratory solvents remains to be experimentally determined and published. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of the polar carboxylic acid group suggests that it will exhibit some solubility in polar protic solvents like water and alcohols, particularly with heating or under basic conditions where the carboxylate salt can form. It is also expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for NMR spectroscopy and as reaction media for similar compounds. Its solubility in nonpolar solvents like hexanes is predicted to be low.

Acidity (pKa)

The pKa value, a measure of the acidity of the carboxylic acid proton, has not been experimentally reported. Carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the bromine atom and the pyrazole ring may slightly increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. An accurate determination of the pKa is crucial for designing salt formation strategies and for understanding its behavior in physiological media.

Stability

Commercial sources recommend storing 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in a dry, sealed container at room temperature.[1] This suggests good stability under standard laboratory conditions. As with many carboxylic acids, prolonged exposure to high temperatures may lead to decarboxylation. Its stability across a range of pH values and in the presence of light has not been formally documented and would be a valuable area for further investigation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. While a complete set of publicly available spectra is not available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the pyrazole ring proton. The methyl protons (N-CH₃) would likely appear as a singlet, typically in the range of 3.5-4.5 ppm. The pyrazole ring proton (C-H) would also be a singlet, with its chemical shift influenced by the electronic effects of the adjacent bromo and carboxyl groups. The carboxylic acid proton (-COOH) would present as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each of the five unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the bromine and methyl substituents. The methyl carbon would be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band, typically around 1700-1725 cm⁻¹. C-N and C-C stretching vibrations of the pyrazole ring, as well as C-H bending vibrations, will also be present in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (205.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or the bromine atom.

Crystallography

To date, the crystal structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has not been reported in the Cambridge Structural Database (CSD). X-ray crystallographic analysis would provide invaluable information on its solid-state conformation, intermolecular interactions (such as hydrogen bonding and potential halogen bonding), and crystal packing. This data is critical for understanding its physical properties like melting point and solubility, and for computational modeling in drug design.

Safety and Handling

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is associated with several hazard warnings. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[2]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols: A Methodological Framework

While specific, validated protocols for the determination of all physical properties of this compound are not published, the following outlines the standard, industry-accepted methodologies that would be employed.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is indicative of a pure compound.

Methodology:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow prep Sample Preparation load Loading Capillary prep->load Pack sample heat Controlled Heating load->heat Place in apparatus observe Observation heat->observe Slow ramp record Record Range observe->record Note initial and final melt

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology (Thermodynamic Solubility):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vials are agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as HPLC-UV.

Solubility_Assessment cluster_workflow Solubility Assessment Workflow add Add Excess Solid equilibrate Equilibrate add->equilibrate Agitate at constant T filter Filter equilibrate->filter Remove undissolved solid analyze Analyze Filtrate filter->analyze Determine concentration (HPLC)

Caption: Workflow for Thermodynamic Solubility Assessment.

Conclusion: A Foundation for Future Discovery

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest with a promising future in the synthesis of bioactive molecules. This guide has consolidated the available data on its physical properties, providing a valuable resource for chemists and pharmacologists. While key experimental data points are yet to be published, the information and methodologies presented here offer a solid foundation for its handling, application, and further investigation. The continued exploration of this and related pyrazole derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents. A patent has already demonstrated its utility as a starting material in the synthesis of SHP2 phosphatase inhibitors, highlighting its relevance in oncology research.[4][5]

References

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Chemical Register. 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. [Link]

  • Amerigo Scientific. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • Buy 4-bromo-1-methylpyrazole-3-carboxy acid industrial Grade from ... [Link]

  • De Gruyter. Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents. CN112166110A - SHP2 phosphatase inhibitors and methods of use thereof.
  • Google Patents. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction

Overview of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring core.[1] This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide array of biologically active molecules. The presence of a bromine atom, a methyl group, and a carboxylic acid moiety on the pyrazole ring provides multiple points for chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents.[1] The unique substitution pattern of this compound influences its chemical reactivity, physicochemical properties, and potential pharmacological activity.

Significance of Solubility in Drug Development and Research

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance.[2][3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate determination of a compound's solubility are paramount during the early stages of drug discovery and development. This knowledge informs formulation strategies, aids in the interpretation of in vitro and in vivo study results, and is essential for ensuring consistent and reliable dosing.

Physicochemical Properties

Molecular Structure and Characteristics

The molecular structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a bromine atom at the C4 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. The presence of the carboxylic acid group suggests that the compound's solubility will be pH-dependent. The pyrazole ring itself is aromatic, contributing to the molecule's overall planarity and potential for π-π stacking interactions, which can influence its crystal lattice energy and, consequently, its solubility.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
CAS Number 84547-84-2[1]
Physical Form Solid[4]
Purity (typical) ≥95%[1]
Storage Sealed in dry, room temperature[4]

Understanding Solubility

Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For ionizable compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the intrinsic solubility (the solubility of the neutral form) and the solubility at different pH values are important parameters. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of an ionizable compound.

Factors Influencing the Solubility of Pyrazole Derivatives

Several factors can influence the solubility of pyrazole derivatives:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. Aromatic pyrazole rings can lead to strong crystal packing and lower solubility.

  • pH of the Medium: As a carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is expected to be more soluble in basic solutions where it can deprotonate to form a more soluble carboxylate salt.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are generally better at dissolving polar molecules. The presence of the polar carboxylic acid group suggests that polar solvents may be effective.

  • Temperature: For most solid solutes, solubility increases with temperature.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask Method: The Gold Standard

The shake-flask method is the benchmark for determining the thermodynamic (equilibrium) solubility of a compound.[5] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Diagram of the Shake-Flask Workflow

G cluster_0 Shake-Flask Method for Thermodynamic Solubility A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24-48h at constant temp) A->B Agitation C 3. Separate solid and liquid phases (centrifuge/filter) B->C D 4. Collect supernatant C->D E 5. Quantify concentration (HPLC/UV-Vis) D->E

Caption: Workflow for thermodynamic solubility determination.

High-Throughput Screening for Kinetic Solubility

Nephelometry-Based Assay

For early-stage drug discovery, where compound availability is often limited, high-throughput methods for assessing kinetic solubility are employed. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). Nephelometry, which measures light scattering from suspended particles, is a common technique for detecting precipitation.[4]

Experimental Protocol for Kinetic Solubility
  • Stock Solution: Prepare a high-concentration stock solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a series of dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer to identify the concentration at which precipitation occurs.

Diagram of the Kinetic Solubility Workflow

G cluster_1 Kinetic Solubility Determination via Nephelometry F 1. Prepare concentrated DMSO stock solution G 2. Serially dilute in DMSO F->G H 3. Add to aqueous buffer G->H I 4. Measure turbidity (Nephelometer) H->I J 5. Determine precipitation point I->J

Caption: Workflow for kinetic solubility determination.

Solubility Data of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Quantitative Solubility Profile

As of the latest literature review, specific, publicly available experimental solubility data for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in common pharmaceutical solvents is limited. The following table provides a template for recording such data once determined experimentally.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Water257.4Data not availableShake-Flask
Ethanol25N/AData not availableShake-Flask
Methanol25N/AData not availableShake-Flask
DMSO25N/AData not availableShake-Flask
PBS257.4Data not availableShake-Flask
Interpretation of Expected Solubility

Based on the chemical structure, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is anticipated to exhibit low aqueous solubility at neutral and acidic pH due to its aromatic core and the undissociated carboxylic acid group. Its solubility is expected to increase significantly at basic pH values as the carboxylic acid is deprotonated to the more soluble carboxylate anion. The compound is likely to be more soluble in polar organic solvents such as DMSO and methanol, which can engage in hydrogen bonding with the carboxylic acid moiety.[1]

Conclusion

References

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(11), 643-657. [Link]

  • Avdeef, A. (2007). The rise of the potentiometric pKa and the proper handling of solubility. Current topics in medicinal chemistry, 7(8), 837-848.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

A Spectroscopic Guide to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: Structure Elucidation for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅BrN₂O₂), a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral manifestations, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The specific substitution pattern of this molecule, featuring a bromine atom at the 4-position, a methyl group at the N1-position, and a carboxylic acid at the 5-position, makes it a versatile intermediate for further chemical modifications.[1] The bromine atom, for instance, serves as a handle for cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides and esters.[1] Accurate structural confirmation through spectroscopic methods is therefore a critical first step in any research and development pipeline utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its unique substitution pattern.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Sample Preparation:

  • Dissolve 5-10 mg of purified 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) spectrometer.

  • Parameters:

    • Spectral width: 0-15 ppm

    • Pulse angle: 45°

    • Relaxation delay: 2 seconds

¹³C NMR Spectroscopy:

  • Instrument: Same as for ¹H NMR.

  • Parameters:

    • Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is characterized by three distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and deshielding.[4]
~7.8Singlet1HC3-HThe sole proton on the pyrazole ring is significantly deshielded by the electronegative nitrogen atoms and the adjacent carboxylic acid group.
~3.9Singlet3HN-CH₃The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl proton due to the electronegativity of the nitrogen.

The simplicity of the spectrum, with only three singlets (one being broad), is a direct consequence of the molecule's substitution pattern, which leaves no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[5]
~140C5The carbon atom bearing the carboxylic acid group is deshielded by both the attached oxygen and the ring nitrogens.
~138C3The carbon atom attached to the sole ring proton is also significantly deshielded.
~105C4The carbon atom bonded to the bromine atom is shifted upfield relative to the other ring carbons due to the heavy atom effect of bromine.
~40N-CH₃The methyl carbon attached to the nitrogen appears in the typical range for such groups.

The chemical shifts of the pyrazole ring carbons are in good agreement with values reported for similarly substituted pyrazoles.[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. For 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the IR spectrum is dominated by absorptions from the carboxylic acid moiety.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

IR Spectral Data & Interpretation

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe carboxylic acid O-H stretch appears as a very broad band due to strong intermolecular hydrogen bonding.[5][8]
~1710Strong, SharpC=O stretchThe carbonyl stretch of a carboxylic acid dimer is typically found around this region.[5][8]
~1600-1450MediumC=N, C=C stretchThese absorptions are characteristic of the pyrazole ring vibrations.
~1300-1200MediumC-O stretchThe C-O single bond stretch of the carboxylic acid.[8]
Below 1000Medium-WeakC-Br stretch, C-H bendThe C-Br stretch and out-of-plane C-H bending vibrations appear in the fingerprint region.

The presence of the very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functional group.[5][8]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

Mass Spectrum Interpretation

The mass spectrum of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

Table 4: Predicted Mass Spectrometry Data

m/zIonRationale
204/206[M]⁺ or [M+H]⁺The molecular ion peaks corresponding to the presence of ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 ratio is a hallmark of a monobrominated compound.[9][10]
186/188[M-H₂O]⁺Loss of a water molecule from the carboxylic acid.
159/161[M-COOH]⁺Loss of the carboxylic acid group.

The fragmentation pattern can provide further structural information, though the most diagnostic feature is the isotopic signature of bromine in the molecular ion cluster.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a process of integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Compound Synthesized Compound NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS NMR_Data Scaffold & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Halogen ID MS->MS_Data Structure Final Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The characteristic signals in each spectrum, from the proton and carbon environments in NMR to the functional group vibrations in IR and the isotopic pattern in MS, all converge to validate the assigned structure. This guide serves as a practical reference for researchers, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical synthesis and drug discovery.

References

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. National Institutes of Health. Available at: [Link]

  • Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. PubChem. Available at: [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • Mass Spectrometry - Examples. The University of Arizona. Available at: [Link]

  • 4-bromo-5-methylpyrazole-1-carboxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... Study Prep in Pearson+. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound whose structural motif is of significant interest in the development of novel therapeutic agents. The presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations. This guide will focus on a logical and efficient synthetic sequence starting from readily available pyrazole precursors.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be strategically approached through a multi-step sequence. The most logical and commonly employed route, which will be the focus of this guide, involves the following key transformations:

  • N-Methylation of a Pyrazole-5-Carboxylate Ester: Introduction of the methyl group at the N1 position of the pyrazole ring.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole core.

  • Ester Hydrolysis: Conversion of the ester functionality to the final carboxylic acid.

The selection of the starting material is crucial. Ethyl 1-methyl-1H-pyrazole-5-carboxylate serves as an ideal precursor, as it already possesses the N-methyl group. Alternatively, if starting from a non-methylated pyrazole, an initial N-methylation step would be required.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (if not commercially available)

A common method for the synthesis of N-methylated pyrazole esters is the reaction of a β-dicarbonyl compound with methylhydrazine.

Reaction Scheme:

Synthesis_of_Ethyl_1_methyl_1H_pyrazole_5_carboxylate start Benzenebutanoic acid, 4-bromo-.alpha.,.gaMMa.-dioxo-, ethyl ester product Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate start->product Ethanol, 90°C, 2h reagent Methylhydrazine reagent->product

Figure 1: Synthesis of a substituted ethyl 1-methyl-1H-pyrazole-5-carboxylate.[1]

Experimental Protocol:

A general procedure for the synthesis of a substituted ethyl 1-methyl-1H-pyrazole-5-carboxylate is as follows:

  • To a heated solution (70 °C) of the appropriate β-dicarbonyl precursor (1.0 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • The reaction mixture is then heated at 90 °C for 2 hours.

  • After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Part 2: Regioselective Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The bromination of the pyrazole ring is a critical step, with regioselectivity being a key consideration. The electron-donating effect of the N-methyl group and the directing effect of the ester group influence the position of bromination. For N-substituted pyrazoles, electrophilic substitution, such as bromination, typically occurs at the 4-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

Reaction Scheme:

Bromination_of_Ethyl_1_methyl_1H_pyrazole_5_carboxylate start Ethyl 5-methyl-1H-pyrazole-3-carboxylate product Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate start->product Dichloromethane, 0°C to rt, 12-16h reagent N-Bromosuccinimide (NBS) reagent->product

Figure 2: Bromination of a pyrazole ester using NBS.[2]

Experimental Protocol:

A plausible procedure adapted from the bromination of analogous pyrazole compounds is as follows[2]:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Hydrolysis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.

Reaction Scheme:

Hydrolysis_of_Ester start Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate product 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid start->product Hydrolysis reagent 1. NaOH, EtOH/H2O, reflux 2. HCl (aq) reagent->product

Figure 3: Hydrolysis of the bromo-pyrazole ester.[2]

Experimental Protocol:

A general procedure for the hydrolysis of the ester is as follows[2]:

  • Dissolve the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

  • The precipitated solid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acidC5H5BrN2O2205.0184547-84-2
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateC7H9BrN2O2233.066076-14-8
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acidC7H9BrN2O2233.06175276-99-0
4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acidC7H9BrN2O2233.071248387-82-7

Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from pyrazole derivatives is a well-established process that relies on fundamental organic transformations. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development programs. Careful execution of each step, coupled with diligent reaction monitoring, will ensure a high yield and purity of the final product.

References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Retrieved from [Link]

  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • NIH. (2020). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a plethora of biologically active molecules.[2][3] When functionalized with a carboxylic acid moiety and other substituents, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, intended for researchers and professionals engaged in the pursuit of novel therapeutics.

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted pyrazole carboxylic acids have demonstrated significant efficacy in several key therapeutic areas, primarily due to their ability to interact with a variety of biological targets.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A substantial body of research highlights the potent anticancer properties of pyrazole carboxylic acid derivatives.[5] These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cell cycle progression and signaling pathways.

One of the key targets is the family of Aurora kinases, which play a crucial role in mitosis. Inhibition of these kinases can lead to apoptosis in cancer cells. For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to possess significant Aurora-A kinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against cell lines like HCT116 and MCF-7.[6] Similarly, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activity against various cancer cell lines.[7]

The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[8][9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrazole carboxylic acids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[10] Their mechanism of action often involves the disruption of microbial cellular processes.

The antibacterial efficacy of these compounds is typically assessed using methods like the agar well diffusion assay, which provides a qualitative measure of antimicrobial activity, and the determination of the Minimum Inhibitory Concentration (MIC), which offers a quantitative measure of potency.[11][12][13] For example, certain pyrazole-thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.25 µg/mL.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[15] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.[16]

The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[17] The anti-inflammatory potential of these compounds is often evaluated using in vitro COX inhibition assays and in vivo models such as the carrageenan-induced paw edema test.[18][19] Several pyrazole derivatives have demonstrated COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to or even exceeding that of the well-known COX-2 inhibitor, celecoxib.[20][21]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of substituted pyrazole carboxylic acids is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

A general SAR for many biologically active pyrazole carboxylic acids can be summarized as follows:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are crucial for potent and selective activity.[22][23]

  • The Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, as it can participate in key interactions with the target protein, such as forming hydrogen bonds or salt bridges.[8]

  • Aryl Substituents: The presence of aryl groups, often with specific substitution patterns (e.g., halogens, methoxy groups), can enhance binding to the target and modulate the compound's pharmacokinetic properties.

The following diagram illustrates a generalized structure-activity relationship for a hypothetical pyrazole carboxylic acid derivative.

synthesis_workflow start Starting Materials (Hydrazine derivative, β-Ketoester) step1 Cyclocondensation (Ethanol, Acetic Acid, Reflux) start->step1 intermediate Pyrazole-carboxylate Ester step1->intermediate step2 Hydrolysis (LiOH/NaOH, THF/Water) intermediate->step2 step3 Acidification (HCl) step2->step3 product Pyrazole Carboxylic Acid (Precipitate) step3->product COX2_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inflammatory Effects stimuli Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins synthesizes inflammation Pain, Fever, Swelling prostaglandins->inflammation mediate inhibitor Pyrazole Carboxylic Acid (Selective COX-2 Inhibitor) inhibitor->cox2 inhibits

Sources

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Pyrazole

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its strategic importance stems from its bifunctional nature, incorporating two distinct and orthogonally reactive functional groups on a stable pyrazole scaffold. The pyrazole ring itself is a well-established pharmacophore present in numerous biologically active molecules, making its derivatives of significant interest.[2]

This guide provides an in-depth look at the chemical properties, synthesis, and core applications of this building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Reactive Sites

The structure features a bromine atom at the 4-position and a carboxylic acid group at the 5-position.[1] This specific arrangement allows for selective chemical transformations:

  • The C4-Bromine: This site serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • The C5-Carboxylic Acid: This group provides a classical site for derivatization, most commonly through the formation of amides or esters.[1]

Caption: Structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is a solid at room temperature and should be stored in a dry, sealed environment.[1]

PropertyValueSource(s)
CAS Number 84547-84-2[1][3]
Molecular Formula C₅H₅BrN₂O₂[1][4]
Molecular Weight 205.01 g/mol [1][4]
Appearance Off-white to white solid[5]
Purity ≥95%
Storage Room temperature, sealed in dry conditions[1]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Precautionary Codes P261, P280, P305+P351+P338[6]

Synthesis of the Core Building Block

While several methods exist for the synthesis of substituted pyrazoles, a common and logical approach for this specific isomer involves the regioselective bromination of a suitable precursor. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, and the C4 position is often susceptible to such reactions.

A Plausible Synthetic Pathway

A practical synthesis can be envisioned starting from the commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate. The process involves two key steps: electrophilic bromination followed by saponification (ester hydrolysis).

Synthetic_Pathway Start Ethyl 1-methyl-1H-pyrazole-5-carboxylate Intermediate Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate Start->Intermediate  Brominating Agent  (e.g., NBS, Br₂)  Solvent (e.g., AcOH, CHCl₃)   Product 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Intermediate->Product  Base (e.g., NaOH, LiOH)  Solvent (e.g., H₂O/EtOH)  Acidic Workup (e.g., HCl)  

Caption: Proposed two-step synthesis from an ester precursor.

Experimental Protocol: Synthesis via Bromination and Hydrolysis

This protocol describes a representative procedure based on established chemical principles for pyrazole synthesis.

Step 1: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC/LC-MS indicates complete conversion.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: A white precipitate of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application I: C-C Bond Formation via Palladium Cross-Coupling

The bromine atom at the C4 position is the key to expanding the molecular framework. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and widely used method for this purpose.[7]

The Suzuki-Miyaura Reaction: Mechanistic Causality

The reaction couples the organohalide (our pyrazole) with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[7][8] The choice of each component is critical for success:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. One can use a direct Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a more stable Pd(II) precatalyst (e.g., PdCl₂(dppf)). The ligands on the palladium (like PPh₃ or dppf) are crucial for stabilizing the metal center and facilitating the catalytic cycle.

  • Base: The base is essential for activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield, often depending on the specific substrates.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it helps to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronate salt.[10]

Suzuki_Workflow Setup 1. Assemble Reactants Degas 2. Degas Mixture (Ar/N₂ Purge) Setup->Degas Solvents, Base, Boronic Acid Catalyst 3. Add Pd Catalyst Degas->Catalyst Heat 4. Heat to Reaction Temp Catalyst->Heat Monitor 5. Monitor (TLC/LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Aqueous Workup Monitor->Workup Reaction Complete Purify 7. Purify (Chromatography) Workup->Purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of the title compound with a generic arylboronic acid.

  • Reaction Setup: To a Schlenk flask or pressure vessel, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).[11]

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[10] Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the 4-aryl-1-methyl-1H-pyrazole-5-carboxylic acid.

Application II: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, readily transformed into a variety of other functional groups, most notably amides.

Amide Bond Formation: The Role of Coupling Reagents

Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable and requires very high temperatures. The standard laboratory practice involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[12] This is achieved using coupling reagents.

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Onium Salts (e.g., HATU, HBTU): These reagents are highly efficient activators that form an activated ester intermediate, leading to rapid and clean amide bond formation with minimal side products. They are often the preferred choice for sensitive or sterically hindered substrates.[13]

Experimental Protocol: Amide Coupling with HATU

This protocol details a robust method for synthesizing a pyrazole-5-carboxamide.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the amine (1.0-1.2 eq), followed by the coupling reagent HATU (1.1-1.3 eq). Finally, add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is typically complete within this timeframe. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a quintessential example of a modern synthetic building block. Its dual reactivity allows for a modular and powerful approach to constructing complex molecular architectures.[1] By leveraging well-established and reliable methodologies like palladium-catalyzed cross-coupling and standard amide bond formation, chemists can strategically and efficiently elaborate the pyrazole core in two different vectors. This versatility makes it an indispensable tool for generating diverse chemical libraries for screening and for the targeted synthesis of potential pharmaceutical candidates.[2][14]

References

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NIH. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. (2021, June 8). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • ACS Publications. (2021, December 29). Amide Bond Formation via the Rearrangement of Nitrile Imines. Retrieved from [Link]

Sources

The Strategic Application of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its inherent stability and versatile substitution patterns have made it a focal point for the development of novel drugs across a wide range of diseases. This technical guide delves into the specific utility and strategic applications of a key derivative, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1) . We will explore its synthetic versatility, analyze its role as a pivotal building block in the creation of potent biological modulators, and provide detailed experimental frameworks for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

The Pyrazole Core: A Foundation of Therapeutic Success

The five-membered pyrazole ring system is a cornerstone of modern drug design, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[2] The success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anticoagulant apixaban, has cemented its status as a pharmacologically significant moiety.[1] The unique electronic and structural profile of the pyrazole ring allows for diverse and specific interactions with biological targets.

The subject of this guide, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, is a particularly valuable building block due to its pre-installed functional handles, which allow for controlled, regioselective modifications.

  • The carboxylic acid at the C5 position serves as a versatile anchor for forming amides and esters, enabling the exploration of interactions with target proteins.

  • The bromine atom at the C4 position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[3]

This dual functionality provides a robust platform for generating extensive chemical libraries and performing detailed structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid provides context for its purity and potential side products. The synthesis generally proceeds through a multi-step sequence.

cluster_0 Synthetic Pathway Start 1,3-Dicarbonyl Compound Step1 Pyrazole Ring Formation (Hydrazine) Start->Step1 Cyclization Step2 N-Methylation (e.g., Methyl Iodide, Base) Step1->Step2 Alkylation Step3 Bromination (e.g., NBS) Step2->Step3 Halogenation Step4 Oxidation/Hydrolysis Step3->Step4 Functional Group Transformation End 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Step4->End

Caption: Generalized synthetic pathway for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Key Applications in Medicinal Chemistry

The strategic value of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is best illustrated through its application in the synthesis of targeted therapeutics. Below, we explore its use in developing inhibitors for several key enzyme classes.

SHP2 Phosphatase Inhibitors for Oncology

A significant application of this pyrazole derivative is in the synthesis of inhibitors for SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. SHP2 is a critical signaling node in the RAS-MAPK pathway, and its deregulation is implicated in various cancers, including Noonan syndrome, juvenile myelomonocytic leukemia, breast cancer, and lung cancer.[2]

A key patent (US10934302B1) discloses the use of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as an intermediate in the synthesis of potent SHP2 inhibitors.[2] The synthetic strategy leverages the carboxylic acid moiety for reduction to a hydroxymethyl group, which is a key structural element of the final inhibitor.

Experimental Protocol: Reduction of the Carboxylic Acid

This protocol is adapted from the patent literature and demonstrates a fundamental transformation of the core scaffold.[2]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃/THF), 1 M solution

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF, add BH₃/THF solution (4.0 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature and add EtOAc.

  • Wash the organic layer with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.

This transformation is a critical first step in building the more complex SHP2 inhibitor, highlighting the utility of the carboxylic acid as a masked hydroxymethyl group.

Lactate Dehydrogenase (LDH) Inhibitors in Cancer Metabolism

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in this process, converting pyruvate to lactate.[4] Inhibition of LDH is a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.[5]

While primary literature directly linking 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid to LDH inhibitors is emerging, related pyrazole-based compounds have shown potent, low nanomolar inhibition of both LDHA and LDHB.[4] The general strategy involves converting the carboxylic acid to a carboxamide, which can then be further elaborated.

Hypothetical Signaling Pathway and Point of Intervention

cluster_1 Glycolysis Pathway in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA Lactate Dehydrogenase A (LDHA) Pyruvate->LDHA Lactate Lactate LDHA->Lactate Inhibitor Pyrazole-based LDH Inhibitor Inhibitor->LDHA Inhibition

Caption: Inhibition of LDHA by pyrazole-based compounds disrupts the Warburg effect.

Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation

Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The 1,5-diarylpyrazole scaffold of celecoxib is a classic example of a successful COX-2 inhibitor. Derivatives of pyrazole carboxylic acids are actively being investigated as novel COX-2 inhibitors.[7]

The synthetic versatility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid makes it an ideal starting point for creating libraries of potential COX-2 inhibitors. The carboxylic acid can be converted to an amide, and the bromo-position can be functionalized via Suzuki coupling to introduce the various aryl groups necessary for potent and selective COX-2 inhibition.

Strategic Derivatization: Experimental Workflows

The power of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid lies in its capacity for systematic modification at two key positions. This allows for a logical and efficient exploration of the chemical space around the pyrazole core.

Amide Bond Formation at the C5-Carboxylic Acid

Converting the carboxylic acid to an amide is a fundamental step in creating many bioactive molecules. The resulting amide can act as a key hydrogen bond donor or acceptor, crucial for binding to target proteins.

Experimental Protocol: General Amide Coupling

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Desired primary or secondary amine (e.g., an aniline derivative)

  • Coupling agent (e.g., TBTU, HATU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Suzuki Cross-Coupling at the C4-Bromo Position

The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of diverse aryl and heteroaryl moieties, which are often critical for achieving high target affinity and selectivity.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxamide derivative

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide derivative (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120°C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Logical Flow of a Structure-Activity Relationship (SAR) Study

cluster_2 SAR Workflow Start 4-bromo-1-methyl-1H-pyrazole- 5-carboxylic acid Amidation Amide Coupling (Library of Amines) Start->Amidation Suzuki Suzuki Coupling (Library of Boronic Acids) Amidation->Suzuki Screening Biological Screening (e.g., Enzyme Assay) Suzuki->Screening Analysis Data Analysis (IC50 values) Screening->Analysis SAR Establish Structure- Activity Relationship Analysis->SAR

Caption: A systematic approach to SAR studies using the dual functionality of the core scaffold.

Quantitative Data and Structure-Activity Insights

The true value of a chemical scaffold is realized through the systematic evaluation of its derivatives. While comprehensive SAR data for derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is proprietary or spread across numerous studies, we can infer key relationships from the broader pyrazole literature.

Table 1: Representative Biological Activities of Pyrazole Derivatives

Target ClassGeneral StructureRepresentative IC₅₀Reference
COX-2 1,5-Diarylpyrazole0.26 µM[9]
LDHA Pyrazole-based CarboxamideLow nM[4]
JNK3 4-(Pyrazol-3-yl)-pyrimidine0.63 µM[1]
SHP2 Pyrazole-based allosteric inhibitorPotent nM inhibition[2]

Key SAR Insights:

  • For COX-2 Inhibition: A p-sulfonamide or p-sulfone group on one of the aryl rings is often critical for selectivity and potency.

  • For Kinase Inhibition: The specific nature and substitution pattern of the aryl groups introduced via Suzuki coupling are paramount in determining which kinase is targeted and with what affinity. For example, in JNK inhibitors, substitutions on the aniline ring can dramatically affect potency.[1]

  • For LDH Inhibition: The carboxamide moiety is a key interaction point, and modifications to the groups attached via the C4 position can significantly impact cell permeability and pharmacokinetic properties.[5]

Conclusion and Future Outlook

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its dual functional handles at the C4 and C5 positions provide a robust and logical entry point for the synthesis of diverse chemical libraries. The demonstrated application in the development of SHP2 phosphatase inhibitors, coupled with its potential in creating novel LDH, COX-2, and kinase inhibitors, underscores its strategic importance. As drug discovery continues to demand novel chemical matter with well-defined structure-activity relationships, the strategic application of scaffolds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will remain a cornerstone of successful therapeutic design.

References

  • US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google P
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - NIH. [Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - NIH. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. [Link]

Sources

The Bromine Atom on the Pyrazole Ring: A Nexus of Reactivity for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and the Strategic Importance of the C-Br Bond

The pyrazole motif is a cornerstone in medicinal chemistry and agrochemicals, forming the structural basis of a multitude of approved drugs and biologically active compounds. Its prevalence is a direct consequence of its unique electronic properties and its ability to engage in various binding interactions. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel molecular entities with fine-tuned pharmacological profiles. Among the various synthetic handles that can be installed on the pyrazole scaffold, the bromine atom stands out for its exceptional versatility.

This technical guide serves as a comprehensive exploration of the reactivity of the bromine atom on the pyrazole ring. We will delve into the principles governing the regioselective introduction of bromine onto the pyrazole core and subsequently explore the rich and diverse chemistry that the C-Br bond enables. This guide is intended for researchers and professionals in drug development, providing both a theoretical framework and practical insights into leveraging brominated pyrazoles as pivotal intermediates in contemporary organic synthesis.

Part 1: Strategic Bromination of the Pyrazole Ring

The journey into the utility of bromopyrazoles begins with their synthesis. The position of the bromine atom on the pyrazole ring profoundly influences its subsequent reactivity and the ultimate architecture of the target molecule. Understanding the principles of regioselective bromination is therefore paramount.

Electrophilic Bromination: The Path of Least Resistance

Electrophilic aromatic substitution is the most common method for the direct bromination of pyrazoles. The inherent electronic nature of the pyrazole ring dictates the regiochemical outcome of this reaction. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

The reaction typically proceeds via the attack of molecular bromine on the neutral pyrazole. The mechanism involves the formation of a Wheland intermediate (also known as an arenium ion), where the positive charge is delocalized across the ring. The stability of this intermediate determines the regioselectivity. Attack at C4 results in a more stable intermediate compared to attack at C3 or C5.

Typical Experimental Protocol: Electrophilic Bromination of Pyrazole

  • Dissolution: Dissolve the starting pyrazole in a suitable solvent (e.g., acetic acid, chloroform, or water).

  • Reagent Addition: Slowly add a solution of molecular bromine (Br₂) or an alternative bromine source like N-bromosuccinimide (NBS) to the pyrazole solution at a controlled temperature (often room temperature or below).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the 4-bromopyrazole.

Directed Lithiation-Bromination: Accessing the Less Frequented Positions

While electrophilic bromination reliably yields 4-bromopyrazoles, accessing other isomers often requires a more nuanced approach. Directed ortho-metalation, specifically lithiation, followed by quenching with an electrophilic bromine source, provides a powerful strategy for the regioselective synthesis of 3- and 5-bromopyrazoles.

This method typically involves the use of a protecting group on one of the pyrazole nitrogens, such as a phenylsulfonyl group. This group not only protects the N-H proton but also directs the lithiation to the adjacent C5 position. Subsequent treatment with an electrophilic bromine source, such as 1,2-dibromoethane, furnishes the 5-bromo-1-phenylsulfonylpyrazole. The protecting group can then be readily removed under basic conditions.

Directed_Lithiation_Bromination Pyrazole 4-Bromopyrazole Protect Protection (e.g., PhSO₂Cl) Pyrazole->Protect ProtectedPyrazole 1-Phenylsulfonyl-4-bromopyrazole Protect->ProtectedPyrazole Lithiation Directed Lithiation (e.g., n-BuLi) ProtectedPyrazole->Lithiation LithioIntermediate 5-Lithio-1-phenylsulfonyl-4-bromopyrazole Lithiation->LithioIntermediate Bromination Bromination (e.g., C₂H₄Br₂) LithioIntermediate->Bromination DibromoIntermediate 4,5-Dibromo-1-phenylsulfonylpyrazole Bromination->DibromoIntermediate Deprotection Deprotection (e.g., NaOH) DibromoIntermediate->Deprotection FinalProduct 4,5-Dibromopyrazole Deprotection->FinalProduct

Caption: Workflow for directed lithiation-bromination.

Part 2: The Bromine Atom as a Versatile Synthetic Linchpin

Once installed, the bromine atom on the pyrazole ring opens a gateway to a vast array of synthetic transformations. Its reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The C-Br bond on the pyrazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is arguably one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of a bromopyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyrazoles, which are common motifs in pharmaceuticals.

The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine ligands like SPhos and XPhos, have significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under mild conditions. Generally, 3-bromopyrazoles tend to exhibit higher reactivity than their 4-bromo counterparts in Suzuki-Miyaura couplings.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-Br (Bromopyrazole) Pd(II)_Complex R¹-Pd(II)-Br (Ligand)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Base, R²-B(OR)₂) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)-R² (Ligand)₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling of Bromopyrazoles

  • Inert Atmosphere: To a reaction vessel, add the bromopyrazole, boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents). Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if required).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

The Sonogashira coupling enables the direct linkage of a terminal alkyne to a bromopyrazole, providing access to valuable alkynylpyrazole building blocks. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as alkyne homocoupling.

The resulting alkynylpyrazoles are versatile intermediates that can undergo a variety of subsequent transformations, including cycloadditions and further cross-coupling reactions, making them highly valuable in the synthesis of complex heterocyclic systems.

Key Parameters for Sonogashira Coupling

ParameterTypical Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficiently facilitates the oxidative addition and reductive elimination steps.
Copper(I) Co-catalyst CuIPromotes the formation of a copper(I) acetylide, which undergoes transmetalation with the palladium complex.
Base Et₃N, i-Pr₂NHActs as a solvent and scavenges the HBr formed during the reaction.
Solvent DMF, THF, AcetonitrileAprotic polar solvents that can dissolve the reactants and catalysts.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The formation of C-N bonds is a fundamental transformation in the synthesis of nitrogen-containing bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and general method for the palladium-catalyzed coupling of amines with aryl halides, including bromopyrazoles.

This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyrazole ring, providing access to a diverse array of aminopyrazole derivatives. The development of specialized ligands, such as tBuBrettPhos, has been instrumental in achieving high efficiency and broad substrate scope, even with unprotected pyrazoles. The reaction typically requires a strong base, such as sodium tert-butoxide or LHMDS.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-Br (Bromopyrazole) Pd(II)_Complex R¹-Pd(II)-Br (Ligand) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination HNR²R³ Pd(II)_Amido_Complex R¹-Pd(II)-NR²R³ (Ligand) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product R¹-NR²R³ Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination of Bromopyrazoles

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the bromopyrazole, the amine (1.1-1.2 equivalents), the palladium precatalyst (e.g., tBuBrettPhos Pd G3), a strong base (e.g., LHMDS, NaOtBu), and a ligand in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 80-110 °C) until the starting material is consumed, as monitored by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

While less common than palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can be a viable method for the functionalization of certain bromopyrazoles. This reaction is facilitated by the presence of strong electron-withdrawing groups on the pyrazole ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

The SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. The rate of this reaction is highly dependent on the electronic nature of the pyrazole ring and the position of the bromine atom relative to any electron-withdrawing substituents.

Conclusion: The Enduring Legacy and Future of Bromopyrazole Chemistry

The bromine atom on the pyrazole ring is far more than a simple substituent; it is a master key that unlocks a vast and intricate world of synthetic possibilities. From the predictable regioselectivity of electrophilic bromination to the nuanced control offered by directed metalation, chemists have a robust toolkit for the preparation of tailored bromopyrazole intermediates.

The true power of these intermediates is realized in their subsequent transformations. The trifecta of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—has empowered researchers to construct complex molecular architectures with unprecedented precision and efficiency. These reactions, complemented by other transformations like nucleophilic aromatic substitution, have solidified the position of bromopyrazoles as indispensable building blocks in the design and synthesis of new therapeutic agents and advanced materials.

As the quest for novel chemical entities continues, the strategic manipulation of the bromine atom on the pyrazole ring will undoubtedly remain a central theme in organic synthesis, driving innovation in drug discovery and beyond.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Syncom.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
  • Pyra

The Indispensable Role of Pyrazole Scaffolds in Modern Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the discovery and development of novel agrochemicals.[1] Its remarkable chemical versatility and broad spectrum of biological activities have led to the successful commercialization of numerous high-performance fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the pivotal role of pyrazole and its derivatives in agrochemical research. We will delve into the causality behind experimental designs, dissect key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and bio-evaluation of these critical compounds. This document is intended for researchers, scientists, and professionals in the field of crop protection, offering a blend of theoretical grounding and practical application to inspire and guide future innovation.

The Rise of a Privileged Scaffold: A Historical Perspective

The journey of pyrazole compounds in agriculture is a testament to the power of scaffold-hopping and rational molecular design. Initially recognized for their diverse biological activities in pharmaceuticals, the unique structural and electronic properties of the pyrazole ring were soon harnessed by agrochemical researchers.[2] The ability to readily modify the four positions of the pyrazole ring allows for fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for absorption, distribution, metabolism, and excretion (ADME) in target organisms.[3] This adaptability has enabled the development of compounds with highly specific modes of action, a crucial factor in overcoming the ever-growing challenge of pest and pathogen resistance.[4]

Pyrazole-Based Fungicides: Dominating the Field of Succinate Dehydrogenase Inhibitors (SDHIs)

Perhaps the most significant contribution of pyrazole chemistry to agriculture is in the realm of fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy supply and leading to cell death.[5] Pyrazole carboxamides have become the dominant chemical class within SDHI fungicides, with numerous blockbuster products revolutionizing disease control in a wide range of crops.[5]

Mechanism of Action: Targeting Fungal Respiration

SDHI fungicides work by competitively inhibiting the succinate dehydrogenase enzyme at the ubiquinone-binding (Qp) site. This blockage of the electron transport chain halts the production of ATP, the energy currency of the cell. The pyrazole carboxamide scaffold is exceptionally well-suited for this role, with the pyrazole ring and the amide linker forming a critical pharmacophore that binds with high affinity to the target enzyme.

Diagram 1: Mechanism of Action of Pyrazole SDHI Fungicides

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Pyrazole_SDHI Pyrazole SDHI Fungicide Pyrazole_SDHI->Complex_II Inhibits

Caption: Pyrazole SDHI fungicides block the electron transport chain at Complex II.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrazole carboxamide SDHIs is highly dependent on the substituents on both the pyrazole and the aromatic amide portions of the molecule.

  • Pyrazole Ring Substituents: The nature of the substituent at the 3-position of the pyrazole ring is critical. For example, a difluoromethyl group is a common feature in many potent SDHIs, contributing to favorable binding interactions.

  • Amide Moiety: The aromatic ring attached to the amide nitrogen plays a crucial role in defining the spectrum of activity and physicochemical properties. Modifications to this ring can influence the compound's mobility within the plant and its efficacy against specific fungal pathogens.

Comparative Efficacy of Commercial Pyrazole SDHI Fungicides

The following table summarizes the in vitro efficacy of several commercial pyrazole carboxamide fungicides against Botrytis cinerea, the causal agent of gray mold.

FungicideChemical ClassEC50 (µg/mL) against Botrytis cinerea
BoscalidPyridine Carboxamide0.7 - 69.91[3][6]
FenpyrazaminePyrazole0.9[3][6]
FludioxonilPhenylpyrrole< 0.1[3][7]
IprodioneDicarboximide0.1 - 1.42[3]
PyrimethanilAnilinopyrimidine0.03 - 75[3]
TebuconazoleTriazole0.03 - 1[3]

EC50: The concentration of a fungicide that inhibits 50% of the fungal growth. Lower values indicate higher efficacy.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol outlines a general, two-stage procedure for the synthesis of a pyrazole-4-carboxamide, a common scaffold for SDHI fungicides.[5][8]

Stage 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [8]

  • Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester. A mixture of ethyl trifluoroacetoacetate and triethyl orthoformate in acetic anhydride is refluxed to yield the corresponding 2-ethoxymethylene acetoacetic ester derivative.

  • Step 2: Formation of the pyrazole ring. The product from Step 1 is reacted with methylhydrazine to form the ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • Step 3: Saponification. The pyrazole ester is then saponified using an aqueous solution of sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Step 4: Formation of the acid chloride. The carboxylic acid is then refluxed in thionyl chloride (SOCl₂) to produce the highly reactive pyrazole acid chloride.[8]

Stage 2: Amide Bond Formation [5]

  • Step 5: Coupling Reaction. The pyrazole acid chloride from Stage 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, the desired amine (e.g., a substituted aniline) and a base (e.g., triethylamine or pyridine) are added.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification. The reaction mixture is then washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final pyrazole carboxamide.

Pyrazole-Based Herbicides: Targeting Critical Plant Pathways

Pyrazole derivatives have also made a significant impact as herbicides, with compounds targeting key enzymes in plant biosynthetic pathways.[3]

HPPD Inhibitors: The "Bleaching" Herbicides

A prominent class of pyrazole herbicides are the p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[9] HPPD is a critical enzyme in the tyrosine degradation pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[3] Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic "bleaching" of new plant growth, followed by necrosis and death.[10]

Diagram 2: Herbicidal Mode of Action of Pyrazole HPPD Inhibitors

HPPD_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Required for Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Death Plant Death Photosynthesis->Plant_Death Inhibition leads to Pyrazole_HPPD_Inhibitor Pyrazole HPPD Inhibitor Pyrazole_HPPD_Inhibitor->HPPD Inhibits

Caption: Pyrazole HPPD inhibitors disrupt carotenoid biosynthesis, leading to bleaching.

Other Herbicidal Modes of Action

Beyond HPPD inhibition, pyrazole-containing compounds have been developed to target other essential plant processes, including:

  • Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids. Pyrazole sulfonylureas are a class of ALS inhibitors that exhibit excellent herbicidal activity.[3]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt chlorophyll and heme biosynthesis, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage.[10]

  • Synthetic Auxins: Some pyrazole derivatives mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[3]

Experimental Protocol: In Vitro Herbicidal Activity Assay of Pyrazole HPPD Inhibitors

This protocol describes a method for determining the in vitro inhibitory activity of pyrazole compounds against the HPPD enzyme, typically from Arabidopsis thaliana (AtHPPD).[11]

  • Enzyme Preparation: Recombinant AtHPPD is expressed in and purified from E. coli.

  • Assay Buffer Preparation: A suitable buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), co-factors (e.g., ascorbate and Fe(II)), and a reducing agent (e.g., DTT).

  • Inhibitor and Substrate Preparation: The pyrazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. The substrate, p-hydroxyphenylpyruvate (HPPA), is also prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, the assay buffer, purified AtHPPD enzyme, and various concentrations of the pyrazole inhibitor are mixed.

    • The reaction is initiated by the addition of the HPPA substrate.

    • The plate is incubated at a controlled temperature (e.g., 25°C).

    • The rate of HPPA consumption is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Pyrazole-Based Insecticides: Potent Neurotoxins

The pyrazole scaffold is also a key feature in several classes of highly effective insecticides that act on the insect nervous system.

Phenylpyrazoles: GABA-gated Chloride Channel Blockers

Phenylpyrazoles, such as the well-known insecticide fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[12] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride channel, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.[12]

Pyrazole Carboxamides and Diamides: Ryanodine Receptor Modulators

More recent classes of pyrazole insecticides, including the carboxamides and anthranilic diamides, target the insect ryanodine receptor (RyR).[1] The RyR is a calcium release channel in the sarcoplasmic and endoplasmic reticulum of muscle cells. These pyrazole compounds lock the RyR in a partially open state, leading to uncontrolled release of calcium ions, muscle contraction, paralysis, and death.

Comparative Efficacy of Pyrazole Insecticides

The following table presents the LC50 values of various insecticides, including pyrazole derivatives, against the fall armyworm, Spodoptera frugiperda.

InsecticideChemical ClassLC50 (ppm) against Spodoptera frugiperda
Emamectin benzoateAvermectin0.052 - 0.16[13][14]
ChlorantraniliproleAnthranilic Diamide0.28 - 0.646[13][14]
SpinetoramSpinosyn0.44 - 0.930[13][14]
FlubendiamideDiamide1.01[13]
FipronilPhenylpyrazole2.4[13]
ChlorpyrifosOrganophosphate1.42 - 377[13][15]
CypermethrinPyrethroid1.09[13]
Lambda-cyhalothrinPyrethroid268 - 895[15]

LC50: The concentration of an insecticide that is lethal to 50% of the test population. Lower values indicate higher toxicity.

Experimental Protocol: Insecticidal Bioassay of Pyrazole Derivatives against Plutella xylostella

This protocol, adapted from the Insecticide Resistance Action Committee (IRAC) guidelines, describes a leaf-dip bioassay for evaluating the efficacy of pyrazole insecticides against the diamondback moth, Plutella xylostella.[16]

  • Insect Rearing: A healthy, susceptible colony of P. xylostella is maintained on untreated host plant leaves (e.g., cabbage) under controlled environmental conditions.

  • Insecticide Solution Preparation: A series of dilutions of the pyrazole test compound are prepared in water, typically with the addition of a non-ionic surfactant to ensure even leaf coverage.

  • Leaf Treatment: Host plant leaves are individually dipped into the insecticide solutions for a set period (e.g., 10 seconds) with gentle agitation. Control leaves are dipped in water with the surfactant only. The leaves are then allowed to air dry.

  • Bioassay Setup:

    • The treated leaves are placed in ventilated containers (e.g., petri dishes).

    • A known number of second or third instar P. xylostella larvae are placed on each leaf.

    • The containers are maintained under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Larval mortality is assessed at specific time points (e.g., 48, 72, or 96 hours) after exposure. Larvae that are unable to make coordinated movements when gently prodded are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Molecular Modeling and In Silico Design

The development of pyrazole-based agrochemicals is increasingly reliant on computational tools to accelerate the design and optimization process. Molecular docking is a powerful technique used to predict the binding orientation of a ligand (the pyrazole compound) within the active site of its target protein.

Experimental Protocol: Molecular Docking of a Pyrazole Inhibitor using AutoDock Vina

This protocol provides a general workflow for performing a molecular docking study with AutoDock Vina.[4][17]

  • Preparation of the Receptor:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.[2]

  • Preparation of the Ligand:

    • The 3D structure of the pyrazole inhibitor is generated and optimized using a molecular modeling program.

    • The ligand is prepared for docking by assigning rotatable bonds and saving it in the required file format (PDBQT).

  • Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

  • Docking Simulation: AutoDock Vina is used to perform the docking, which involves repeatedly placing the ligand in different conformations within the grid box and scoring the binding affinity of each pose.

  • Analysis of Results: The results are analyzed to identify the lowest energy binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole inhibitor and the amino acid residues of the target protein.[4]

Diagram 3: General Workflow for Molecular Docking

Molecular_Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens/charges) PDB->Receptor_Prep Ligand_Prep 2. Prepare Ligand Structure (3D modeling, energy minimization) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box 4. Define Grid Box (Specify active site) Receptor_Prep->Grid_Box Grid_Box->Docking Analysis 6. Analyze Results (Binding energy, interactions) Docking->Analysis

Caption: A simplified workflow for in silico molecular docking studies.

Future Trends and Challenges

The continued success of pyrazole-based agrochemicals will depend on addressing several key challenges:

  • Resistance Management: The intensive use of some pyrazole compounds has led to the emergence of resistant pest and pathogen populations. The development of new pyrazole derivatives with novel modes of action or that are effective against resistant strains is a high priority.

  • Environmental Profile: There is an ongoing need to develop more environmentally benign pesticides. This includes designing pyrazole compounds with enhanced biodegradability and reduced off-target toxicity.

  • Regulatory Scrutiny: The regulatory landscape for pesticides is becoming increasingly stringent. Future pyrazole agrochemicals will need to meet high standards of safety for human health and the environment.

Conclusion

Pyrazole and its derivatives have proven to be an exceptionally fruitful area of research for the agrochemical industry. The versatility of the pyrazole scaffold has enabled the development of a diverse range of highly effective fungicides, herbicides, and insecticides that are essential for modern agriculture. By leveraging a deep understanding of structure-activity relationships, employing rational design strategies aided by computational tools, and embracing innovative synthetic methodologies, the field is well-positioned to continue delivering novel pyrazole-based solutions to meet the ongoing challenges of global food production.

References

  • Kim, J. O., Shin, J. H., Gumilang, A., Chung, K., Choi, K. Y., & Kim, K. S. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Plant Pathology Journal, 32(6), 570–574. [Link]

  • Li, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(8), 14644-14657. [Link]

  • Rashmi, T., Mathew, N. K., Pramila, T., Swaroopa, H. M., & Muvendan, C. (2016). Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2169-2176. [Link]

  • Kumar, A., et al. (2023). Toxicity assessment of selected molecules against migratory fall armyworm, Spodoptera frugiperda (J. E. Smith). The Pharma Innovation Journal, 12(10), 183-186. [Link]

  • Kumar, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442–446. [Link]

  • Kim, J. O., et al. (2016). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. ResearchGate. [Link]

  • Lamberth, C., et al. (2010). Fungicide pyrazole carboxamides derivatives.
  • Li, Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. [Link]

  • Gnankiné, O., et al. (2020). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). ORBi. [Link]

  • Kim, J. O., et al. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PubMed. [Link]

  • Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. PubMed. [Link]

  • Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • ResearchGate. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. ResearchGate. [Link]

  • Rodriguez-Galiano, V., et al. (2021). Advances in Control Strategies against Spodoptera frugiperda. A Review. PubMed Central. [Link]

  • Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella. [Link]

  • Karmakar, R. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • ResearchGate. (2022). Ligand-protein energies calculated with the Autodock Vina program. [Link]

  • Ali, S., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138243. [Link]

  • Liu, Y., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. PubMed. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 331-336. [Link]

  • Journal of Entomology and Zoology Studies. (2020). Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). [Link]

  • Kumar, S., et al. (2017). Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium fulvum Cooke)]. International Journal of Chemical Studies, 5(5), 400-404. [Link]

  • Scinapse. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. [Link]

  • Himachal Journal of Agricultural Research. (2023). Toxicity of Selected Insecticides and Biopesticides against Spodoptera frugiperda (J.E. Smith). [Link]

Sources

An In-depth Technical Guide: Leveraging 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most significant classes of drug targets, particularly in oncology.[1][2] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties.[3][4] This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block for the synthesis of novel kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application within a structured kinase inhibitor development workflow, from initial biochemical screening to preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

The Central Role of Kinases and the Pyrazole Scaffold

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of substrate proteins.[5] The human genome encodes a "kinome" of over 500 kinases, and their dysregulation through mutation or overexpression is a hallmark of many diseases, most notably cancer.[2][6] This makes them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors (SMKIs) have revolutionized cancer treatment, with nearly 70 approved by the FDA for various malignancies.[7][8]

Within the landscape of SMKI development, the pyrazole ring has proven to be a vital framework.[4] Its unique chemical properties allow it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for competitive inhibition.[4] The success of pyrazole-containing drugs such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/JAK2 inhibitor), and Erdafitinib (FGFR inhibitor) underscores the significance of this scaffold in modern drug discovery.[3][4][9] 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid represents a strategically functionalized starting material, offering versatile chemical handles for the elaboration into potent and selective kinase inhibitors.

The Core Scaffold: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

A thorough understanding of the starting material is fundamental. This section details the properties and a representative synthesis of the title compound.

Physicochemical Properties

The properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
CAS Number 84547-84-2[10]
Molecular Formula C₅H₅BrN₂O₂[10]
Molecular Weight 219.01 g/mol Calculated
Appearance Solid[10]
Purity ≥95%[10]
InChI Key YXIJCAVZGBGUKM-UHFFFAOYSA-N[10]
Storage Sealed in dry, room temperature[10]
Synthesis of the Core Scaffold

While multiple synthetic routes to substituted pyrazoles exist, a common approach involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound, followed by functionalization. The following protocol is a representative method for synthesizing the target compound and its precursors.

G cluster_0 Synthesis Pathway Start Diethyl 2-butynedioate + Methylhydrazine Intermediate1 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester Start->Intermediate1 Condensation Intermediate2 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester Intermediate1->Intermediate2 Bromination (e.g., POBr₃) Intermediate3 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid Intermediate2->Intermediate3 Hydrolysis (e.g., NaOH) Final_Product 4-bromo-1-methyl-1H-pyrazole- 5-carboxylic acid Intermediate3->Final_Product Isomerization/ Rearrangement

Caption: Representative synthesis of the target scaffold.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is derived from established chemical principles for pyrazole synthesis and should be adapted and optimized based on laboratory conditions.[11][12][13]

Objective: To synthesize 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • 3-Aminocrotononitrile

  • Hydrazine hydrate

  • Concentrated hydrobromic acid

  • Cuprous bromide

  • Sodium nitrite

  • Potassium permanganate

  • Hydrochloric acid

  • Appropriate organic solvents (e.g., THF, ether, ethyl acetate)

  • Standard laboratory glassware and equipment

Methodology:

  • Step 1: Synthesis of 3-Amino-5-methylpyrazole.

    • In a round-bottom flask, combine 3-aminocrotononitrile and an excess of hydrazine hydrate.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction and remove excess hydrazine hydrate under reduced pressure to yield 3-amino-5-methylpyrazole.[13]

  • Step 2: Synthesis of 3-Methyl-5-bromopyrazole.

    • In a three-necked flask, mix 3-amino-5-methylpyrazole, concentrated hydrobromic acid, and cuprous bromide.

    • Heat the mixture to approximately 70°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature.

    • After the addition is complete, stir for an additional 30 minutes.

    • Cool the mixture and perform a standard aqueous workup with extraction into an organic solvent (e.g., ether).

    • Wash the organic layer, dry over magnesium sulfate, and concentrate to yield 3-methyl-5-bromopyrazole.[11][13]

  • Step 3: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid.

    • Dissolve 3-methyl-5-bromopyrazole in dilute hydrochloric acid and heat to 50°C.

    • Slowly add an aqueous solution of potassium permanganate.

    • Stir the reaction at an elevated temperature (e.g., 70°C) for 30 minutes post-addition.[11]

    • Cool the reaction, acidify the solution, and extract the product into ethyl acetate.

    • Isolate the product by adjusting the pH of the organic layer and washing with water to yield 5-bromo-1H-pyrazole-3-carboxylic acid.[11]

  • Step 4: N-Methylation and Bromination.

    • The N-methylation of the pyrazole ring and bromination at the C4 position can be achieved through various established methods. These steps often require careful control of reagents and conditions to achieve the desired regioselectivity for the final product, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

The Kinase Inhibitor Development Workflow

The development of a kinase inhibitor is a multi-stage process. 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid serves as a versatile starting point for creating a library of candidate compounds through derivatization of its carboxylic acid and bromo-substituent.

Caption: A generalized workflow for preclinical kinase inhibitor evaluation.[3]

Stage 1: Biochemical High-Throughput Screening (HTS)

The initial step is to evaluate the direct inhibitory effect of synthesized compounds on the target kinase.[14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their sensitivity and scalability.

Experimental Protocol: ADP-Glo™ Kinase Assay [15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • 384-well assay plates

Methodology:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Add the kinase enzyme solution to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at 30°C for 1 hour (or an optimized time).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Stage 2: Cell-Based Assays

Positive "hits" from biochemical assays must be validated in a cellular context to assess cell permeability, target engagement, and effects on cell signaling and viability.[16][17][18]

Experimental Protocol: Cell Viability (MTT) Assay [3]

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ value.

Stage 3: Lead Optimization and Structure-Activity Relationship (SAR)

Lead optimization involves systematically modifying the "hit" compound to improve its potency, selectivity, and drug-like properties.[19][20] The 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid scaffold offers two primary points for modification: the C5-carboxylic acid and the C4-bromo position.

Caption: Key modification points for SAR studies on the pyrazole scaffold.

  • C5-Carboxylic Acid: This group is an ideal handle for standard amide coupling reactions. A library of amides can be generated by reacting the acid with a diverse panel of amines. This allows for the exploration of the solvent-exposed region of the kinase binding site, potentially improving potency and modulating physicochemical properties.

  • C4-Bromo Substituent: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide variety of aryl and heteroaryl groups, which can form additional interactions within the ATP pocket and significantly impact inhibitor selectivity.[21]

Stage 4: ADME/Tox Profiling

As potent and selective leads emerge, their pharmacokinetic and toxicological properties must be evaluated. This involves a suite of in vitro and in vivo assays to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[22][23]

Key In Vitro ADME/Tox Parameters

ParameterAssay ExampleRationale
Solubility Kinetic/Thermodynamic Solubility AssayPoor solubility can limit absorption and lead to inconsistent in vivo results.[6]
Permeability Caco-2 Permeability AssayPredicts intestinal absorption and potential for being a P-gp efflux substrate.[22]
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key CYP450 enzymes, predicting in vivo clearance.[22]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of free drug available to engage the target and exert a therapeutic effect.[23]
Cytotoxicity HepG2 Cytotoxicity AssayAssesses potential for liver toxicity, a common issue with small molecules.
hERG Inhibition Patch-Clamp AssayScreens for potential cardiac toxicity by measuring inhibition of the hERG potassium channel.

Conclusion and Future Perspectives

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid stands out as a high-value scaffold for the development of novel kinase inhibitors. Its pre-functionalized nature provides chemists with straightforward and versatile handles to rapidly generate compound libraries for SAR exploration. The established importance of the pyrazole core in kinase binding provides a strong foundation for these efforts.[4][9][24]

Future work should focus on coupling this scaffold with diverse chemical moieties to target under-explored areas of the kinome.[7][8] The integration of computational modeling and structure-based drug design can further guide the rational optimization of leads derived from this core, accelerating the discovery of potent, selective, and safe kinase inhibitors for the treatment of cancer and other diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2022). PubMed Central. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. Frontiers in Pharmacology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). PubMed. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). PubMed. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). Available at: [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). PubMed Central. Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. Available at: [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

Sources

A Technical Guide to the Strategic Derivatization of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of synthetic strategies for the derivatization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a highly versatile heterocyclic scaffold. Pyrazole carboxylic acid derivatives are foundational building blocks in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document moves beyond theoretical discussions to offer field-proven insights and detailed protocols for functionalizing the three primary reactive sites of the core molecule: the C5-carboxylic acid, the C4-bromo substituent, and the pyrazole ring itself. We will examine the causality behind experimental choices, present self-validating protocols, and provide visual workflows to empower researchers in drug development and synthetic chemistry to unlock the full potential of this scaffold for discovering novel chemical entities.

Core Scaffold Analysis: Reactivity and Strategic Considerations

The title compound, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, offers a robust platform for chemical modification due to its distinct and orthogonally reactive functional groups. The strategic value of this molecule lies in the ability to selectively address these sites to build molecular complexity.

  • C5-Carboxylic Acid: This group is the most accessible handle for introducing diversity. It can be readily converted into amides, esters, or reduced to a primary alcohol, each opening new avenues for functionalization.

  • C4-Bromo Group: The bromine atom is an excellent leaving group, making it the ideal site for introducing new carbon-carbon or carbon-heteroatom bonds via modern cross-coupling methodologies.[5]

  • Pyrazole Ring: While less straightforward to functionalize directly in the presence of the other groups, the pyrazole ring's electronic nature can influence reactivity and provides a stable core for the appended functionalities.

Below is a diagram illustrating the key reactive centers of the molecule that form the basis of our derivatization strategies.

Caption: Key reactive sites for derivatization.

Derivatization at the C5-Carboxylic Acid Moiety

The carboxylic acid is arguably the most versatile functional group for initial diversification. Its modification allows for the introduction of a vast array of chemical functionalities, profoundly impacting the molecule's steric and electronic properties, as well as its potential for new intermolecular interactions.

Amide Bond Formation: Building Peptidomimetic and Bioactive Linkages

The formation of an amide bond is a cornerstone of medicinal chemistry. This transformation converts the acidic carboxyl group into a neutral, hydrogen-bond-donating-and-accepting amide linkage, which is a common feature in many drug molecules.

Rationale: The choice of coupling reagent is critical and depends on factors such as the nucleophilicity of the amine, steric hindrance, and the need to avoid racemization if chiral amines are used. The two most reliable pathways are activation of the carboxylic acid to an acid chloride or the use of modern peptide coupling reagents.

Amide_Synthesis_Workflow cluster_path1 Peptide Coupling cluster_path2 Acid Chloride Method Start 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic Acid CouplingAgent Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->CouplingAgent SOCl2 React with SOCl2 or (COCl)2 Start->SOCl2 Amine1 Add Amine (R-NH2) CouplingAgent->Amine1 Product1 Novel Amide Derivative Amine1->Product1 AcidChloride Intermediate: Acid Chloride SOCl2->AcidChloride Amine2 Add Amine (R-NH2) + Base (e.g., Et3N) AcidChloride->Amine2 Product2 Novel Amide Derivative Amine2->Product2

Caption: Workflow for amide synthesis.

Protocol 2.1: Amide Coupling via HATU

This protocol is highly efficient, proceeds under mild conditions, and minimizes side reactions.

  • Reaction Setup: To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent Addition: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.[6]

Coupling ReagentCommon Use CaseKey Advantage
HATU/DIPEA General purpose, hindered amines, low epimerizationHigh reactivity and efficiency
EDC/HOBt Economical, widely used standardCost-effective for large-scale synthesis
SOCl₂ Formation of highly reactive acid chlorideDrives reactions with poorly nucleophilic amines
DCC/DMAP Ester and amide formationEffective for sterically hindered substrates[7][8]
Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification replaces the acidic proton with an alkyl or aryl group, increasing the compound's lipophilicity. This can be crucial for improving cell membrane permeability or for designing prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Rationale: The simplest method is the Fischer esterification, using an excess of alcohol as the solvent and a catalytic amount of strong acid. This is an equilibrium-driven process, often requiring removal of water to achieve high yields.

Protocol 2.2: Acid-Catalyzed Esterification

  • Setup: Suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

  • Catalyst Addition: Add concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor for the disappearance of starting material via TLC.[9]

  • Workup: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

Decarboxylation: Accessing the C5-Unsubstituted Core

Removal of the carboxylic acid group provides access to the 4-bromo-1-methyl-1H-pyrazole core, a valuable intermediate in its own right. This transformation is typically achieved under thermal or metal-catalyzed conditions.

Rationale: Copper-facilitated decarboxylation is a well-established method.[10] The reaction proceeds by forming a copper carboxylate salt, which upon heating, eliminates CO₂ to generate a pyrazolyl-copper intermediate that is subsequently protonated.

Protocol 2.3: Copper-Catalyzed Decarboxylation

  • Setup: In a flask equipped with a reflux condenser, combine 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and quinoline as the solvent.[11][12]

  • Reaction: Heat the mixture to 180-200 °C under an inert atmosphere (N₂ or Ar) for 2-6 hours. Monitor the evolution of CO₂ and the consumption of starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with a large volume of ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate extensively with 1 M aqueous HCl to remove the quinoline, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.

Derivatization at the C4-Bromo Position

The C4-bromo substituent is the gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling the C4-bromo position with a wide variety of aryl, heteroaryl, vinyl, or alkyl boronic acids and esters.[13]

Rationale: This reaction follows a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective for coupling with heteroaryl halides.[14]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-R'(L2) Transmetal->PdII_Diaryl Boronic R'-B(OH)2 Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product ArylHalide R-Br (Pyrazole) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Setup: In an oven-dried flask, combine the 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol%) with a ligand such as XPhos (6 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and stir for 6-24 hours. Monitor progress by LC-MS.[14][15]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

Catalyst/Ligand SystemSubstrate ScopeKey Advantage
Pd(PPh₃)₄ General purpose, simple arylboronic acidsCommercially available and easy to handle
Pd(OAc)₂ / SPhos Electron-rich and -poor heterocyclesHigh turnover number, good for challenging couplings
XPhos Pd G3 Precatalyst Broad scope, including hindered substratesAir-stable, highly active, reproducible results

Integrated Synthetic Routes: A Multi-Step Approach

The true power of this scaffold is realized when derivatization strategies are combined sequentially. For instance, a Suzuki coupling at the C4 position can be followed by an amide coupling at the C5-carboxylate, creating a highly complex and diverse library of compounds from a single starting material.

Integrated_Workflow Start Core Scaffold: 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Step1 Step 1: Suzuki Coupling (C4 Position) Start->Step1 React with Ar-B(OH)2 Intermediate Intermediate: 4-Aryl-1-methyl-1H-pyrazole-5-carboxylic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (C5 Position) Intermediate->Step2 React with R-NH2 Final Final Product: Novel Di-substituted Derivative Step2->Final Library Diverse Compound Library Final->Library Repeat with different Ar & R groups

Caption: Integrated workflow for library synthesis.

Conclusion

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid stands out as a privileged scaffold for the discovery of novel chemical entities. Its strategically positioned and orthogonally reactive functional groups provide a reliable and flexible platform for chemical exploration. By systematically applying the derivatization strategies detailed in this guide—including amide coupling, esterification, decarboxylation, and palladium-catalyzed cross-coupling—researchers can efficiently generate large libraries of diverse compounds. The robust protocols and mechanistic insights provided herein are intended to serve as a practical resource for scientists and professionals in drug discovery, enabling them to accelerate their research and development efforts. The continued exploration of derivatives from this core will undoubtedly lead to the identification of new molecules with significant therapeutic or material science applications.[1][16]

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.[Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.[Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Open University of Cyprus Institutional Repository.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.[Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Pyrazole Carboxylic Acid Derivatives. ChemSrc.[Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed.[Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Semantic Scholar.[Link]

  • Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate.[Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health.[Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark.[Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme Chemistry.[Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate.[Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.[Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.[Link]

  • Process for preparation of pyrazole carboxylic acid amide.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. National Institutes of Health.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health.[Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate.[Link]

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. PubChem.[Link]

Sources

A Theoretical and Spectroscopic Investigation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Keystone for Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This in-silico investigation is contextualized with established experimental findings for related pyrazole derivatives, offering a robust framework for researchers, scientists, and drug development professionals. The guide details a validated synthesis protocol and discusses the molecule's potential as a versatile synthetic intermediate for developing novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds, consistently drawing considerable interest in medicinal chemistry.[1][2] The versatility of the pyrazole ring, combined with its wide spectrum of biological activities, has established it as a critical pharmacophore in numerous approved drugs.[2] Notable examples include the COX-2 inhibitor Celecoxib, used for treating inflammatory diseases, and Sildenafil, a phosphodiesterase inhibitor for erectile dysfunction.[2][3]

The therapeutic potential of pyrazoles stems from their ability to serve as a foundational structure for agents targeting a diverse array of biological pathways, including those involved in inflammation, cancer, and microbial infections.[1][4] The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, is a particularly valuable building block. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions, while the carboxylic acid at the 5-position allows for the formation of amides, esters, and other functional groups.[5] This dual functionality makes it a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery programs.[5]

Synthesis and Characterization: A Validated Protocol

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process, adapted from established methodologies for related pyrazole derivatives. The following protocol outlines a reliable pathway.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate in ethanol.

  • Add methylhydrazine sulfate and sodium acetate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid.

Step 2: Bromination of 1-methyl-1H-pyrazole-5-carboxylic acid

  • Suspend 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid and succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Diagram of the Synthesis Workflow

Synthesis_Workflow Start Ethyl 2-formyl-3-oxobutanoate + Methylhydrazine Step1 Cyclocondensation & Hydrolysis Start->Step1 Intermediate 1-methyl-1H-pyrazole-5-carboxylic acid Step1->Intermediate Step2 Bromination with NBS Intermediate->Step2 Product 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Step2->Product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with diverse biological activities. The targeted functionalization of the pyrazole ring is therefore a critical task in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a versatile intermediate for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical considerations for reaction setup, workup, and purification, with a special focus on the challenges and solutions presented by the presence of the carboxylic acid functionality.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to make it more nucleophilic.[3][4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-Br (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Methods

Reagents and Solvents
ReagentGradeSupplierComments
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid≥95%Commercially AvailableThe purity of the starting material is crucial for high yields.
Arylboronic Acid≥97%Commercially AvailableA slight excess is typically used to drive the reaction to completion.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercially AvailableAn air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA moderately strong base, suitable for reactions with carboxylic acid functionality.
1,4-DioxaneAnhydrousCommercially AvailableA common solvent for Suzuki couplings; should be degassed prior to use.
Deionized WaterHigh PurityIn-houseUsed in the solvent mixture and for the aqueous workup.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)In-houseFor acidification during workup.
Brine (Saturated NaCl solution)In-houseFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic layer.
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel or Celite® pad)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Reaction Setup
  • Rationale: The Suzuki coupling is sensitive to oxygen, which can oxidize and deactivate the palladium catalyst. Therefore, all steps should be performed under an inert atmosphere.[5] The glassware must be oven-dried to remove any moisture that could lead to unwanted side reactions, such as the hydrolysis of the boronic acid.

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 equiv), to the reaction mixture.

    • Continue to purge the reaction mixture with the inert gas for an additional 5-10 minutes.

Reaction Execution
  • Rationale: The reaction is heated to increase the rate of the catalytic cycle. The temperature should be carefully controlled to prevent decomposition of the starting materials or the product. Reaction progress is monitored to determine the optimal reaction time and to avoid the formation of byproducts.

  • Procedure:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

Workup and Purification
  • Rationale: The presence of the carboxylic acid group necessitates a specific workup procedure. Under the basic reaction conditions, the product exists as a carboxylate salt, which is soluble in the aqueous phase.[6] Acidification protonates the carboxylate, rendering the carboxylic acid product insoluble in water and extractable into an organic solvent.[2][6][7] This acid-base extraction is a highly effective method for separating the acidic product from neutral and basic impurities. Filtering through Celite® helps to remove the insoluble palladium catalyst.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. The product will be primarily in the aqueous layer as the carboxylate salt.

    • Wash the organic layer with a small amount of water and combine all aqueous layers.

    • Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The product should precipitate out of the solution.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Workflow start Start: Oven-dried flask reagents Add: 1. Pyrazole-Br (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₂CO₃ (2.5 eq) start->reagents purge1 Seal & Purge (N₂ or Ar, 15 min) reagents->purge1 solvents Add Degassed Solvents: 1,4-Dioxane/H₂O purge1->solvents catalyst Add Catalyst: Pd(dppf)Cl₂ (2-5 mol%) solvents->catalyst purge2 Purge Mixture (5-10 min) catalyst->purge2 heat Heat to 80-100 °C (4-16 h) purge2->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter extract1 Dilute with H₂O & EtOAc Separate Layers filter->extract1 acidify Acidify Aqueous Layer (1 M HCl to pH 2-3) extract1->acidify extract2 Extract with EtOAc (3x) acidify->extract2 wash_dry Wash with Brine Dry (Na₂SO₄) extract2->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify: Recrystallization or Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the C-H at the 4-position of the pyrazole ring and the appearance of new aromatic signals from the coupled boronic acid are indicative of a successful reaction.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.

  • Melting Point: The melting point of the purified product can be compared to literature values if available and serves as an indicator of purity.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[8][9][10] Avoid inhalation of dust and skin contact. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Boronic Acids: Some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for the specific boronic acid being used.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium and boron-containing byproducts, in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.
Poor solubility of reagentsTry a different solvent system (e.g., DMF, THF/water) or increase the reaction temperature.
Formation of homocoupled boronic acid byproduct Presence of oxygenImprove degassing of the reaction mixture.
Protodeboronation (loss of boronic acid group) Excess water or harsh basic conditionsUse anhydrous solvents and a milder base (e.g., Cs₂CO₃).
Difficulty in purification Incomplete separation of product from starting materialsOptimize the acid-base extraction procedure; ensure complete acidification.
Contamination with palladiumEnsure thorough filtration through Celite®; consider treatment with a palladium scavenger if necessary.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of substituted pyrazoles from 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly the inert atmosphere and the choice of base, high yields of the desired products can be achieved. The acid-base workup procedure outlined in this application note is a critical step for the successful isolation and purification of the carboxylic acid-containing products. This protocol provides a robust starting point for researchers in drug discovery and development to access a wide range of novel pyrazole-based compounds.

References

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • Goward, G. R., et al. (1999). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (n.d.). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (n.d.). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Note: Strategic Implementation of Sonogashira Reactions Using 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle with precision is paramount in drug discovery. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming C(sp²)–C(sp) bonds, enabling the introduction of alkynyl moieties onto aromatic and heteroaromatic rings.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a substrate in Sonogashira reactions. We delve into the mechanistic rationale, provide detailed experimental protocols, and offer field-proven troubleshooting advice to streamline the synthesis of novel pyrazole-alkyne derivatives.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction

Pyrazole-containing molecules are prevalent in pharmaceuticals, valued for their diverse biological activities. The functionalization of the pyrazole ring is a critical step in tuning the pharmacological profile of a lead compound. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, has become an indispensable tool in this endeavor due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3]

This guide focuses specifically on 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid , a versatile building block. Its unique substitution pattern—a reactive bromine atom, a stabilizing N-methyl group, and a functional carboxylic acid handle—presents both opportunities and challenges in synthesis design.[4] Understanding the interplay of these features is key to achieving high-yield, reproducible couplings.

Substrate Profile and Mechanistic Considerations

The reactivity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in a Sonogashira coupling is dictated by its electronic and steric properties.

  • The Pyrazole Core: The pyrazole ring is an electron-deficient heteroaromatic system. This electronic character, further enhanced by the adjacent carboxylic acid group, facilitates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) catalyst.[5][6]

  • The Carboxylic Acid Group: This functional group is a double-edged sword. While it provides a valuable handle for subsequent derivatization (e.g., amide coupling), its acidic proton necessitates careful selection of the base to prevent salt formation that can lead to solubility issues or interfere with the catalytic cycle.

  • The Bromine Atom: Positioned at C4, the bromine atom is the leaving group. The reactivity order for halides in Sonogashira couplings is generally I > OTf > Br > Cl.[7] While bromides are less reactive than iodides, they are often more stable and cost-effective, representing a good balance for synthetic applications.

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the pyrazole-bromide bond.

  • Copper Cycle: Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, and a base facilitates deprotonation to form a copper acetylide intermediate.[10][11]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final C-C bond is formed, yielding the alkynylated pyrazole product and regenerating the Pd(0) catalyst.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition pd_alkyne [Ar-Pd(II)L₂-C≡CR] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Pyrazole-C≡CR (Product) pd_alkyne->Product cu_salt Cu(I)Br cu_acetylide [Cu-C≡CR] cu_salt->cu_acetylide Base, R-C≡CH cu_acetylide->pd_complex ArBr Pyrazole-Br (Substrate) ArBr->pd_complex Alkyne R-C≡CH Alkyne->cu_acetylide

Figure 1. Simplified dual catalytic cycle of the Sonogashira reaction.

Optimized Protocol: Sonogashira Coupling of Phenylacetylene

This protocol provides a robust starting point for the coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with phenylacetylene. It is designed to minimize common side reactions and can be adapted for other terminal alkynes.

Materials and Equipment
  • Reagents:

    • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)

    • Copper(I) iodide [CuI] (0.06 eq, 6 mol%)

    • Triethylamine (Et₃N) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles for liquid transfer

    • TLC plates (silica gel 60 F₂₅₄)

    • Standard work-up and column chromatography equipment

Step-by-Step Procedure

Protocol_Workflow start Start setup 1. Assemble & Purge Oven-dried flask under Ar/N₂ start->setup reagents 2. Add Solids Pyrazole (1 eq) PdCl₂(PPh₃)₂ (3 mol%) CuI (6 mol%) setup->reagents purge2 3. Evacuate & Backfill Cycle vacuum and Ar/N₂ (3x) reagents->purge2 solvents 4. Add Liquids Anhydrous DMF Et₃N (3 eq) purge2->solvents alkyne 5. Add Alkyne Phenylacetylene (1.2 eq) solvents->alkyne reaction 6. Reaction Heat to 60-80°C Monitor by TLC/LC-MS alkyne->reaction workup 7. Work-up Cool, filter, acidify, and extract reaction->workup purify 8. Purification Silica gel column chromatography workup->purify end End Product purify->end

Figure 2. Experimental workflow for the Sonogashira coupling protocol.
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Degassing: Seal the flask and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a major potential side reaction.[10][12]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine (3.0 eq). Stir the mixture until the solids are mostly dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60–80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting pyrazole. Reactions with aryl bromides may require several hours to reach completion.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water, and then acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid.

Parameter Optimization and Troubleshooting

While the above protocol is a reliable starting point, optimization may be required depending on the specific alkyne used.

Table 1: Reaction Parameter Guide
ParameterStandard ConditionAlternative / Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (3 mol%): A Pd(0) source, avoids in-situ reduction. Pd₂(dba)₃ / Ligand: For challenging substrates, use with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and reductive elimination.[8][14][15]
Cu Cocatalyst CuI (6 mol%)Copper-Free: To completely avoid Glaser homocoupling, especially with sensitive alkynes. This often requires a more active palladium/ligand system and may need higher temperatures or longer reaction times.[16][17]
Base Et₃N (3 eq)Diisopropylamine (DIPA): Can be more effective for some substrates. K₂CO₃ or Cs₂CO₃: An inorganic base may be preferred to avoid side reactions with the carboxylic acid. This requires a solvent like DMF or Dioxane.
Solvent DMFToluene/Et₃N (2:1): Classic conditions, good for many substrates.[18] Dioxane or THF: Common alternatives. Ensure they are anhydrous.[13] Acetonitrile: Can be effective, particularly in copper-free systems.[13]
Temperature 60–80 °CRoom Temperature: Possible for highly reactive partners (e.g., aryl iodides). 80–110 °C: May be necessary for less reactive aryl bromides or sterically hindered alkynes. Use a sealed tube for temperatures above the solvent's boiling point.[13]
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Pd catalyst. 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Use a fresh bottle of catalyst or a different precatalyst. 2. Increase temperature in 10-20 °C increments.[13] 3. Screen different bases or add a more sophisticated phosphine ligand (see Table 1).
Significant Glaser Homocoupling (Diyne Formation) 1. Oxygen contamination. 2. High concentration of CuI.1. Ensure rigorous degassing of solvents and use a good inert gas technique.[12] 2. Reduce CuI loading (to 1-2 mol%) or switch to a copper-free protocol.[16][18]
Protodebromination (Starting Material without Bromine) 1. Water in the reaction mixture. 2. Degradation pathway.1. Use anhydrous solvents and reagents. Dry the amine base over KOH if necessary.[19]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Use of THF can sometimes promote this.[19]1. This is common but if yields are low, consider a more robust ligand to stabilize the palladium center.[8] 2. Switch to a different solvent like DMF or Toluene.

Conclusion

The Sonogashira reaction is a highly effective method for the alkynylation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By understanding the substrate's unique characteristics and carefully controlling reaction parameters—particularly the exclusion of oxygen and the choice of base—researchers can reliably synthesize a diverse array of pyrazole-alkyne conjugates. The protocols and troubleshooting guide presented here provide a solid foundation for leveraging this powerful reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • BenchChem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • BenchChem. Technical Support Center: Sonogashira Reaction Troubleshooting.
  • Chemistry LibreTexts. Sonogashira Coupling. Published August 5, 2024.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate.
  • YouTube. Sonogashira Coupling. Published July 25, 2020.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Published April 20, 2020.
  • The Chemical Reaction Database. Copper-free Sonogashira coupling. Published August 15, 2008.
  • PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution.
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Published February 23, 2017.
  • Reddit. Sonogashira troubleshooting help needed. Published August 8, 2020.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Published January 14, 2013.
  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • NIH.
  • Reddit. Struggling to make a sonogashira coupling reaction happen. Published September 2, 2021.
  • ResearchGate. What is the best procedure for Sonogashira coupling?. Published May 1, 2014.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Sources

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides detailed protocols and expert insights into the reaction conditions for amide bond formation utilizing 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and a thorough understanding of its coupling methodologies is crucial for the successful synthesis of novel chemical entities. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also troubleshoot and adapt them to their specific needs.

Core Principles of Amide Bond Formation with a Substituted Pyrazole Carboxylic Acid

The formation of an amide bond, a cornerstone of medicinal chemistry, involves the coupling of a carboxylic acid and an amine with the elimination of a water molecule.[1] However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.

The substrate, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, presents unique considerations. The pyrazole ring is an electron-deficient heterocycle, which can influence the reactivity of the carboxylic acid. The presence of a bromine atom at the 4-position and a methyl group at the 1-position can introduce both electronic and steric effects that may impact the efficiency of the coupling reaction.[2] While specific literature on this exact molecule is limited, extensive data on analogous pyrazole systems allows for the development of robust and reliable protocols.[3][4]

Two primary strategies for the activation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will be discussed in detail:

  • In situ activation with coupling reagents: This is the most common approach, where a coupling reagent is used to generate a highly reactive intermediate in the reaction mixture.

  • Conversion to an acyl chloride: This is a two-step process where the carboxylic acid is first converted to a more stable, yet highly reactive, acyl chloride, which is then reacted with the amine.

Recommended Reagents and Their Rationale

A judicious selection of reagents is paramount for a successful amide coupling reaction. The following table summarizes the key components and the reasoning behind their use.

Reagent ClassExamplesRole and Rationale
Carboxylic Acid 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acidThe electrophilic partner in the amide bond formation.
Amine Primary or secondary aminesThe nucleophilic partner that attacks the activated carboxylic acid.
Coupling Reagents HATU, HBTU, EDC, DCCTo convert the carboxylic acid into a highly reactive acyl-isourea or active ester intermediate. HATU is often preferred for its high efficiency and low rate of racemization.[5] EDC is a cost-effective option with the advantage of forming a water-soluble urea byproduct that is easily removed during workup.
Additives HOBt, HOAtUsed in conjunction with carbodiimide coupling reagents like EDC to suppress side reactions and minimize racemization by forming a more stable active ester intermediate.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is crucial to neutralize any acidic species in the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity. DIPEA is often favored due to its steric bulk, which minimizes potential side reactions.
Solvent DMF, DCM, AcetonitrileAnhydrous aprotic solvents are essential to prevent the hydrolysis of the activated intermediates. DMF is an excellent solvent for a wide range of substrates, while DCM is a good choice for reactions that require lower temperatures and easier removal during workup.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for a broad range of amines, including those that are less reactive, due to the high efficiency of HATU. A similar methodology has been successfully applied to the closely related 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid.[5]

Workflow for HATU-Mediated Amide Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve carboxylic acid, amine, HATU in anhydrous DMF B Add DIPEA dropwise at 0 °C A->B Cool C Stir at room temperature for 10-18 hours B->C Warm to RT D Quench with water C->D Reaction complete E Extract with ethyl acetate D->E F Wash organic layer (aq. acid, aq. base, brine) E->F G Dry, concentrate, and purify by chromatography F->G

Figure 1: Workflow for HATU-Mediated Amide Coupling

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Standard workup reagents (ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.2 eq).

  • Dissolve the mixture in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 10-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU and is generally effective for a wide range of substrates. The use of HOBt is critical for preventing side reactions and potential racemization if chiral amines are used.

Workflow for EDC/HOBt-Mediated Amide Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve carboxylic acid, amine, HOBt in anhydrous DCM/DMF B Add EDC.HCl portion-wise at 0 °C A->B Cool C Add DIPEA/TEA dropwise B->C D Stir at room temperature for 12-24 hours C->D Warm to RT E Dilute with organic solvent D->E Reaction complete F Wash organic layer (aq. acid, aq. base, brine) E->F G Dry, concentrate, and purify by chromatography F->G

Figure 2: Workflow for EDC/HOBt-Mediated Amide Coupling

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DCM or DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, combine 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent like ethyl acetate.

  • Perform an aqueous workup as described in Protocol 1 (steps 8-10).

  • Purify the crude product by flash column chromatography.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

This two-step approach is particularly useful for large-scale synthesis or when coupling with very unreactive amines. The intermediate acyl chloride is highly reactive.

Workflow for Acyl Chloride-Mediated Amide Coupling

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification A React carboxylic acid with thionyl chloride or oxalyl chloride in DCM B Concentrate to remove excess reagent A->B C Dissolve crude acyl chloride in anhydrous DCM B->C Use crude D Add amine and base (TEA or DIPEA) at 0 °C C->D E Stir and warm to room temperature D->E F Aqueous workup E->F Reaction complete G Purify by chromatography or recrystallization F->G

Figure 3: Workflow for Acyl Chloride-Mediated Amide Coupling

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Catalytic DMF (for oxalyl chloride)

  • Anhydrous DCM or THF

  • Amine (1.0-1.2 eq)

  • Triethylamine or DIPEA (1.5-2.0 eq)

Procedure:

Step 1: Formation of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured by incorporating in-process controls and robust purification strategies.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts. A successful reaction will show the consumption of the limiting reagent (typically the carboxylic acid) and the appearance of a new, less polar spot corresponding to the amide product.

  • Workup and Purification: The aqueous workup is designed to remove the majority of the reaction byproducts. The acidic wash removes the excess base (DIPEA or TEA) and any unreacted amine. The basic wash removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water from the organic layer. For EDC couplings, the urea byproduct is water-soluble and is removed during the aqueous washes. For DCC couplings, the insoluble dicyclohexylurea can be removed by filtration.

  • Troubleshooting:

    • Low Yield: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous. For sterically hindered amines, switching to the acyl chloride method (Protocol 3) may be beneficial.

    • Multiple Spots on TLC: This may indicate the formation of byproducts. Ensure the reaction temperature is controlled, especially during the addition of reagents. A thorough aqueous workup is essential. Column chromatography with a carefully selected solvent system will be necessary for purification.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful synthesis of amides from 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt these methods to accelerate their drug discovery and development programs. The use of high-efficiency coupling reagents like HATU or the classic EDC/HOBt system, coupled with diligent reaction monitoring and purification, will consistently deliver the desired amide products in high yield and purity.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (n.d.).
  • CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflamm
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • (12)
  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022).
  • WO2015129926A1 - Pyrazole amide derivative. (n.d.).
  • 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. (n.d.). Benchchem.
  • (12)
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide. (n.d.).
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (n.d.). Amerigo Scientific.
  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. (n.d.). Semantic Scholar.
  • 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde. (n.d.). BLDpharm.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] These five-membered heterocyclic compounds, with two adjacent nitrogen atoms, are key pharmacophores in drugs exhibiting anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1] The specific functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide provides a detailed protocol for the laboratory-scale synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a versatile intermediate, and its subsequent derivatization into esters and amides, which are of significant interest in drug discovery and development.[2] The presence of a bromine atom at the 4-position offers a handle for further modifications via cross-coupling reactions, while the carboxylic acid at the 5-position allows for the formation of various derivatives.[2]

Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Protocol

The multi-step synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a logical sequence involving the initial formation of the pyrazole core, followed by N-methylation and bromination.

Overall Synthetic Workflow

A Ethyl Acetoacetate C Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate A->C Reaction B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C Reaction E Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate C->E Cyclization D Methylhydrazine D->E Cyclization G Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate E->G Bromination F N-Bromosuccinimide (NBS) F->G Bromination I 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid G->I Oxidation & Hydrolysis H Potassium Permanganate (KMnO4) H->I Oxidation & Hydrolysis

Caption: Synthetic pathway for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the pyrazole ring through a condensation reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reaction: Heat the mixture at 120-130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dissolve the intermediate, ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, in glacial acetic acid.

  • Cyclization: To the solution from the previous step, add methylhydrazine (1.1 eq) dropwise while maintaining the temperature below 30°C with an ice bath.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours.

  • Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The reaction of ethyl acetoacetate with DMF-DMA forms an enamine, which is a key intermediate for the subsequent cyclization with methylhydrazine.

  • The use of glacial acetic acid as a solvent facilitates the cyclization reaction.

  • Controlling the temperature during the addition of methylhydrazine is crucial to manage the exothermic nature of the reaction and prevent side product formation.

Part 2: Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

This step introduces the bromine atom at the 4-position of the pyrazole ring.

Protocol:

  • Reaction Setup: Dissolve ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.[3]

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.[3]

Causality Behind Experimental Choices:

  • NBS is a convenient and selective brominating agent for electron-rich aromatic rings like pyrazoles.[4]

  • Performing the reaction at a low temperature helps to control the regioselectivity of the bromination.

Part 3: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

The final step involves the oxidation of the methyl group at the 5-position to a carboxylic acid.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, suspend ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in water.

  • Oxidation: Heat the mixture to 90°C. Add potassium permanganate (KMnO4) (3.0-4.0 eq) in small portions over 2-3 hours, maintaining the temperature between 90-95°C.

  • Reaction Completion: After the addition is complete, continue heating for an additional 1-2 hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Causality Behind Experimental Choices:

  • Potassium permanganate is a strong oxidizing agent capable of oxidizing the methyl group to a carboxylic acid.

  • The reaction is performed in water, and the product is isolated by acidification, which protonates the carboxylate to the carboxylic acid, causing it to precipitate.

Derivatization of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

The synthesized carboxylic acid can be readily converted into its ester and amide derivatives, which are often the desired final products for biological screening.

Esterification

Protocol:

  • Reaction Setup: Suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[5]

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purification can be achieved by column chromatography or recrystallization.[5]

Amide Coupling

The formation of an amide bond can be achieved through various coupling reagents. The choice of reagent can be critical for achieving high yields and purity.[6]

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Protocol:

  • Acid Chloride Formation: In a round-bottom flask, suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Amide Formation: In a separate flask, dissolve the desired amine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C. Add the freshly prepared acid chloride solution dropwise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification procedure described in Method A.

Causality Behind Experimental Choices:

  • HATU is an efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.[6]

  • Acid chloride formation is a classic method for activating a carboxylic acid for amidation. Oxalyl chloride and thionyl chloride are common reagents for this transformation. The use of a base is necessary to neutralize the HCl generated during the reaction.[6]

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivatives
¹H NMR Signals corresponding to the methyl group on the pyrazole nitrogen, the pyrazole ring proton, and protons from the ester or amide moiety.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the carboxylic acid, ester, or amide.
FT-IR Characteristic stretching frequencies for C=O (carboxylic acid, ester, amide), N-H (amide), and C-Br bonds.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in pyrazole synthesis Incomplete reaction; side product formation.Ensure purity of starting materials. Optimize reaction time and temperature.
Mixture of regioisomers in N-methylation Steric and electronic factors influencing the site of methylation.Use a bulkier methylating agent or a different base/solvent system to improve regioselectivity.
Over-bromination or incorrect regiochemistry Reaction conditions are too harsh.Use a milder brominating agent (e.g., NBS). Control stoichiometry and maintain low reaction temperatures.
Low yield in amide coupling Inefficient coupling reagent; poor solubility of starting materials.Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). Use a co-solvent or a more polar aprotic solvent like DMF or DMSO.[6]
Difficult purification of amide Byproducts from coupling reagents.For urea byproducts from carbodiimide reagents, filtration is often effective. An aqueous workup with dilute acid and/or base can help remove many coupling reagent residues.[6]

References

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-bromo-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]

Sources

purification techniques for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a pyrazole core with a strategically placed bromine atom and a carboxylic acid group, offers versatile handles for synthetic elaboration. The bromine at the 4-position is an excellent precursor for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 5-position allows for the formation of amides, esters, and other derivatives.[1] Given its role as a key intermediate, the purity of this compound is paramount to ensure the success of subsequent multi-step syntheses and the reliability of biological screening data.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated techniques for the purification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting insights to achieve high purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy. The presence of both a hydrophilic carboxylic acid and a more lipophilic bromo-pyrazole core gives the molecule a dual nature that influences its solubility.[2]

Table 1: Physicochemical Properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₅H₅BrN₂O₂[2][3]
Molecular Weight205.01 g/mol [1][3]
AppearanceWhite to light yellow solid[4]
Melting Point211-213 °C[2]
Purity (Typical)95%[5]
StorageSealed in a dry environment at room temperature[1][5]
SolubilityEnhanced solubility in polar solvents like DMSO[2]

Common Impurities: The impurity profile of the crude product is highly dependent on the synthetic route employed. However, common contaminants may include:

  • Unreacted Starting Materials: Residual precursors from the pyrazole ring formation.

  • Regioisomers: If an unsymmetrical precursor was used, isomeric pyrazole products can form, which are often challenging to separate.[6]

  • Hydrolysis Products: If the synthesis started from the corresponding methyl or ethyl ester, incomplete hydrolysis can leave residual ester in the final product.

  • Colored Byproducts: Side reactions or degradation of starting materials can introduce colored impurities.[6]

Strategic Approach to Purification

The initial step in any purification workflow is to assess the crude product's composition. A simple Thin-Layer Chromatography (TLC) analysis is invaluable for determining the number of components and their relative polarities, guiding the choice between recrystallization and column chromatography.[6]

Purification_Decision_Workflow Start Crude 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid TLC Perform TLC Analysis Start->TLC Result Analyze TLC Plate TLC->Result Choice1 One major spot? (>90% pure) Result->Choice1 Choice2 Multiple spots with similar Rf values? Result->Choice2 Recrystallization Recrystallization Choice1->Recrystallization Yes Chromatography Column Chromatography Choice2->Chromatography Yes PurityCheck Assess Purity (TLC, MP, NMR) Recrystallization->PurityCheck Chromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity Confirmed Repurify Re-purify if necessary PurityCheck->Repurify Purity Not Met Repurify->TLC

Caption: Decision workflow for selecting a purification method.

Purification Protocols

Recrystallization: The Preferred Method for High-Yield Polishing

Recrystallization is the most effective technique when the crude material is already substantially pure (>90%) and contains impurities with different solubility profiles.[6] The principle relies on dissolving the solute in a hot solvent and allowing it to slowly cool, forming crystals of the pure compound while impurities remain in the supernatant.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar carboxylic acid group, polar solvents are a good starting point. Test small batches with solvents like ethanol, methanol, isopropanol, or water/ethanol mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution. Stir and maintain the temperature near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, it may indicate high molecular weight, conjugated impurities.[6] Add a small amount (1-2% w/w) of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the solute's melting point.[6] To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

Column Chromatography: For Complex Mixtures

When TLC analysis reveals multiple byproducts with polarities similar to the desired product, silica gel column chromatography is necessary for effective separation.[6] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Experimental Protocol: Silica Gel Column Chromatography

  • Eluent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation and an Rf value for the target compound of ~0.3.

    • Causality Note: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is an acidic compound. It can interact strongly with the acidic silica gel, leading to significant tailing or "streaking" on the TLC plate and poor separation on the column. To mitigate this, add a small amount of a modifier like acetic acid (~0.5-1%) to the eluent system. This protonates the analyte, reducing its interaction with the silica surface.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 2: Typical Eluent Systems for Pyrazole Carboxylic Acids

Eluent SystemRatio (v/v)ModifierApplication Notes
Dichloromethane:Methanol98:2 to 90:100.5% Acetic AcidGood for polar compounds. Adjust methanol content based on Rf.
Ethyl Acetate:Hexane50:50 to 100:00.5% Acetic AcidOffers a wide polarity range. Start with a lower polarity and increase gradually.
Acid-Base Extraction: An Effective Initial Cleanup

This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities. It is an excellent first-pass purification step before recrystallization or chromatography.[7]

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation of Phases cluster_2 Step 3: Isolation of Product Crude Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous Base (e.g., NaHCO₃ soln) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Contains neutral/basic impurities) Separate->Organic Top Aqueous Aqueous Layer (Contains deprotonated product as sodium salt) Separate->Aqueous Bottom Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~2) Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter Pure Pure Carboxylic Acid Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid, such as 1M HCl, until the pH is approximately 2. A precipitate of the pure carboxylic acid should form.[7]

  • Collection: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.[7]

Verification of Purity

After purification, it is crucial to verify the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Melting Point Determination: A sharp melting point range close to the literature value (211-213 °C) is a strong indicator of high purity.[2]

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the presence of all expected protons and the absence of impurity signals.

    • FT-IR: Verify the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

References

  • Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate - Benchchem.
  • An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate - Benchchem.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid - Smolecule.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem. Available at: [Link]

  • 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance - Benchchem.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Its structural integrity and purity are paramount for its application as a versatile synthetic intermediate in the development of more complex molecules.[2] This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, ensuring its identity, purity, and stability for researchers, scientists, and drug development professionals.

The strategic placement of the bromine atom and the carboxylic acid group on the pyrazole ring allows for a variety of chemical modifications, making it a valuable building block in organic synthesis.[2] Accurate analytical characterization is therefore a critical step in the quality control process, underpinning the reliability and reproducibility of subsequent research and development activities. This guide will detail the application of several core analytical techniques, providing both the theoretical basis for their use and practical, step-by-step protocols.

Structural Elucidation and Verification

The primary objective of structural elucidation is to confirm the molecular structure of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This is typically achieved through a combination of spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule and their electronic environment.

Expected Spectral Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-CH₃ ~3.8 - 4.2~35 - 40The exact shift is influenced by the solvent and the electronic effects of the pyrazole ring.
Pyrazole C-H ~7.5 - 8.0~130 - 140A singlet, as there are no adjacent protons to couple with.
-COOH ~12 - 14~160 - 170Often a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
C-Br -~95 - 105This carbon is quaternary and will not appear in the ¹H NMR spectrum.
C-COOH -~140 - 150This is another quaternary carbon.

Note: These are predicted ranges and actual values may vary based on experimental conditions.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the spectra using the residual solvent peak.

    • Compare the observed chemical shifts and coupling patterns with the expected values for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and can provide information about its elemental composition.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two peaks of nearly equal intensity separated by 2 m/z units.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. For carboxylic acids, a common fragmentation is the loss of the hydroxyl group (-OH) and the subsequent loss of carbon monoxide (-CO).[3]

Expected Mass Spectrometry Data
Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Notes
[M]⁺ 203.95205.95The molecular ion peaks. The presence of both indicates the presence of one bromine atom.
[M-OH]⁺ 186.95188.95Loss of the hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺ 158.96160.96Loss of the entire carboxylic acid group.

Note: The exact masses are calculated based on the most abundant isotopes.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks and confirm the isotopic pattern for bromine.

    • Analyze the fragmentation pattern to gain further structural confirmation.

Purity Assessment

Determining the purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is crucial for its intended applications. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase HPLC method is typically employed.

Protocol for HPLC Purity Analysis
  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector is required.

    • A C18 reversed-phase column is a suitable choice for the stationary phase.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • The exact ratio of the mobile phase components may need to be optimized to achieve good separation. A gradient elution may be necessary to separate all potential impurities.[4]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Prepare a standard solution of a reference standard of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid at a similar concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength. This should be a wavelength where the compound has strong absorbance.

  • Analysis and Data Processing:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This is a fundamental technique to confirm the empirical formula.

Protocol for Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: The analysis is performed using an automated elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Bromine content can be determined by methods such as titration after combustion.[5]

  • Calculation: The weight percentages of each element are calculated and compared to the theoretical values for the proposed formula (C₅H₅BrN₂O₂).

Theoretical Elemental Composition
Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.011560.05529.31%
Hydrogen (H) 1.00855.0402.46%
Bromine (Br) 79.904179.90438.98%
Nitrogen (N) 14.007228.01413.67%
Oxygen (O) 15.999231.99815.58%
Total 205.011 100.00%

Visual Workflow for Characterization

The following diagram illustrates the logical flow of the analytical methods described.

G cluster_0 Structural Elucidation cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H & ¹³C) Final_Report Comprehensive Analytical Report NMR->Final_Report MS Mass Spectrometry MS->Final_Report HPLC HPLC HPLC->Final_Report EA Elemental Analysis EA->Final_Report Sample Sample of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Sample->NMR Confirms Connectivity & Chemical Environment Sample->MS Confirms Molecular Weight & Isotopic Pattern Sample->HPLC Determines Purity Sample->EA Confirms Elemental Composition

Caption: Workflow for the comprehensive analytical characterization of the target compound.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently verify the structure, assess the purity, and confirm the elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure the quality and reliability of the compound, which is essential for its successful application in research and development.

References

  • IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Halogens in Organic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). Element analysis. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • RSC. (2017). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Detection of the elements in organic compounds. Retrieved from [Link]

  • Springer. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

  • ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the acquisition and analysis of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 84547-84-2).[1] As a substituted pyrazole, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and application of such molecules. This document outlines field-proven methodologies for sample preparation, instrument parameterization, and spectral interpretation, designed to yield high-quality, unambiguous data for researchers and drug development professionals.

Introduction: The Role of NMR in Heterocyclic Compound Characterization

Substituted pyrazoles are foundational moieties in a wide array of pharmacologically active compounds. The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure, reactivity, and ultimately, its biological activity. Consequently, unambiguous confirmation of the correct isomer and substitution pattern is a non-negotiable step in the synthetic workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C. For a molecule like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, NMR analysis is essential to confirm:

  • The presence and chemical environment of the N-methyl group.

  • The successful bromination at the C4 position of the pyrazole ring.

  • The integrity of the carboxylic acid functional group.

  • The overall purity of the synthesized compound.

This note explains the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Predicted NMR Features

A thorough analysis begins with an understanding of the molecule's structure and the expected spectral features. The key to interpreting the NMR data is to assign specific resonance signals to the unique proton and carbon atoms within the molecule.

Figure 1: Annotated structure of the target molecule.

Based on this structure, we anticipate the following signals:

  • ¹H NMR:

    • One signal for the pyrazole ring proton (H3).

    • One signal for the N-methyl protons (C7-H3).

    • One broad signal for the carboxylic acid proton (-COOH), which is solvent-dependent and may exchange with deuterium.

  • ¹³C NMR:

    • Five distinct signals corresponding to the five carbon atoms in unique chemical environments (C3, C4, C5, C6, C7).

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4] This protocol ensures a homogeneous solution free from particulates and paramagnetic impurities, which can degrade spectral resolution.[5]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar organic molecules, including carboxylic acids. Its residual proton signal (quintet at ~2.50 ppm) serves as a convenient secondary chemical shift reference. Furthermore, the acidic proton of the carboxylic acid is typically observable as a broad singlet in DMSO-d₆, whereas it would exchange rapidly and be invisible in solvents like methanol-d₄ or D₂O.

Procedure:

  • Weigh the Sample:

    • For ¹H NMR , weigh 5-10 mg of the compound directly into a clean, dry vial.[6]

    • For ¹³C NMR , weigh 20-50 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time, as ¹³C has a low natural abundance.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7][8] Cap the vial and vortex thoroughly until the solid is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[5]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This step is crucial to remove any microscopic solid particles that can severely broaden the NMR signals.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths. The core principle is to choose parameters that allow for full relaxation of the nuclei between pulses, which is especially important for quantitative measurements and for observing quaternary carbons in ¹³C spectra.[9]

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Protocol 3.1) B Spectrometer Setup (Lock, Tune, Shim) A->B Insert Sample C ¹H NMR Acquisition (Protocol 3.2.1) B->C Load ¹H Parameters D ¹³C NMR Acquisition (Protocol 3.2.2) B->D Load ¹³C Parameters E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Verification F->G

Figure 2: General experimental workflow for NMR analysis.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse is used to reduce the experiment time without saturating the signals, suitable for routine analysis.
Spectral Width-2 to 14 ppmEncompasses the full range of expected proton signals, from the N-methyl group to the potentially downfield carboxylic acid proton.
Acquisition Time (AQ)~2.0 sProvides adequate digital resolution to resolve fine couplings if present.
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of protons between scans, ensuring signal intensities are more reliable.
Number of Scans (NS)16Sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.
Temperature298 K (25 °C)Standard operating temperature.
ParameterRecommended ValueRationale
Pulse Programzgpg30Proton-gated decoupling with a 30° pulse. This provides a quantitative spectrum with Nuclear Overhauser Effect (NOE) enhancement, which is beneficial for sensitivity.[10]
Spectral Width-10 to 180 ppmCovers the expected range for both aliphatic (N-CH₃) and aromatic/carbonyl (pyrazole ring, COOH) carbons.
Acquisition Time (AQ)~1.0 sA standard value for ¹³C acquisition.
Relaxation Delay (D1)5.0 sCrucial Step: Quaternary carbons (C4, C5) and the carbonyl carbon (C6) have long relaxation times (T₁). A longer delay is essential to prevent signal saturation and ensure these carbons are reliably observed.[9]
Number of Scans (NS)1024 or moreA higher number of scans is required to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.
Temperature298 K (25 °C)Standard operating temperature.

Data Analysis and Spectral Interpretation

After processing the raw data (Fourier transform, phasing, and baseline correction), the resulting spectra can be analyzed. The interpretation strategy involves assigning each signal based on its chemical shift (δ), integration (for ¹H), and multiplicity.[2][11]

Predicted ¹H NMR Spectrum Analysis
Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Authoritative Comparison
1> 12.0Broad Singlet1H-COOH (C6)Carboxylic acid protons are highly deshielded and typically appear as broad signals at very low field in DMSO-d₆. This signal will disappear upon addition of a drop of D₂O due to H-D exchange.
2~8.0 - 8.5Singlet1HH3Protons on pyrazole rings are in the aromatic region. The presence of an adjacent bromine atom at C4 and the C5-carboxylic acid will have deshielding effects, shifting this proton downfield.[12]
3~3.8 - 4.2Singlet3H-CH₃ (C7)N-methyl groups on azole rings typically appear in this region. The exact position is influenced by the other ring substituents.[13]
Predicted ¹³C NMR Spectrum Analysis

The analysis of the proton-decoupled ¹³C spectrum relies on predicting the chemical shifts for each unique carbon environment.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale and Authoritative Comparison
1~160 - 165C6 (-COOH)The carbonyl carbon of a carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
2~140 - 145C5This is a quaternary carbon attached to the electron-withdrawing carboxylic acid group and nitrogen, placing it significantly downfield. Its intensity may be lower due to a long T₁ relaxation time.
3~135 - 140C3This is the only protonated carbon on the ring, and its chemical shift is typical for carbons in electron-deficient aromatic systems.[12][13]
4~95 - 105C4This quaternary carbon is directly bonded to bromine. The "heavy atom effect" of bromine typically shields the attached carbon, shifting it significantly upfield compared to an unsubstituted carbon.
5~35 - 40C7 (-CH₃)The N-methyl carbon signal will appear in the aliphatic region of the spectrum, consistent with literature values for N-methylpyrazoles.[13]

Conclusion

The protocols and predictive analyses detailed in this application note provide a robust framework for the structural verification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By carefully preparing the sample and selecting appropriate acquisition parameters—particularly a sufficient relaxation delay for the ¹³C experiment—researchers can obtain high-quality NMR data. The predicted chemical shifts, grounded in established principles of NMR spectroscopy and literature data for related heterocyclic systems, serve as a reliable guide for accurate spectral assignment. This rigorous analytical approach is fundamental to ensuring the identity, purity, and structural integrity of novel compounds in the drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Cabildo, P., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Semantic Scholar. [Link]

  • University College London. Sample Preparation. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Chen, X., et al. (2008). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis. [Link]

  • Agilent Technologies. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]

  • University of Maryland Baltimore County. Step-by-step procedure for NMR data acquisition. [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. [Link]

  • CASSS. Best Practices in NMR Data Acquisition and Analysis. [Link]

  • Thieme. 5 Combination of ¹H and ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

Sources

application of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly those with therapeutic potential. Its strategic arrangement of three distinct reactive centers—the C4-bromine atom, the C5-carboxylic acid, and the N1-methylated pyrazole core—provides chemists with a powerful and versatile tool for drug discovery and development. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth exploration of the key synthetic transformations enabled by this building block, focusing on the synthesis of fused pyrazole systems, derivatization via cross-coupling, and functional group interconversions.

The bromine atom at the C4 position is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[2][3] Concurrently, the carboxylic acid at the C5 position serves as a versatile anchor for constructing amides, esters, or for cyclization reactions to form fused heterocyclic systems like the medicinally significant pyrazolo[3,4-d]pyrimidines.[4][5] This dual functionality allows for sequential or orthogonal synthetic strategies, enabling the rapid generation of diverse compound libraries for biological screening.

Physicochemical Properties and Data

A clear understanding of the starting material's properties is fundamental for reaction design and optimization. While data for the N-methylated title compound is sparse, we can extrapolate from closely related, well-characterized analogs.

PropertyValue / DescriptionSource
Molecular Formula C₆H₇BrN₂O₂Calculated
Molecular Weight 219.04 g/mol Calculated
Appearance Predicted to be a white to off-white solid[1]
CAS Number Not readily available. (Analog 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is 5775-88-2)[6]
Key Reactive Sites C4-Br (for cross-coupling), C5-COOH (for amidation, esterification, cyclization)[7]
Storage Conditions Store at 0-8 °C, away from light[8]

Core Synthetic Applications

The utility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid stems from its ability to undergo a variety of high-yield, specific chemical transformations. The following sections detail the most significant applications for synthesizing advanced heterocyclic compounds.

Synthetic_Applications cluster_Fused Annulation Reactions cluster_Coupling Cross-Coupling Reactions cluster_COOH Carboxylic Acid Transformations Start 4-Bromo-1-methyl-1H-pyrazole- 5-carboxylic Acid Fused_Systems Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) Start->Fused_Systems Multi-step cyclization Coupling_Products C4-Arylated/Alkylated Pyrazoles Start->Coupling_Products Pd-catalyzed C-C/C-N coupling Amides Amides & Peptides Start->Amides Amide coupling (EDC, HATU) Esters Esters Start->Esters Esterification (H+, cat.)

Figure 1: Key synthetic routes from the title compound.
Annulation Reactions: Gateway to Fused Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of purine bioisosteres renowned for their wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[5][9] 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is an excellent precursor for these fused systems. The general strategy involves converting the carboxylic acid into a more reactive intermediate (like an amide or ester) which can then undergo cyclization with a suitable reagent.

Causality Behind the Workflow: The synthesis of a pyrazolo[3,4-d]pyrimidine from a pyrazole-5-carboxylic acid is not a direct conversion. It requires the sequential introduction of the atoms that will form the pyrimidine ring.

  • Amidation: The carboxylic acid is first converted to an amide. This introduces the first nitrogen atom of the future pyrimidine ring and activates the carbonyl group.

  • Cyclization: The pyrazole-amide is then reacted with a reagent that provides the remaining carbon and nitrogen atoms needed to close the six-membered pyrimidine ring. A common method involves condensation with formamide or a similar one-carbon synthon.

Pyrazolopyrimidine_Workflow Start 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic Acid Step1 Step 1: Amidation (e.g., SOCl₂, NH₄OH) Start->Step1 Intermediate 4-Bromo-1-methyl-1H- pyrazole-5-carboxamide Step1->Intermediate Step2 Step 2: Cyclization (e.g., Formamide, heat) Intermediate->Step2 Product 4-Bromo-1-methyl-1H- pyrazolo[3,4-d]pyrimidin-4-one Step2->Product

Figure 2: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

This two-step protocol first creates the carboxamide intermediate, which is then cyclized.

A. Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide

  • Reagents & Equipment: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH, 28-30%), dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • Suspend 1.0 eq of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM (10 mL per gram of acid).

    • Cool the suspension in an ice bath and add catalytic N,N-dimethylformamide (DMF, 2-3 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise. The mixture may become a clear solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride.

    • Cool the crude acid chloride in an ice bath and carefully add it portion-wise to a stirred solution of excess ammonium hydroxide.

    • Stir the resulting mixture vigorously for 1 hour.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxamide.

B. Cyclization to form the Pyrazolo[3,4-d]pyrimidinone

  • Reagents & Equipment: 4-bromo-1-methyl-1H-pyrazole-5-carboxamide, formamide, high-temperature oil bath, reflux condenser.

  • Procedure:

    • Combine the carboxamide (1.0 eq) with an excess of formamide (10-15 eq).

    • Heat the mixture to 160-180 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature. A solid may precipitate.

    • Add water to the mixture to precipitate the product fully.

    • Collect the solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the final product, 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. Further purification can be achieved by recrystallization.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C(sp²)-Br bond at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[10] These reactions allow for the precise installation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Expert Insight: The choice of catalyst, ligand, and base is critical for success. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often give superior results by promoting the oxidative addition of the palladium catalyst to the C-Br bond and facilitating the subsequent reductive elimination step.[3]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂(Br) Pd0->Complex1 R¹-Br OxAdd Oxidative Addition Complex2 R¹-Pd(II)L₂(R²) Complex1->Complex2 Transmetal Transmetalation Transmetal->Complex1 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Complex2->Pd0 RedElim Reductive Elimination Complex2->RedElim Product R¹-R² RedElim->Product

Sources

step-by-step guide to the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Step-by-Step Guide to the Regioselective Bromination of 1-Methyl-1H-pyrazole-5-carboxylic Acid

Abstract: This application note provides a comprehensive and detailed protocol for the regioselective bromination of 1-methyl-1H-pyrazole-5-carboxylic acid to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Brominated pyrazole derivatives are crucial heterocyclic building blocks in medicinal chemistry and drug development, serving as versatile intermediates for further functionalization via cross-coupling reactions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established principles of electrophilic aromatic substitution. We delve into the reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reliable and reproducible synthesis.

Introduction and Scientific Background

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of a bromine atom onto the pyrazole ring, specifically at the C4 position, creates a valuable synthetic handle for introducing molecular diversity through reactions like Suzuki or Sonogashira cross-couplings.[1] The target molecule, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, combines this reactive halogen with a carboxylic acid group, which is also available for derivatization into amides or esters.[1]

This protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine ("Br+") under relatively mild conditions.[3][4]

Reaction Principle and Mechanism

The bromination of 1-methyl-1H-pyrazole-5-carboxylic acid is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[5]

Regioselectivity: The substitution occurs specifically at the C4 position. This high regioselectivity is governed by the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms decrease the electron density at the C3 and C5 positions, while the C4 position remains the most electron-rich and, therefore, the most nucleophilic site for electrophilic attack.[6][7] The N1-methyl group is electron-donating, further activating the ring, while the C5-carboxylic acid is an electron-withdrawing group that deactivates the adjacent positions, reinforcing the inherent preference for C4 substitution.

The mechanism proceeds via the attack of the C4 carbon's pi-electrons on the electrophilic bromine atom of NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation of the C4 hydrogen by a weak base (like the succinimide anion) restores the aromaticity of the ring, yielding the final 4-bromo-substituted product.

G cluster_0 Reaction Mechanism start 1-Methyl-1H-pyrazole-5-carboxylic Acid + NBS intermediate Sigma Complex (Resonance Stabilized Cation) start->intermediate Electrophilic Attack (C4 attacks Br+) product 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid + Succinimide intermediate->product Deprotonation (Restores Aromaticity)

Caption: The mechanism of electrophilic bromination at the C4 position.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier ExamplePurity
1-Methyl-1H-pyrazole-5-carboxylic acid5952-92-1C₅H₆N₂O₂126.11Sigma-Aldrich≥97%
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Sigma-Aldrich99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher ScientificHPLC Grade
Hexanes110-54-3C₆H₁₄86.18Fisher ScientificHPLC Grade
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46VWR~37%
Deionized Water (H₂O)7732-18-5H₂O18.02In-houseN/A
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Sigma-Aldrich≥99.5%
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01In-house prep.N/A
Saturated Brine (NaCl) solution7647-14-5NaCl58.44In-house prep.N/A
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • UV lamp (254 nm) for TLC visualization

  • NMR spectrometer (¹H and ¹³C)

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[8]

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. It can be a source of bromine, which is toxic and corrosive.[4]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with care.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care.

Step-by-Step Reaction Procedure

This protocol is based on a 10 mmol scale, adapted from similar established procedures.[3]

  • Setup: Place a 100 mL dry round-bottom flask containing a magnetic stir bar on a magnetic stirrer. Add 1-methyl-1H-pyrazole-5-carboxylic acid (1.26 g, 10.0 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • NBS Addition: Once the solution is cooled, add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) in small portions over 20-30 minutes. Use a powder funnel to avoid leaving NBS on the neck of the flask. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and prevent the formation of over-brominated side products.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Warming and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • TLC System: 1:1 Ethyl Acetate / Hexanes + 1% Acetic Acid.

    • Visualization: UV light (254 nm).

    • Observation: The reaction is complete when the starting material spot has been completely consumed.

Work-up and Purification
  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the succinimide byproduct.

  • Acidification: Slowly add concentrated HCl dropwise to the aqueous mixture until the pH is ~2. This ensures the carboxylic acid product is fully protonated and less soluble in water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Self-Validation Note: The product should move into the organic layer. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated brine solution (1 x 50 mL)

    • Purpose: These washes remove residual DMF, HCl, and dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent using a Büchner funnel or by gravity filtration. Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as an off-white or pale yellow solid.

  • Recrystallization (Optional but Recommended): For higher purity, the crude solid can be recrystallized. A common solvent system is an ethanol/water or ethyl acetate/hexanes mixture.[9] Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, -COOH): A broad singlet for the carboxylic acid proton.

    • δ ~7.8 (s, 1H, C3-H): Singlet for the proton at the C3 position. The proton at C4 is now absent.

    • δ ~3.9 (s, 3H, N-CH₃): Singlet for the N-methyl protons.

    • Key Indicator: The most definitive evidence of successful bromination is the disappearance of the signal for the C4-H proton, which would typically appear around δ 6.5-7.0 ppm in the starting material.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the five distinct carbons, including a signal for the brominated C4 carbon at approximately δ 90-100 ppm.

  • FT-IR (ATR):

    • Broad O-H stretch from ~3200-2500 cm⁻¹ (carboxylic acid).

    • Sharp C=O stretch around 1700 cm⁻¹ (carboxylic acid).

  • Melting Point: The literature melting point can be used as an indicator of purity.

Experimental Workflow Diagram

G A 1. Setup & Dissolution Dissolve SM in anhydrous DMF B 2. Cooling Cool solution to 0-5 °C A->B C 3. NBS Addition Add NBS portion-wise over 30 min B->C D 4. Reaction & Monitoring Stir at RT for 2-4h Monitor by TLC C->D E 5. Quench & Acidify Pour into H₂O, adjust pH to ~2 with HCl D->E F 6. Extraction Extract with Ethyl Acetate (3x) E->F G 7. Wash & Dry Wash with H₂O and Brine Dry over MgSO₄ F->G H 8. Concentration Remove solvent via rotary evaporation G->H I 9. Purification & Characterization Recrystallize crude solid Analyze by NMR, IR, MP H->I

Caption: Overall workflow for the synthesis and purification process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (SM remains) Insufficient reaction time or temperature; Inactive NBS.Extend the reaction time at room temperature. Ensure NBS is fresh and has been stored properly (cool, dry, dark).
Multiple Spots on TLC Formation of di-brominated or other side products.Ensure slow, portion-wise addition of NBS at 0 °C. Use no more than 1.05 equivalents of NBS. Purify via column chromatography.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Ensure the aqueous layer is sufficiently acidified (pH < 3) before extraction. Perform more extractions (e.g., 5x).
Product is an oil, not a solid Presence of residual DMF or other impurities.Ensure thorough washing of the organic layer. Try triturating the oil with cold hexanes or diethyl ether to induce crystallization.

Conclusion

This application note details a reliable and high-yielding protocol for the C4-bromination of 1-methyl-1H-pyrazole-5-carboxylic acid using N-bromosuccinimide. The method is characterized by its operational simplicity, mild reaction conditions, and high regioselectivity. By following the outlined steps for reaction, purification, and validation, researchers can confidently synthesize this valuable building block for applications in pharmaceutical and materials science research.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • YouTube. (2024). Bromination safety. YouTube. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Quora. [Link]

  • PYRAZOLE. (n.d.). [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Alam, M. M., & Siddiqui, N. (2009). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of the Korean Chemical Society, 53(1), 101-104.
  • Bromine Safety & Standard Operating Procedures. (n.d.). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after motif in the design of novel drugs.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3][4] Clinically successful drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature the pyrazole core, underscoring its therapeutic relevance.[2]

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments.[5] The adjacent carboxylic acid and N-methyl groups provide additional points for molecular recognition and can influence the physicochemical properties of the final compounds. This application note provides detailed protocols and technical insights for leveraging this versatile substrate in key palladium-catalyzed cross-coupling reactions.

The Mechanistic Core of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7][8] These reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

  • Oxidative Addition: The active palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic partner (in this case, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), forming a palladium(II) complex.[6][7][9]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent is transferred to the palladium(II) center, displacing the halide.[6][9][11]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligands, base, and solvent, which must be carefully optimized for each specific transformation.

Palladium Cross-Coupling Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime R'-M RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Figure 1: General catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Detailed Application Protocols

The following protocols are designed as robust starting points for the functionalization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the presence of the carboxylic acid moiety, which can react with the base, careful selection of the base and potential protection/deprotection strategies may be necessary for optimal results. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyrazoles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide.[12][13] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[11][12]

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with Phenylboronic Acid

Suzuki_Workflow Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Substrate, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask start->reagents atmosphere Purge with Inert Gas reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end End purification->end

Figure 2: A representative workflow for a Suzuki-Miyaura coupling experiment.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid205.011.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane/H₂O (4:1)-10 mL-

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Synthesis of Alkenyl-Substituted Pyrazoles

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, offering a powerful method for the construction of C(sp²)-C(sp²) bonds.[14][15]

Protocol: Heck Coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid205.011.01.0
Styrene104.151.51.5
Pd(OAc)₂224.500.020.02
P(o-tolyl)₃304.370.040.04
Triethylamine (Et₃N)101.192.02.0
DMF-10 mL-

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (205 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (10 mL), styrene (172 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into water (50 mL).

  • Acidify with 1 M HCl and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyrazoles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne, typically co-catalyzed by palladium and copper.[16][17]

Protocol: Sonogashira Coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid205.011.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.020.02
CuI190.450.040.04
Triethylamine (Et₃N)101.193.03.0
THF-10 mL-

Procedure:

  • In a dry Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (205 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL), phenylacetylene (132 µL, 1.2 mmol), and triethylamine (418 µL, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Pyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[18]

Protocol: Buchwald-Hartwig Amination of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with Morpholine

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination start Start reagents Combine Substrate, Amine, Pd Precatalyst, Ligand, and Base in a Glovebox or Schlenk Tube start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Quench, Dilute, and Extract monitoring->workup Upon Completion purification Purify by Column Chromatography or Crystallization workup->purification end End purification->end

Figure 3: A representative workflow for a Buchwald-Hartwig amination experiment.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid205.011.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.620.040.04
NaOtBu96.102.52.5
Toluene-10 mL-

Procedure:

  • In a glovebox, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (205 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (240 mg, 2.5 mmol) to a vial.

  • Add anhydrous, degassed toluene (10 mL) and morpholine (105 µL, 1.2 mmol).

  • Seal the vial and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench with saturated NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. For Suzuki couplings, alternative boron reagents like boronate esters may offer improved stability and reactivity. Increasing the catalyst loading or reaction temperature can also be beneficial.[16]

  • Side Reactions: The carboxylic acid moiety can be esterified or form an amide under certain conditions. If this is problematic, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) prior to coupling, followed by a final deprotection step, may be necessary.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.

Conclusion

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly valuable and adaptable building block for the synthesis of diverse pyrazole derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for its elaboration. Careful optimization of the reaction conditions, particularly the choice of base to accommodate the carboxylic acid functionality, will enable researchers in drug discovery and medicinal chemistry to efficiently generate libraries of novel compounds for biological evaluation.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 51(21), 5062-5085. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Med. Chem. Rev., 3(10). Retrieved from [Link]

  • Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4734. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4668. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 54. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 500-503. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: A Guide to the Development of Enzyme Inhibitors Using a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique structural and electronic properties enable versatile interactions with enzyme active sites, underpinning the development of numerous FDA-approved therapeutics.[2][3][4] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel enzyme inhibitors based on the pyrazole core. We will cover the strategic design and synthesis of pyrazole-based compound libraries, a robust in vitro screening cascade for identifying and characterizing inhibitors, and the iterative process of lead optimization through structure-activity relationship (SAR) analysis.

Introduction: The Significance of the Pyrazole Scaffold

The utility of the pyrazole ring in drug design is multifaceted. Its nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating strong and specific interactions with amino acid residues in an enzyme's active site.[2] Furthermore, the aromatic nature of the ring allows it to engage in van der Waals and π-stacking interactions.[2] This chemical versatility, combined with its metabolic stability, allows for the creation of a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]

A testament to its success is the number of pyrazole-containing drugs approved by the FDA, such as the selective COX-2 inhibitor Celecoxib , the kinase inhibitor Crizotinib , and the BTK inhibitor Pirtobrutinib .[2][4][8] These molecules highlight the scaffold's ability to be tailored for high potency and selectivity against various enzyme targets. This document provides the foundational methodologies for harnessing this powerful scaffold in a drug discovery program.

Part 1: Design and Synthesis of Pyrazole-Based Libraries

The successful development of a pyrazole-based inhibitor begins with the strategic design and synthesis of a focused compound library. The goal is to create a diverse set of molecules by modifying substituents at key positions on the pyrazole ring to explore the chemical space around the enzyme's binding pocket.

Rationale for Library Design

A typical pyrazole core offers multiple points for chemical diversification (R1, R3, R4, R5). Initial library design should be guided by:

  • Target Structure: If the 3D structure of the target enzyme is known, molecular docking simulations can predict binding modes and suggest favorable substitutions.

  • Known Ligands: If existing inhibitors (pyrazole-based or otherwise) are known, their structures can inform the design of new analogs with improved properties.

  • Chemical Diversity: The library should include a range of substituents to probe for different types of interactions (e.g., hydrophobic, polar, hydrogen bonding).

Caption: Key diversification points on the pyrazole scaffold.

General Synthetic Protocol: Cyclocondensation

One of the most common and versatile methods for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10] This approach allows for the introduction of diversity at the R1, R3, and R5 positions.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

Objective: To synthesize a representative pyrazole compound via Knorr-type cyclocondensation.

Materials:

  • Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • Substituted hydrazine (e.g., phenylhydrazine hydrochloride)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate and Hexane (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and TLC setup.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in absolute ethanol (20 mL). Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Part 2: In Vitro Screening Cascade

Once a library of pyrazole compounds has been synthesized, a systematic screening cascade is essential to identify and characterize potential enzyme inhibitors. This process typically moves from a high-throughput primary screen to more detailed secondary and tertiary assays.

Caption: A typical workflow for screening enzyme inhibitors.

Protocol 2: Primary Inhibition Assay (Absorbance-Based)

Objective: To rapidly screen the pyrazole library at a single concentration to identify "hits" that inhibit the target enzyme by a predefined threshold (e.g., >50% inhibition).

Materials:

  • Target Enzyme in appropriate assay buffer

  • Substrate (that produces a chromogenic product)

  • Pyrazole compound library (dissolved in DMSO, 10 mM stock)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at the appropriate wavelength.

Step-by-Step Methodology:

  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (vehicle)

    • 0% Activity Control (Blank): Buffer + Substrate + DMSO

    • Test Compound Wells: Enzyme + Substrate + Pyrazole Compound

    • Positive Control Wells: Enzyme + Substrate + Positive Control Inhibitor

  • Compound Dispensing: Add 1 µL of each test compound stock solution (10 mM in DMSO) to the respective wells. Add 1 µL of DMSO to control wells. This results in a final test concentration of 10 µM in a 100 µL final reaction volume.

  • Enzyme Addition: Add 50 µL of the enzyme solution (at 2X the final desired concentration) to all wells except the blank wells. Add 50 µL of buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the substrate solution (at 2X the final desired concentration, typically at or below its Km value[11]) to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Readout: Stop the reaction (if necessary, e.g., by adding a stop solution) and measure the absorbance at the wavelength specific for the product.

  • Data Analysis: Calculate the percentage of inhibition for each compound using the following formula[12]: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_100%_activity - Abs_blank)] x 100

  • Hit Selection: Compounds showing inhibition above the defined threshold (e.g., >50%) are selected as "hits" for further analysis.

Protocol 3: IC50 Determination

Objective: To determine the potency of the "hit" compounds by measuring the concentration required to inhibit 50% of the enzyme's activity (the IC50 value).[13]

Methodology: This protocol follows the same steps as the primary assay, with one key difference:

  • Serial Dilution: Instead of a single concentration, each hit compound is tested across a range of concentrations. A typical approach is to perform an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Data Analysis: The percentage inhibition is plotted against the logarithm of the inhibitor concentration.[14] The data is then fitted to a non-linear regression model (e.g., a four-parameter logistic curve) using software like GraphPad Prism to calculate the precise IC50 value.[14][15]

Table 1: Example IC50 Data for Pyrazole Analogs

Compound ID R3-Substituent R5-Substituent IC50 (µM)
PZ-001 Phenyl Methyl 15.2
PZ-002 4-Fluorophenyl Methyl 2.8
PZ-003 4-Methoxyphenyl Methyl 8.9

| PZ-004 | 4-Fluorophenyl | Cyclopentyl | 0.75 |

Data are hypothetical and for illustrative purposes.

Part 3: Mechanism of Action and Lead Optimization

Characterizing the mechanism of action (MoA) is a critical step to understand how an inhibitor interacts with its target.[11] This knowledge, combined with an iterative cycle of chemical synthesis and biological testing, drives the lead optimization process.

Determining the Mechanism of Inhibition

The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[11][16] These can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.

Protocol 4: Ki Determination via Substrate Competition Assay

Objective: To determine the inhibition constant (Ki) and the mode of inhibition.

Methodology:

  • Experimental Setup: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., from 0.25x Km to 8x Km) and the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 4x IC50).

  • Measurement: Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk) or, more accurately, fit the entire dataset to the appropriate mechanistic models using non-linear regression software.

    • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. The inhibitor binds only to the free enzyme.[11][16]

    • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with equal affinity.[16]

    • Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. The inhibitor binds only to the enzyme-substrate complex.[11]

Structure-Activity Relationship (SAR) and the Optimization Cycle

SAR studies explore how modifying the chemical structure of a compound affects its biological activity.[17][18] The data from IC50 and MoA assays (like that in Table 1) provide the foundation for SAR. For example, the data in Table 1 suggests:

  • Adding a fluorine atom to the phenyl ring at R3 (PZ-002 vs. PZ-001) increases potency, likely due to favorable electronic or hydrophobic interactions.

  • Replacing the methyl group at R5 with a larger cyclopentyl group (PZ-004 vs. PZ-002) further enhances potency, suggesting the presence of a larger hydrophobic pocket in that region of the active site.

This analysis guides the synthesis of the next generation of compounds, creating an iterative cycle of optimization.

Caption: The iterative cycle of lead optimization.

Conclusion

The pyrazole scaffold is a highly validated and versatile starting point for the development of potent and selective enzyme inhibitors. By combining rational library design, robust synthetic chemistry, and a systematic in vitro screening cascade, researchers can efficiently identify and optimize novel drug candidates. The protocols and workflows described in this application note provide a self-validating framework for progressing a pyrazole-based inhibitor discovery program from initial library synthesis to detailed mechanistic characterization, ultimately paving the way for the development of next-generation therapeutics.[1]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Housing Innovations. (2025-08-10). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Representative drugs containing the pyrazole scaffold. [Link]

  • ResearchGate. (2025-12-02). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Wikipedia. IC50. [Link]

  • RSC Publishing. (2023-01-20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • ResearchGate. (2023-06-18). How to calculate IC50. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Link]

  • Platypus Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Semantic Scholar. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]

  • Consensus. (2025-06-23). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]

  • MDPI. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

  • NCBI Bookshelf. (2012-05-01). Mechanism of Action Assays for Enzymes. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2010-08-01). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]

  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC - PubMed Central. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • ResearchGate. A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • ResearchGate. Enzyme Inhibition and Inactivation. [Link]

  • ResearchGate. (2025-12-08). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Chemistry LibreTexts. (2025-09-04). 5.4: Enzyme Inhibition. [Link]

  • Biobide Blog. What is an Inhibition Assay?. [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]

Sources

Application Notes and Protocols for the Esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, with the pyrazole scaffold being a key feature in numerous approved drugs and developmental candidates. 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile synthetic intermediate. The bromine atom at the 4-position serves as a handle for further functionalization, often through cross-coupling reactions, while the carboxylic acid at the 5-position allows for the formation of esters and amides, enabling the exploration of structure-activity relationships.[1]

This technical guide provides detailed protocols for the esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. We will explore several robust methods, discussing the mechanistic rationale behind each and offering field-proven insights to guide researchers in selecting the optimal procedure for their specific needs. The protocols are designed to be self-validating, with a focus on procedural clarity, safety, and effective purification of the final product.

Physicochemical Properties and Safety Considerations

Starting Material: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

PropertyValueSource
CAS Number 84547-84-2[2]
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [2]
Appearance Off-white solid
Storage Sealed in a dry, room-temperature environment.[3]

Safety Precautions: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Considerations for Esterification

The esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid presents a few key considerations. The substitution pattern on the pyrazole ring, with a bromine atom and an N-methyl group adjacent to the carboxylic acid, may introduce a degree of steric hindrance. This can influence the rate and efficiency of traditional esterification methods.[4] Therefore, a selection of methods with varying levels of reactivity and tolerance to steric bulk is presented.

Experimental Protocols

Three reliable methods for the esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid are detailed below. The choice of method will depend on the desired scale, the specific alcohol being used, and the sensitivity of any other functional groups on the alcohol.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is cost-effective and suitable for simple primary and secondary alcohols where the alcohol can be used in large excess to drive the equilibrium towards the product.[5]

Reaction Scheme:

Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The large excess of the alcohol reactant shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in the desired anhydrous alcohol (20-50 eq., serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) or a larger amount of p-toluenesulfonic acid (0.2-0.5 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

    • The crude product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow Diagram:

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Thionyl Chloride Mediated Esterification

This method proceeds via the formation of a highly reactive acyl chloride intermediate and is particularly effective for more sterically hindered substrates or when a large excess of the alcohol is not desirable. This is a two-step, one-pot procedure.

Reaction Scheme:

Causality: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. This intermediate readily reacts with the alcohol, which does not need to be present in large excess. The reaction is irreversible as the byproducts (SO₂ and HCl) are gaseous and are removed from the reaction mixture.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous triethylamine or pyridine (optional, as an acid scavenger)

Procedure:

  • Acyl Chloride Formation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene.

    • Add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Esterification:

    • Cool the reaction mixture to 0 °C.

    • Slowly add the desired alcohol (1.1-1.5 eq.). If desired, an acid scavenger like triethylamine or pyridine (1.2 eq.) can be added to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Workflow Diagram:

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Protocol 3: Steglich Esterification

This method is exceptionally mild and is the preferred choice for sterically hindered carboxylic acids and/or acid-sensitive alcohols. It utilizes a carbodiimide coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP).

Reaction Scheme:

Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. The byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1 M HCl to remove excess DMAP, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude ester by silica gel column chromatography.

Workflow Diagram:

Caption: Workflow for Steglich Esterification.

Conclusion

The esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a key transformation for the synthesis of novel compounds for drug discovery and agrochemical research. The choice of esterification protocol should be guided by the nature of the alcohol substrate and the scale of the reaction. For simple, unhindered alcohols, the Fischer-Speier method is often sufficient. For more challenging substrates, or when milder conditions are required, the thionyl chloride or Steglich esterification methods offer excellent alternatives. The protocols provided herein are robust and have been designed to ensure high yields and purity of the desired pyrazole esters.

References

  • BenchChem. (2026).
  • BenchChem. (2026).
  • ResearchGate. (2026). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]

  • BenchChem. (2026). 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. BenchChem.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2026). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. BenchChem.
  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • BenchChem. (2026).
  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]

Sources

use of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Pyrazole Building Block

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its metabolic stability, versatile substitution patterns, and ability to engage in critical hydrogen bonding interactions with biological targets. Within this class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 84547-84-2) has emerged as a particularly strategic intermediate.[4]

This molecule is distinguished by its bifunctional nature. The carboxylic acid at the 5-position serves as a robust handle for amide bond formation, a cornerstone of drug assembly.[4] Concurrently, the bromine atom at the 4-position provides an orthogonal reactive site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[4] This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it an invaluable tool for drug discovery professionals engaged in lead optimization and the development of new chemical entities (NCEs).

This guide provides an in-depth exploration of the applications of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, complete with detailed protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[4]
Molecular Weight 205.01 g/mol [4]
CAS Number 84547-84-2[4]
Appearance Off-white to light yellow solid[5]
Storage Sealed in a dry environment at room temperature[4][6]

The molecule's utility is centered on the selective reactivity of its two primary functional groups:

  • The Carboxylic Acid (-COOH): This group is the primary site for derivatization, most commonly through the formation of pyrazole-5-carboxamides.[7][8][9][10] This transformation is fundamental to creating molecules that can effectively interact with protein active sites.

  • The Bromo Group (-Br): The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position of the pyrazole ring, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

Core Application I: Synthesis of Pyrazole-5-Carboxamides

The conversion of the carboxylic acid to a carboxamide is the most frequent application of this intermediate. This is typically achieved by activating the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine. Two robust and widely employed protocols are detailed below.

G cluster_main General Workflow: Amide Bond Formation start 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic acid activation Carboxylic Acid Activation start->activation Activating Agent (e.g., SOCl₂, HATU) coupling Amide Coupling Reaction activation->coupling amine Primary or Secondary Amine amine->coupling product Target Pyrazole-5-carboxamide coupling->product purification Workup & Purification product->purification

Caption: General workflow for pyrazole-5-carboxamide synthesis.

Protocol 1: Amide Coupling via Acyl Chloride Intermediate

This classic, two-step approach is highly reliable and cost-effective, particularly for less complex amine substrates. The initial conversion to a highly reactive acyl chloride ensures efficient coupling.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent (approx. 0.1-0.2 M concentration).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Causality: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with the chlorinating agent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise. Rationale: Oxalyl chloride is often preferred as its byproducts (CO₂, CO, HCl) are gaseous and easily removed.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxamide.

Protocol 2: Direct Amide Coupling with Peptide Coupling Reagents

This one-pot method avoids the harsh conditions of acyl chloride formation and is ideal for sensitive or complex substrates. It relies on reagents developed for peptide synthesis to activate the carboxylic acid in situ.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a suitable coupling reagent (1.2 eq). Common choices include carbodiimides like DCC or EDC, or aminium/phosphonium salts like HATU or HBTU.

    • Add an anhydrous polar aprotic solvent such as DMF or DCM.

    • If using a carbodiimide, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq) is often included. Causality: These additives act as activated ester intermediates, increasing efficiency and suppressing racemization in chiral substrates.

    • Add a non-nucleophilic base like DIPEA or TEA (2.0-3.0 eq). Rationale: The base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • If DCC was used, a dicyclohexylurea (DCU) precipitate will form; remove this by filtration.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Drug Candidates

The true value of this intermediate is demonstrated in its application to synthesize molecules with therapeutic potential.

Case Study 1: Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that selectively bind to androgen receptors, aiming to produce the anabolic benefits of androgens (like muscle and bone growth) with fewer of the undesirable androgenic side effects.[11][12] Many potent, nonsteroidal SARMs feature a core structure that can be readily assembled using our target intermediate.[13]

G cluster_sarm Synthesis of a SARM Precursor start_mol 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic acid coupling Amide Coupling (Protocol 1 or 2) start_mol->coupling amine_mol 4-Amino-2- (trifluoromethyl)benzonitrile amine_mol->coupling product_mol Resulting Pyrazole Carboxamide (SARM Precursor) coupling->product_mol Forms core SARM structure G cluster_suzuki Suzuki Cross-Coupling Workflow start 4-Bromo-1-methyl-1H- pyrazole-5-carboxylate (or Carboxamide) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction boronic_acid Aryl or Heteroaryl Boronic Acid boronic_acid->reaction product 4-Aryl-1-methyl-1H- pyrazole Derivative reaction->product

Caption: Workflow for Suzuki cross-coupling at the C4-position.

Protocol 3: General Procedure for Suzuki Cross-Coupling

This protocol describes the coupling of the pyrazole intermediate (as either the carboxylic acid or, more commonly, its ester or amide derivative) with a generic boronic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel, add the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

    • Add a solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

    • Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer and wash the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazards: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [14]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [15]* Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials. [4][6]

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functional and versatile intermediate that provides medicinal chemists with a powerful platform for the synthesis of novel pharmaceutical agents. Its strategically placed carboxylic acid and bromo substituents allow for sequential and controlled derivatization, enabling the efficient construction of diverse chemical libraries and the optimization of drug candidates targeting a wide range of diseases. The robust protocols detailed herein provide a practical foundation for researchers and drug development professionals to leverage the full synthetic potential of this valuable building block.

References

  • Zhang X, et al. Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. Journal of Medicinal Chemistry. 2007;50(16):3857-69. Available from: [Link]

  • Cetin A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. 2021;18(1):93-109. Available from: [Link]

  • Kumar KA, et al. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. 2017;10(5):131-135.
  • Cetin A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2020. Available from: [Link]

  • Cetin A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. 2021;18(1):93-109. Available from: [Link]

  • Understanding Selective Androgen Receptor Modulators (SARMs) and Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Guedes JV, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(10):1673. Available from: [Link]

  • Tsujihara K, et al. Pyrazole-O-glucosides as novel Na(+)-glucose cotransporter (SGLT) inhibitors. Journal of Medicinal Chemistry. 1999;42(26):5311-24. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Kim YJ, et al. Synthesis of pyridazine and thiazole analogs as SGLT2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(16):4771-4. Available from: [Link]

  • Pyrazole-O-glucosides as Novel Na+-Glucose Cotransporter (SGLT) Inhibitors | Request PDF. ResearchGate. Available from: [Link]

  • Al-Ostoot FH, et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. 2021;26(11):3178. Available from: [Link]

  • El-Sayed MAA, et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. 2024. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1921-1927. Available from: [Link]

  • Lee CY, et al. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry. 2014;78:392-400. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Khan I, et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024;29(18):4383. Available from: [Link]

  • Narayanan R, et al. Selective androgen receptor modulators in preclinical and clinical development. Pharmaceutical Research. 2008;25(11):2461-81. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Potential Pharmaceutical Candidates from 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for potent and selective interactions with a wide array of biological targets, from kinases to G-protein coupled receptors.[2][3] Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5]

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a particularly valuable starting material for the synthesis of novel pharmaceutical candidates. Its structure presents two orthogonal points for diversification: the carboxylic acid at the C5 position and the bromine atom at the C4 position. The carboxylic acid is readily converted to amides, providing a handle to explore interactions with target proteins.[2] The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents to modulate the compound's properties.[6][7] This guide provides detailed protocols for the derivatization of this key building block, grounded in established synthetic transformations, to generate libraries of potential drug candidates.

Core Synthetic Strategies: A Modular Approach to Drug Discovery

The derivatization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be approached in a modular fashion, as illustrated in the workflow below. The initial step typically involves the formation of an amide bond, followed by diversification at the C4 position through various cross-coupling reactions.

G start 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid amide_formation Amide Bond Formation start->amide_formation Amine, Coupling Reagent intermediate 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide Intermediate amide_formation->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki Arylboronic Acid, Pd Catalyst sonogashira Sonogashira Coupling intermediate->sonogashira Terminal Alkyne, Pd/Cu Catalysts buchwald Buchwald-Hartwig Amination intermediate->buchwald Amine, Pd Catalyst aryl_product 4-Aryl-pyrazole-5-carboxamide Derivatives suzuki->aryl_product alkynyl_product 4-Alkynyl-pyrazole-5-carboxamide Derivatives sonogashira->alkynyl_product amino_product 4-Amino-pyrazole-5-carboxamide Derivatives buchwald->amino_product

Caption: General synthetic workflow for the diversification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: Amide Bond Formation

The conversion of the carboxylic acid to an amide is a crucial first step, as the resulting carboxamide group is a common pharmacophore in kinase inhibitors and other drug classes.[2][4] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[8] Uronium/aminium-based reagents like HATU are often preferred for their efficiency and mild reaction conditions.[9]

Detailed Step-by-Step Methodology (HATU-mediated coupling):
  • Reaction Setup: In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-1-methyl-1H-pyrazole-5-carboxamide.

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCNHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts.[9]Racemization, formation of N-acylurea.
HATUNoneDIPEADMF, DCM1-4 hours80-98%High efficiency, low racemization.[9]Cost.
PyBOPNoneDIPEADMF, DCM1-6 hours75-95%Good for sterically hindered substrates.Formation of phosphonium byproducts.
SOCl₂NonePyridine (optional)DCM, Toluene1-3 hours70-90%Forms highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates.[10]

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

With the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide intermediate in hand, a variety of substituents can be introduced at the C4 position using palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.[11]

A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyrazole and various aryl or heteroaryl boronic acids or esters.[12][13] This reaction is instrumental in creating biaryl structures commonly found in kinase inhibitors that target the ATP-binding site.[14]

G cluster_reactants Reactants cluster_conditions Conditions start 4-Bromo-pyrazole Intermediate product 4-Aryl-pyrazole Product boronic_acid Arylboronic Acid pd_catalyst Pd(0) Catalyst pd_catalyst->product Catalytic Cycle base Base (e.g., K₃PO₄)

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried reaction vessel, add the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide intermediate (1.0 eq), the corresponding arylboronic acid or pinacol ester (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water (e.g., 4:1 ratio).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carboxamide derivative.[12]

B. Sonogashira Coupling for the Synthesis of 4-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyrazole and a terminal alkyne.[15][16][17] The resulting alkynyl-pyrazole scaffold is a valuable building block for further transformations or can itself be a key pharmacophore, for instance, in certain classes of kinase inhibitors.[18]

  • Reaction Setup: In a reaction vessel, combine the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide intermediate (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent such as DMF or triethylamine (which can also act as the base), followed by the terminal alkyne (1.2-1.5 eq) and a base like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Heating and Monitoring: Heat the reaction mixture, typically to 60-80 °C, and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool to room temperature and filter off any solids.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 4-alkynyl-1-methyl-1H-pyrazole-5-carboxamide.

C. Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the bromopyrazole with a wide range of primary and secondary amines.[19][20] This reaction is particularly useful for synthesizing compounds that target protein kinases, where an amino-heterocycle can form crucial hydrogen bonds in the hinge region of the ATP-binding site.[6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide intermediate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), 1.5-2.0 eq).[6][21]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivative.

Conclusion and Future Outlook

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly adaptable scaffold for the synthesis of diverse libraries of potential pharmaceutical candidates. The protocols outlined in this guide provide robust and well-precedented methods for its derivatization through amide bond formation and subsequent palladium-catalyzed cross-coupling reactions. By systematically applying these synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel pyrazole-based compounds, accelerating the discovery of new therapeutics for a wide range of diseases. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the synthetic utility of this valuable building block in medicinal chemistry.

References

  • G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]

  • M. J. Graneto, et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(24), 5912-5922. [Link]

  • P. P. Mohite & R. B. Bhosale. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 634-640. [Link]

  • M. J. Graneto, et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 5912-5922. [Link]

  • L. Tong, et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Bioorganic & Medicinal Chemistry Letters, 12(10), 1355-1359. [Link]

  • A. A. Adhikari, et al. (2016). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 553-557. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 277109, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • S. Kumar, et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6636. [Link]

  • M. J. Graneto, et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Request PDF. [Link]

  • M. S. Akhtar, et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • N. Kudo, et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • H. T. Nguyen, et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17301-17313. [Link]

  • S. S. Honnalli, et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science, 12(3), 324-332. [Link]

  • N. Kudo, et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • B. R. D'Souza, et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Y. Zhi, et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5603. [Link]

  • N. Kudo, et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Y. Li, et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • S. G. Alegaon, et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). [Link]

  • B. A. Taslimi, et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137943. [Link]

  • A. Forgione, et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 64. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Y. Zhi, et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a1a1e0b8e9b8f9b7b8a5b9b9b8b8b8b8b8b8b8b8]([Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Molander, G. A., & Biolatto, B. (2003). 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • A. Kumar, et al. (2022). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-CHLOROBENZALDEHYDE METHYLHYDRAZONE. Organic Syntheses. [Link]

  • X. -L. Liu, et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(10), 2823-2832. [Link]

  • T. J. A. Graham, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 10991-11003. [Link]

  • Y. -L. Tzeng, et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(18), 6755-6762. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • D. E. Alonso, et al. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 4925-4943. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A. Nocentini, et al. (2018). 3-Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 61(17), 7875-7886. [Link]

  • J. G. Pacheco-Sánchez, et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 313-319. [Link]

  • N. El-Koussi, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2363-2371. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2), a critical building block in modern drug discovery and materials science.[1] This document is designed for researchers, chemists, and process development professionals who may encounter challenges related to byproduct formation during its synthesis. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Synthetic Byproducts

This section addresses specific, observable issues during the synthesis and purification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The typical synthetic pathway involves the cyclocondensation of a β-dicarbonyl equivalent with methylhydrazine to form a pyrazole ester, followed by bromination and subsequent saponification. Byproducts can arise at each of these key stages.

Issue 1: My final product is a mixture of two brominated isomers that are difficult to separate.

Question: My NMR and LC-MS data indicate the presence of two distinct products with the same mass, suggesting isomerism. One is my target, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, but what is the other, and how did it form?

Answer:

  • Plausible Cause: Formation of a Regioisomer. The most common isomeric byproduct is 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .[2] This issue originates not during the bromination step, but during the initial pyrazole ring formation (Knorr cyclocondensation). The reaction of an asymmetric 1,3-dicarbonyl precursor with methylhydrazine can proceed via two different pathways, leading to a mixture of regioisomers that are then carried through the subsequent bromination and hydrolysis steps.[3] The use of certain solvents, like fluorinated alcohols, has been shown to dramatically improve regioselectivity in some cases, highlighting the sensitivity of this step.

  • Troubleshooting & Resolution:

    • Optimize Cyclocondensation: The regiochemical outcome is highly dependent on the reaction conditions. Experiment with solvent polarity and temperature. Running the reaction in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can favor the formation of one isomer over the other.

    • Purification Strategy: While challenging, separation is possible.

      • Fractional Crystallization: The two isomers may have different solubilities in a given solvent system. Attempt recrystallization from various solvents (e.g., ethanol/water, ethyl acetate/hexanes).

      • Chromatography: If crystallization fails, column chromatography on silica gel is the next logical step. A carefully selected eluent system (e.g., a gradient of methanol in dichloromethane with 0.5-1% acetic acid) can often resolve the two carboxylic acid isomers.

G Pathway: Formation of Regioisomeric Byproducts cluster_start Precursors cluster_reaction Cyclocondensation cluster_final Final Products precursor Asymmetric 1,3-Dicarbonyl + Methylhydrazine ester_target Ethyl 1-Methyl-1H-pyrazole-5-carboxylate (Desired Intermediate) precursor->ester_target Pathway A (Major) ester_isomer Ethyl 1-Methyl-1H-pyrazole-3-carboxylate (Isomeric Intermediate) precursor->ester_isomer Pathway B (Minor) target 4-Bromo-1-methyl-1H-pyrazole- 5-carboxylic acid (Target) ester_target->target Bromination & Hydrolysis byproduct 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid (Byproduct) ester_isomer->byproduct Bromination & Hydrolysis

Caption: Formation of the primary regioisomeric byproduct.

Issue 2: My mass spectrometry results show a peak corresponding to the loss of CO2.

Question: After purification, I observe a significant impurity with a mass of M-44, suggesting decarboxylation. Why is this happening and how can I prevent it?

Answer:

  • Plausible Cause: Decarboxylation. Pyrazole carboxylic acids can undergo decarboxylation to yield the corresponding protonated pyrazole, in this case, 4-bromo-1-methyl-1H-pyrazole . This side reaction is typically promoted by excessive heat or harsh acidic/basic conditions during the ester hydrolysis step or subsequent workup.[4][5] Some metal contaminants, particularly copper, are also known to facilitate this process.[6]

  • Troubleshooting & Resolution:

    • Milder Hydrolysis Conditions: Avoid prolonged heating or overly concentrated acid/base. For saponification, use a moderate concentration of NaOH or LiOH at temperatures between room temperature and 50-60°C, monitoring carefully by TLC or LC-MS until the starting ester is consumed.

    • Careful Workup: During the acidic workup to protonate the carboxylate, avoid boiling the solution. Perform the acidification in an ice bath to dissipate any heat generated.

    • Metal-Free Environment: Ensure all glassware is scrupulously clean and avoid using metal spatulas (especially copper or brass) when handling reagents.

Issue 3: My product contains unreacted starting material and/or a dibrominated species.

Question: My analysis shows the presence of both unbrominated pyrazole carboxylic acid and a product with a mass corresponding to the addition of two bromine atoms. What causes this?

Answer:

  • Plausible Cause: Improper Stoichiometry or Reaction Control. This points to a poorly controlled bromination reaction.

    • Unreacted Starting Material (1-methyl-1H-pyrazole-5-carboxylic acid): This is typically due to an insufficient amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) or incomplete reaction time.

    • Dibrominated Byproduct (e.g., 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid): This occurs when an excess of the brominating agent is used or if the reaction temperature is too high, increasing the reactivity and leading to substitution at other activated positions on the pyrazole ring.[7]

  • Troubleshooting & Resolution:

    • Precise Stoichiometry: Carefully measure the brominating agent. Start with 1.05-1.1 equivalents.

    • Controlled Addition: Add the brominating agent portion-wise or as a solution via an addition funnel, especially on a larger scale. This maintains a low instantaneous concentration of the electrophile.

    • Temperature Management: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[8]

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction promptly upon full consumption of the starting material to prevent over-bromination. A common quenching agent is a saturated aqueous solution of sodium thiosulfate.[8]

Summary of Common Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation StageKey Analytical Signature (vs. Target)
Target Product C₅H₅BrN₂O₂ 205.01 N/A Target analytical profile
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acidC₅H₅BrN₂O₂205.01CyclocondensationDifferent chemical shifts in ¹H and ¹³C NMR; different HPLC retention time.
4-bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00Hydrolysis / WorkupMass peak at M-44; Absence of carboxylic acid proton in NMR.
1-methyl-1H-pyrazole-5-carboxylic acidC₅H₆N₂O₂126.11BrominationMass peak at M-79 (loss of Br, gain of H); Absence of Br isotope pattern.
3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acidC₅H₄Br₂N₂O₂283.91BrominationMass peak at M+78; Presence of characteristic Br₂ isotope pattern.
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateC₇H₉BrN₂O₂233.06HydrolysisMass peak at M+28; Presence of ethyl group signals in ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to confirm the regiochemistry of my final product?

A1: While 1D ¹H NMR is essential, it may not be sufficient to unambiguously distinguish between the 3- and 5-carboxylic acid isomers. The most powerful techniques are 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). An HMBC experiment can show a correlation between the N-methyl protons and the C5-carbonyl carbon, confirming the desired 1,5-substitution pattern.

Q2: Which brominating agent is recommended: Br₂ or NBS?

A2: N-Bromosuccinimide (NBS) is generally preferred for laboratory-scale synthesis.[8] It is a solid that is easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine, which helps minimize the formation of dibrominated byproducts. Liquid bromine is often used in process chemistry but requires more stringent handling procedures.

Q3: How can I effectively monitor the final hydrolysis step?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value (less polar) than the product carboxylic acid, which will have a lower Rf (more polar) and may streak without an acidic additive like acetic acid in the eluent. The disappearance of the starting ester spot indicates reaction completion. LC-MS provides more definitive, quantitative tracking.

Experimental Protocol: Purification of Carboxylic Acid Isomers

This protocol outlines a general method for separating the target compound from its main regioisomer, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, using column chromatography.

G start Start: Crude Isomer Mixture dissolve 1. Dissolve crude product in minimal DCM/Methanol start->dissolve slurry 2. Adsorb onto a small amount of silica gel dissolve->slurry pack 3. Prepare silica gel column packed in Hexanes slurry->pack load 4. Dry-load the adsorbed sample onto the column pack->load elute 5. Elute with a gradient solvent system (e.g., 0% to 10% MeOH in DCM + 0.5% AcOH) load->elute collect 6. Collect fractions based on TLC analysis elute->collect combine 7. Combine pure fractions of each isomer collect->combine evap 8. Evaporate solvent under reduced pressure combine->evap end_byproduct Finish: Pure Isomeric Byproduct end_target Finish: Pure Target Isomer evap->end_target

Caption: Workflow for chromatographic separation of isomers.

Methodology:

  • Slurry Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add approximately 2-3 grams of silica gel to this solution and concentrate the mixture to dryness on a rotary evaporator to create a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes or 10% ethyl acetate/hexanes.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate/hexanes + 0.5% acetic acid). The acetic acid is crucial for preventing severe tailing of the carboxylic acids.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate or adding methanol). The two isomers should elute at different solvent polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC. The less polar isomer will typically elute first.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to yield the purified 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

  • Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. (2022-06-04). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity in pyrazole EAS : r/OrganicChemistry. Reddit. (2022-06-04). Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. (2014-03-06).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. (2013-08-28). Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. (2025-08-10). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). Available at: [Link]

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

Sources

Technical Support Center: Troubleshooting Suzuki Couplings with 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers utilizing 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the unique challenges presented by this substrate. The inherent functionalities—a potentially coordinating heterocycle and a deprotonatable carboxylic acid ortho to the reactive site—require careful consideration of reaction parameters to achieve success.

Section 1: First-Pass Diagnostics: Where to Begin When a Reaction Fails

Before delving into complex mechanistic issues, it is imperative to validate the foundational parameters of your experiment. A surprising number of failures can be traced back to basic setup and reagent integrity.

Question: My reaction shows no conversion of starting material. What are the first things I should check?

Answer: When facing a complete lack of reactivity, a systematic check of your core setup is the most efficient first step.

  • Reagent Integrity:

    • Aryl Bromide: Confirm the identity and purity of your 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid via NMR or LC-MS.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation and trimerization into boroxines upon storage.[1] This is a leading cause of failed reactions.[2] Test your system with a fresh bottle of a reliable coupling partner (e.g., phenylboronic acid) to validate the other components.

    • Catalyst and Ligand: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air. Ensure your catalyst and ligand have been stored under inert gas and handled with care to prevent oxidation.[3]

    • Base: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use.

  • Reaction Environment:

    • Inert Atmosphere: The Suzuki-Miyaura catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen, leading to catalyst deactivation.[3] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.

    • Water Content: While many Suzuki couplings tolerate or even require some water, especially with inorganic bases, excess water can promote unwanted side reactions. If anhydrous conditions are intended, use freshly dried solvents and oven-dried glassware.

Section 2: Core Troubleshooting for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

This section addresses the specific chemical challenges posed by the substrate's structure.

Question: Why is the ortho-carboxylic acid group so problematic, and how can I mitigate its effects?

Answer: The carboxylic acid is arguably the most challenging functionality on this substrate. Under the basic conditions required for the Suzuki reaction, it is deprotonated to form a carboxylate. This carboxylate can interfere in two primary ways:

  • Catalyst Inhibition: The negatively charged carboxylate can coordinate strongly to the electron-deficient palladium(II) center in the catalytic cycle. This coordination can stabilize the palladium complex, hindering subsequent steps like reductive elimination and effectively deactivating the catalyst.[4]

  • Solubility Issues: The formation of a carboxylate salt can drastically alter the solubility of your starting material. For example, if you are using a relatively nonpolar solvent like toluene or dioxane, the potassium or sodium salt of your pyrazole may precipitate, removing it from the solution phase where the catalytic reaction occurs.[5]

Troubleshooting Strategies:

  • Increase Base Equivalents: At a minimum, you must use one extra equivalent of base to neutralize the carboxylic acid, in addition to the 2-3 equivalents required for the coupling mechanism itself.

  • Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling. Esters are generally compatible with Suzuki conditions (though hydrolysis can occur with strong bases/water at high temperatures) and will not interfere with the catalyst. The ester can be saponified back to the carboxylic acid post-coupling.

  • Modify the Solvent System: If you must use the free acid, consider a more polar solvent system like DMF or a dioxane/water mixture, which may better solubilize the carboxylate salt.[5]

  • Choose a Tolerant Base: In some cases, a weaker base like potassium fluoride (KF) can be effective for the coupling without causing significant solubility or catalyst inhibition issues, especially if the ester is present.[6]

Question: What are the optimal catalyst, ligand, and base combinations for this substrate?

Answer: The coupling of an electron-deficient heteroaryl bromide requires a modern catalyst system. Simple catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success hinges on using a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step and accelerates the overall catalytic turnover.[7][8]

Table 1: Recommended Catalyst Systems for Challenging Heteroaryl Couplings
Catalyst/PrecatalystLigandRecommended BasesKey Advantages & Considerations
Pd₂(dba)₃XPhos, SPhos, RuPhosK₂CO₃, K₃PO₄ (anhydrous)Buchwald ligands are the gold standard for difficult couplings.[3][9] Use precatalysts (e.g., XPhos Pd G3) for easier handling and higher reactivity.
Pd(OAc)₂cataCXium® ACs₂CO₃This system has shown high efficacy for coupling N-H containing heterocycles and may be tolerant of the carboxylate.[10]
Pd(dppf)Cl₂(dppf is the ligand)K₂CO₃, Na₂CO₃A common, robust catalyst. May be a good starting point but can be less active than Buchwald systems for this specific substrate.[11]

Starting Point Recommendation: A combination of a second-generation Buchwald precatalyst like XPhos Pd G2 (2-5 mol%) with K₃PO₄ as the base in a dioxane/water (4:1) solvent system is a highly reliable starting point for this class of substrate.[12][13]

Question: My starting material is consumed, but I'm getting low/no product and see other spots on my TLC/LC-MS. What are the likely side reactions?

Answer: If your starting materials are being consumed without forming the desired product, you are likely observing one of several common side reactions that plague Suzuki couplings.

  • Protodeboronation: This is the most frequent side reaction, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[14] It is promoted by water, strong bases, and elevated temperatures.[15][16] You will observe the formation of Ar-H from your boronic acid partner.

    • Mitigation:

      • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (BPin). These are significantly more resistant to protodeboronation.[16]

      • Anhydrous Conditions: Using a dry base (like K₃PO₄) and anhydrous solvents can suppress this pathway.[9]

      • Lower Temperature/Shorter Time: Minimize reaction time and temperature as much as possible.

  • Dehalogenation: The 4-bromo-pyrazole starting material can be reduced to 1-methyl-1H-pyrazole-5-carboxylic acid. This occurs when the palladium intermediate undergoes a reaction that introduces a hydride, followed by reductive elimination.[17][18]

    • Mitigation: This side reaction is highly dependent on the catalyst, ligand, and solvent. Using bulky biarylphosphine ligands (like XPhos) often minimizes dehalogenation compared to simpler ligands.[13]

  • Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often catalyzed by the palladium species, especially in the presence of oxygen.

    • Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent homocoupling.[18]

Visualizing the Problem: A Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing the root cause of a failed Suzuki coupling.

G start Reaction Failed: Low or No Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_consumed_no No SM Consumed check_sm->sm_consumed_no No sm_consumed_yes Yes, SM Consumed check_sm->sm_consumed_yes Yes cause_no_conv Potential Cause: Inactive Catalyst System sm_consumed_no->cause_no_conv check_side_products What are the major byproducts observed? sm_consumed_yes->check_side_products solution_no_conv Solution: 1. Check reagent quality (fresh catalyst, base, boronic acid). 2. Ensure rigorous inert atmosphere (degas solvent). 3. Increase temperature or reaction time cautiously. 4. Screen more active ligands (e.g., Buchwald type). cause_no_conv->solution_no_conv protodeb Protodeboronation (Ar-H from Boronic Acid) check_side_products->protodeb dehalo Dehalogenation (Des-bromo SM) check_side_products->dehalo homo Homocoupling (Ar-Ar from Boronic Acid) check_side_products->homo other Complex Mixture/ Degradation check_side_products->other sol_protodeb Solution: 1. Use boronic ester (BPin) instead of acid. 2. Use anhydrous conditions (K3PO4). 3. Lower reaction temperature. protodeb->sol_protodeb sol_dehalo Solution: 1. Change ligand (try XPhos, SPhos). 2. Lower catalyst loading. 3. Screen different bases. dehalo->sol_dehalo sol_homo Solution: 1. Improve degassing procedure. 2. Ensure positive inert gas pressure. homo->sol_homo sol_other Solution: 1. Check for carboxylate inhibition (protect as ester). 2. Lower temperature to prevent thermal decomposition. 3. Re-evaluate solvent/base compatibility. other->sol_other

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, actionable protocols for performing the reaction and monitoring its progress.

Protocol 1: Baseline Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (or its methyl/ethyl ester).

  • Preparation: To an oven-dried Schlenk flask, add the pyrazole starting material (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.5 equiv., including 1 equiv. to neutralize the acid if used).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon/nitrogen backfill three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Track the reaction's progress by periodically taking aliquots (under inert gas) for analysis by TLC or LC-MS.[19][20]

Protocol 2: Reaction Monitoring by TLC and LC-MS

Effective monitoring is crucial for diagnosis.[21]

  • Sampling: Using a nitrogen-flushed syringe, carefully withdraw a small aliquot (~0.05 mL) of the reaction mixture.

  • Quenching: Quench the aliquot in a vial containing ~0.5 mL of ethyl acetate and ~0.5 mL of water. Vortex thoroughly.

  • TLC Analysis: Spot the organic layer on a TLC plate. Your starting aryl bromide, the boronic acid, and the desired product should have different Rf values. Use a co-spot (a spot of starting material on top of the reaction mixture spot) to confirm consumption. Visualize under UV light (254 nm).

  • LC-MS Analysis: Dilute the quenched organic layer and inject it into an LC-MS. This will give you definitive masses for your starting materials, your expected product, and any major side products (e.g., dehalogenated starting material, homocoupled boronic acid).

Visualizing the Mechanism: The Suzuki Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where issues like carboxylate inhibition can occur.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Inhibition Carboxylate Coordination PdII_complex->Inhibition PdII_diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Dead_Complex [Ar-Pd(II)-O₂CR]n (Inactive) Inhibition->Dead_Complex

Caption: The Suzuki catalytic cycle and potential inhibition.

References

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(3), 298-310.
  • Kubota, K., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Hein, J. E., et al. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Retrieved from [Link]

  • Wang, H., et al. (2023). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 25(38), 7024–7029.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Zhang, Z., et al. (2024). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 15(30), 11635-11642.
  • Zhang, Z., et al. (2024, July 24). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Reddit user comment on r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Asiri, A. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
  • Shang, R., et al. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Reddit user discussion on r/OrganicChemistry. (2021, December 29). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]

  • Chemistry Insight. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ueda, S., et al. (2010). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 12(12), 2884–2887.
  • Chelucci, G., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(104), 85603-85614.
  • Sharma, S., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(8), 1638–1643.
  • Das, S., & Goel, A. (2004, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Retrieved from [Link]

  • Tomanová, P., et al. (2021, January 1). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]

  • Martin, D. B., & Feceu, A. (2018, August 10). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(8), 1638-1643.
  • Užarević, K., et al. (2018). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 24(40), 10207-10215.
  • Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Moody, C. J., & Roff, G. J. (2005, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • ResearchGate user discussion. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Reddit user discussion on r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • D’Augustin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 864.
  • Reddit user discussion on r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Journal of Organic Chemistry, 89(17), 11930-11938.
  • Lennox, A. J. (2013, November 1). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2019). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9875–9880.

Sources

Technical Support Center: Navigating the Challenges in the Purification of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of brominated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but sometimes troublesome heterocyclic compounds. Here, we will delve into practical, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your brominated pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing brominated pyrazoles?

The nature of impurities in brominated pyrazole synthesis is largely dictated by the synthetic route employed. However, several common culprits frequently appear:

  • Regioisomers: The bromination of unsymmetrically substituted pyrazoles can lead to the formation of multiple regioisomers (e.g., 3-bromo, 4-bromo, and 5-bromo derivatives). The separation of these isomers is often a primary purification challenge.

  • Di- and Poly-brominated Species: Over-bromination is a common side reaction, resulting in the formation of di- or even tri-brominated pyrazoles.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting pyrazole or brominating agent in the crude product.

  • Hydrolysis or Decomposition Products: Some brominated pyrazoles can be sensitive to moisture or temperature, leading to decomposition. For instance, N-vinyl brominated pyrazoles can be unstable.[1]

Q2: My brominated pyrazole is an oil and won't crystallize. What are my options?

This is a frequent issue, often caused by residual solvents or the presence of impurities that depress the melting point. Here are several strategies to tackle this problem:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.

  • Column Chromatography: This is a highly effective method for purifying oily products. A carefully chosen solvent system can separate your desired product from the impurities causing it to oil out.

  • Salt Formation: Pyrazoles are basic and can be converted to crystalline salts by treatment with an acid (e.g., HCl, H₂SO₄). These salts can often be purified by recrystallization and then neutralized to recover the pure, free pyrazole.

  • Trituration: Stirring the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble (like hexane or diethyl ether), can sometimes induce crystallization.

Q3: I see multiple spots on my TLC after bromination. How do I approach the purification?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. The first step is to identify the components. Co-spotting your reaction mixture with the starting pyrazole is a simple way to check for unreacted starting material. The other spots are likely your desired brominated product and potentially regioisomers or di-brominated byproducts.

The most common approach for separating these mixtures is flash column chromatography . The key to a successful separation is finding a solvent system that provides good separation (a significant difference in Rf values) between the spots on the TLC plate.

Troubleshooting Guides: In-Depth Protocols and Scientific Rationale

Challenge 1: Separation of Brominated Pyrazole Regioisomers

The separation of regioisomers is arguably the most significant hurdle in the purification of many brominated pyrazoles. Their similar polarities make separation by standard techniques challenging.

Caption: Workflow for separating brominated pyrazole regioisomers.

This protocol provides a general method for the separation of pyrazole regioisomers.[2]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Solvent System Selection: The key to a successful separation is choosing the right eluent. Start by running TLC plates with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve a significant difference in the Rf values of the isomers.

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness. This "dry loading" technique often leads to better separation.[2] Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system, starting with the less polar mixture. If the isomers are still not separating well, a shallow gradient of increasing polarity can be employed. For example, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 90:10 hexanes:ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.

Causality and Expertise: The choice of a shallow gradient is crucial for separating closely related isomers. A steep gradient can cause the compounds to elute too quickly and co-elute. Dry loading prevents the dissolution of the sample in the initial band of solvent at the top of the column, which can lead to band broadening and poorer separation.

Isomer Type Typical Elution Order Recommended Solvent System (Starting Point)
N-Aryl vs. N-AlkylN-Alkyl isomers are generally more polar and elute later.Hexanes/Ethyl Acetate
3-Bromo vs. 5-BromoThe elution order can vary depending on other substituents.Toluene/Ethyl Acetate
4-Bromo vs. other isomers4-Bromo isomers are often less polar and elute earlier.Dichloromethane/Methanol (with 1% triethylamine for basic pyrazoles)

Once separated, confirming the identity of each isomer is critical.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the bromine atom.

    • 2D NMR (NOESY and HMBC): These techniques are invaluable for unambiguous structure determination. For example, a Nuclear Overhauser Effect (NOE) between an N-alkyl group's protons and a proton on a C-5 substituent can confirm the N-1 substitution pattern.[3][4][5][6] An HMBC correlation between the N-alkyl protons and the C-5 carbon of the pyrazole ring also provides definitive evidence.[3][4][6]

  • Mass Spectrometry: The fragmentation patterns of pyrazole regioisomers in mass spectrometry can be distinct. The expulsion of HCN and N₂ are two important fragmentation processes for the pyrazole ring.[7][8] The presence and relative abundance of fragment ions can help in distinguishing between isomers.[7][8]

Challenge 2: Product Instability and Decomposition

Brominated pyrazoles can be susceptible to degradation, particularly on silica gel or during heating.

Problem: Your compound streaks on the TLC plate or you get a low recovery from the column.

Cause: The acidic nature of silica gel can cause decomposition or dehalogenation of sensitive brominated pyrazoles.

Solutions:

  • Deactivation of Silica Gel: Before packing the column, wash the silica gel with a dilute solution of triethylamine in your eluent (e.g., 1% triethylamine). This neutralizes the acidic sites on the silica.

  • Use of Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[9][10]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Caption: Decision workflow for purifying unstable brominated pyrazoles.

Challenge 3: Crystallization Difficulties

Even after successful removal of major impurities, inducing crystallization can be a challenge.

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11][12] For brominated pyrazoles, common single-solvent systems include ethanol, methanol, or ethyl acetate. Mixed solvent systems, such as ethanol/water, methanol/water, or hexanes/ethyl acetate, are often more effective.[13][14][15]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Problem Possible Cause Solution
No crystals form Too much solvent was used.Boil off some of the solvent to concentrate the solution.[13]
The solution is supersaturated but nucleation hasn't occurred.Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound.
Oiling out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling solvent or a mixed solvent system. Add more of the "good" solvent to keep the compound dissolved at a lower temperature.
Rapid precipitation The solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent and allow the solution to cool more slowly.[13]
Challenge 4: Purification via Salt Formation

For brominated pyrazoles that are difficult to crystallize or purify by chromatography, conversion to a salt can be an excellent alternative.[17][18][19]

Procedure:

  • Salt Formation: Dissolve the crude brominated pyrazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[14] While stirring, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.

  • Isolation and Purification of the Salt: Collect the precipitated salt by vacuum filtration and wash it with the solvent used for the precipitation. The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to improve its purity.

  • Neutralization: To recover the free pyrazole, suspend the purified salt in water and add a base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until the mixture is basic.

  • Extraction: Extract the liberated free pyrazole with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified brominated pyrazole.

Causality and Expertise: This method is effective because the salt often has very different solubility properties compared to the free base and the impurities. The impurities may remain in the solvent during the salt precipitation. The subsequent recrystallization of the salt provides an additional purification step.

Conclusion

The purification of brominated pyrazoles presents a unique set of challenges that require a systematic and informed approach. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can develop effective strategies to obtain these valuable compounds in high purity. This guide provides a foundation of knowledge and practical protocols to navigate these challenges successfully. Remember that careful analysis at each step, from TLC of the crude mixture to NMR of the final product, is paramount to achieving your purification goals.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 10, 2026. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Last updated April 7, 2022. [Link]

  • University of Rochester, Department of Chemistry. Guide for crystallization. Accessed January 10, 2026. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Accessed January 10, 2026. [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. Accessed January 10, 2026. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Published February 12, 2025. [Link]

  • ResearchGate. How to get solid 4-Br pyrazolate from oily liquid?. Accessed January 10, 2026. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Published in Molecules, 2022. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Accessed January 10, 2026. [Link]

  • ResearchGate. RECRYSTALLIZATION. Accessed January 10, 2026. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Accessed January 10, 2026. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed January 10, 2026.
  • ResearchGate. Relevant ¹H,¹³C-HMBC and ¹H,¹H-NOESY correlations of compound 20b. Accessed January 10, 2026. [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Accessed January 10, 2026.
  • Google Patents. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Last updated August 29, 2023. [Link]

  • ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Accessed January 10, 2026. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Accessed January 10, 2026. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Accessed January 10, 2026. [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. Accessed January 10, 2026. [Link]

  • ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Accessed January 10, 2026. [Link]

  • Science.gov. florisil column chromatography: Topics by Science.gov. Accessed January 10, 2026. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Accessed January 10, 2026. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Accessed January 10, 2026. [Link]

  • ResearchGate. Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations and ¹H NMR (red), ¹³C NMR (italic), ¹⁵N NMR (blue) chemical shifts of regioisomers 2a and 3a. Accessed January 10, 2026. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Published May 24, 2022. [Link]

  • Google Patents.
  • Reddit. significant dehalogenation in stille coupling : r/Chempros. Posted October 7, 2019. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Accessed January 10, 2026. [Link]

  • Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds. Accessed January 10, 2026.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Published in Molecules, 2021. [Link]

  • ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Accessed January 10, 2026. [Link]

  • Reddit. N-methylation of pyrazole : r/OrganicChemistry. Posted June 10, 2023. [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Accessed January 10, 2026. [Link]

  • ResearchGate. Catalytic bromination of anthracene on silica gel | Request PDF. Accessed January 10, 2026. [Link]

  • Organic Chemistry Portal. Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Accessed January 10, 2026. [Link]

Sources

preventing debromination in reactions with 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

A Guide to Preventing Debromination in Synthetic Applications

Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Debromination is a frequently encountered side reaction that can significantly lower the yield of desired products and complicate purification. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you troubleshoot and prevent this common issue.

This document provides in-depth answers to common questions regarding the stability of the C-Br bond, particularly during cross-coupling and amide/ester formation reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoing debromination during my reaction?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction for bromo-heterocycles, including 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[1] The pyrazole ring, particularly with a carboxylic acid at the 5-position, possesses electronic properties that can make the C4-Br bond susceptible to cleavage under various conditions. The primary mechanisms responsible for this unwanted side reaction include:

  • Palladium-Catalyzed Reductive Dehalogenation: This is the most prevalent cause, especially during cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[2] The key intermediate, an Aryl-Pd(II)-Br complex, can undergo protonolysis (reaction with a proton source) instead of the desired transmetalation or reductive elimination step. This effectively replaces the bromine atom with hydrogen.[1]

  • Presence of Hydride Sources: Solvents such as alcohols or even trace amounts of water can act as hydride donors, facilitating the reductive cleavage of the C-Br bond, often mediated by the catalyst system.[2] Certain bases or additives can also serve as hydride sources.

  • Highly Active Catalysts/High Temperatures: While desirable for activating the C-Br bond, overly active catalyst systems or excessive heat can sometimes preferentially promote the debromination pathway.[2]

  • Strong Bases: In reactions like metalation with organolithium reagents (e.g., n-BuLi) aimed at functionalizing the C-Br bond, debromination can occur if the reaction is not properly controlled, especially at elevated temperatures.

Below is a diagram illustrating the competing pathways in a typical palladium-catalyzed cross-coupling reaction.

G A Aryl-Br (Starting Material) C Oxidative Addition A->C + Pd(0) B Pd(0)L_n D Aryl-Pd(II)-Br (Key Intermediate) C->D E_desired Transmetalation (with Boronic Acid) D->E_desired Desired Pathway E_unwanted Protonolysis (from H+ source) D->E_unwanted Side Reaction F_desired Aryl-Pd(II)-Aryl' E_desired->F_desired G_desired Reductive Elimination F_desired->G_desired H_desired Aryl-Aryl' (Desired Product) G_desired->H_desired H_desired->B Regenerates Catalyst F_unwanted Aryl-H (Debrominated Byproduct) E_unwanted->F_unwanted

Caption: Competing pathways: Desired cross-coupling vs. unwanted debromination.

Q2: I am attempting a Suzuki coupling, but I'm seeing significant debromination. How can I minimize this?

Answer:

This is a very common challenge. The key is to select conditions that favor the transmetalation and reductive elimination steps over the competing protonolysis.[1] A systematic optimization of your reaction parameters is the most effective strategy.

Troubleshooting Guide for Suzuki Coupling:

ParameterCondition Prone to DebrominationRecommended Optimized ConditionRationale
Catalyst/Ligand Standard, less bulky ligands (e.g., PPh₃). Highly active catalysts at high loadings.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, dppf, DavePhos).[2][3][4][5] Use modern pre-catalysts (e.g., XPhos Pd G2/G3).[1][3]Bulky ligands accelerate reductive elimination, outcompeting the debromination pathway.[2] Electron-rich ligands promote the initial oxidative addition step efficiently.[6]
Base Strong, highly soluble bases (e.g., NaOH, KOH).Milder, often inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2] Finely ground base is crucial for reproducibility.[3]Strong bases can promote side reactions. K₃PO₄ provides a good balance of activity and selectivity for many heterocyclic substrates.[7][8]
Solvent Protic solvents (e.g., alcohols like EtOH, MeOH) or solvents that can act as H-donors (e.g., DMF).[2]Aprotic solvents like dioxane, toluene, or THF, often with a minimal amount of water to solubilize the base.[2][3]Aprotic solvents minimize the availability of proton sources that lead to hydrodehalogenation.[2]
Temperature High temperatures (>100 °C).The lowest temperature that provides a reasonable reaction rate (often 80-100 °C).[7]Lowering the temperature can often increase the selectivity for the desired coupling product over the debrominated byproduct.[2]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with a generic arylboronic acid.

  • Preparation: To an oven-dried reaction vessel, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely ground K₃PO₄ (2.0–3.0 equiv.).[3][7]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).[3]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe.[3][7] The total solvent volume should create a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q3: My goal is to form an amide or ester from the carboxylic acid, but the bromine is being lost. What should I do?

Answer:

While less common than in cross-coupling, debromination can occur during amide/ester formation if the conditions are too harsh. The primary concerns are elevated temperatures and the choice of base or coupling reagents.

Recommendations for Amide/Ester Formation:

  • Use Modern Coupling Reagents: Instead of converting the carboxylic acid to a highly reactive acid chloride (which often requires harsh conditions), use modern peptide coupling reagents. These reagents form an active ester in situ under mild conditions.

    • Excellent choices include: HATU, HBTU, or EDC/HOBt. These reagents are highly efficient and operate at or below room temperature, minimizing thermal degradation and side reactions.

  • Controlled Temperature: Perform the reaction at room temperature or below (e.g., 0 °C to RT). Avoid heating unless absolutely necessary.[9]

  • Base Selection: Use a non-nucleophilic organic base to activate the coupling reagent and neutralize any acid formed.

    • Recommended bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These are preferred over stronger bases like triethylamine in some cases.

  • Order of Addition: A critical detail often overlooked is the order of reagent addition. To avoid potential side reactions where the amine might react with the coupling reagent, it is best practice to pre-activate the carboxylic acid.

Optimized Protocol: Amide Bond Formation using HATU

  • Preparation: Dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.) to the solution. Stir at room temperature for 15-30 minutes. This "pre-activation" step forms the active ester.

  • Amine Addition: Add the desired amine (1.0–1.2 equiv.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 2–16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up & Purification: Perform a standard aqueous work-up to remove DMF and excess reagents, followed by purification via column chromatography.

Q4: How can I confirm if debromination is occurring and quantify the extent of this side reaction?

Answer:

Accurate identification and quantification of the debrominated byproduct are crucial for optimizing your reaction. A combination of chromatographic and spectroscopic techniques is the most robust approach.[10]

Analytical Workflow for Detecting Debromination:

  • Initial Detection (LC-MS): Liquid Chromatography-Mass Spectrometry is the fastest and most effective tool for initial detection.[11]

    • Method: Inject a small, quenched aliquot of your crude reaction mixture.

    • Analysis: Look for two key peaks in the chromatogram. The mass spectrometer will show the expected mass for your desired product and a second mass corresponding to your product minus the mass of bromine (~79/81 amu) and plus the mass of hydrogen (1 amu). The characteristic isotopic pattern of bromine will be absent in the debrominated species.[12]

  • Structural Confirmation (¹H NMR): Proton Nuclear Magnetic Resonance spectroscopy provides unambiguous structural proof.

    • Method: Purify the byproduct or analyze a crude mixture if the peaks are well-resolved.

    • Analysis: In the starting material, the C4 position has no proton. In the ¹H NMR spectrum of the debrominated product, a new singlet will appear in the aromatic region, corresponding to the new proton at the C4 position of the pyrazole ring.

  • Quantification (HPLC or qNMR):

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification in most labs.[13] Develop an HPLC method that cleanly separates your starting material, desired product, and the debrominated byproduct. Calculate the relative percentage of each component based on peak area (assuming similar response factors) or by generating a calibration curve with an isolated standard of the byproduct.

    • Quantitative NMR (qNMR): If an internal standard with a known concentration is added to the NMR sample, the integral of the new C4-H peak can be used to directly calculate the quantity of the debrominated byproduct formed.[13]

Sources

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-84-2). This molecule is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] Its utility stems from two key reactive sites: the C4-bromine atom, which is ideal for metal-catalyzed cross-coupling reactions, and the C5-carboxylic acid, a handle for forming amides, esters, and other derivatives.[1]

However, the interplay of these functional groups on the pyrazole scaffold can lead to specific, and often unexpected, side reactions. This guide is designed to serve as a primary troubleshooting resource for researchers, providing in-depth explanations and actionable protocols to mitigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant byproduct with a mass corresponding to the loss of 44 Da (CO2). Why is my compound decarboxylating?

Plausible Cause: Unintended Decarboxylation

The pyrazole-5-carboxylic acid moiety, while relatively stable, is susceptible to decarboxylation under certain conditions, particularly elevated temperatures (>150 °C), or in the presence of certain metals (like copper) or strong acidic/basic media.[2][3][4] This reaction results in the formation of 4-bromo-1-methyl-1H-pyrazole. The driving force is the formation of a stable pyrazolyl anion intermediate, which is then protonated by the solvent or other proton sources.

Diagnostic Steps:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to the starting material minus 44.01 Da.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR of the crude product, the characteristic pyrazole C-H proton signal will appear, while the carboxylic acid proton signal will be absent. The ¹³C NMR will show the loss of the carboxyl carbon signal (~160-170 ppm).

Preventative Measures & Optimization:

If your desired reaction requires heat, the goal is to find a temperature window that allows for sufficient reaction rates without initiating significant decarboxylation.

  • Temperature Control: Carefully control the reaction temperature. Screen temperatures in increments (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.

  • Avoid Copper Catalysts (if possible): If the reaction is not a copper-catalyzed process, ensure your glassware is free from residual copper salts, which can facilitate decarboxylation even at lower temperatures.[2][5]

  • pH Neutrality: If compatible with your reaction, maintain a pH as close to neutral as possible to avoid acid- or base-catalyzed decarboxylation.

Experimental Protocol 1: Thermal Stress Test for Decarboxylation Onset

This protocol helps determine the thermal stability of your substrate in a specific solvent.

  • Dissolve 20 mg of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in 1 mL of your intended reaction solvent (e.g., DMA, NMP) in a small vial.

  • Place the vial in a heating block set to a starting temperature (e.g., 120 °C).

  • After 1 hour, take a small aliquot for LC-MS analysis to check for the formation of the decarboxylated byproduct.

  • Increase the temperature by 10 °C increments every hour, taking an aliquot at each step.

  • Analyze the results to identify the temperature at which decarboxylation becomes significant (>5%). This defines the upper limit for your reaction temperature.

Diagram 1: Decarboxylation Pathway

G SM 4-Bromo-1-methyl-1H-pyrazole- 5-carboxylic Acid Int Pyrazolyl Anion Intermediate SM->Int Heat (Δ) or Metal Catalyst - CO₂ Product 4-Bromo-1-methyl-1H-pyrazole Int->Product Proton Source (e.g., Solvent)

Caption: General mechanism of decarboxylation.

Question 2: My NMR analysis shows two distinct bromo-pyrazole species, but the mass is identical to my expected product. What could cause this isomerization?

Plausible Cause: Halogen Dance Rearrangement

You are likely observing the result of a "Halogen Dance" reaction. This is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to an adjacent, deprotonated carbon position on an aromatic or heteroaromatic ring.[6][7] In this case, a strong base (like LDA, n-BuLi, or even t-BuOK at high temperatures) can deprotonate the C3 position. This intermediate can then facilitate the migration of the bromine from C4 to C3, resulting in the formation of the thermodynamically stable 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid isomer.

The driving force is the formation of a more stable carbanion intermediate. The C3 position of the pyrazole ring is susceptible to deprotonation in the presence of a strong base.[8][9]

Diagnostic Steps:

  • High-Resolution NMR (¹H, ¹³C, COSY, HMBC): This is the definitive method. The coupling patterns and chemical shifts of the pyrazole protons and carbons will be distinct for the C3-bromo and C4-bromo isomers. A 2D NMR experiment (HMBC) can confirm the connectivity between the remaining ring proton and the surrounding carbons.

  • LC-MS/MS: While the mass will be the same, the fragmentation pattern of the two isomers might differ, providing a clue.

Preventative Measures & Optimization:

This side reaction is most common during reactions that require strong bases, such as metallation for subsequent functionalization.

  • Choice of Base: Use the mildest base possible that can still effect the desired transformation. For example, if performing a deprotonation, consider using a Grignard reagent like i-PrMgCl instead of n-BuLi.

  • Temperature: Keep the reaction temperature as low as possible (e.g., -78 °C) to suppress the rearrangement kinetics. The halogen dance is often thermodynamically driven but kinetically slow at low temperatures.[6]

  • "Fast" Electrophiles: If performing a deprotonation-electrophilic quench sequence, use a "fast" reacting electrophile to trap the initial carbanion before it has time to rearrange.[6]

Diagram 2: "Halogen Dance" Mechanism on the Pyrazole Core

G cluster_0 Reaction Pathway Start 4-Bromo Isomer Anion C3 Anion Intermediate Start->Anion Strong Base (B⁻) - HB Isomer 3-Bromo Isomer Anion->Isomer Intramolecular Br⁻ Migration

Caption: Base-catalyzed migration of bromine from C4 to C3.

Question 3: I am attempting a Suzuki coupling at the C4-bromo position, but I am getting significant amounts of debrominated starting material and low yields. How can I improve this?

Plausible Cause: Proto-dehalogenation and Catalyst Inefficiency

The primary side reaction in many palladium-catalyzed cross-coupling reactions is proto-dehalogenation (or simply debromination), where the bromine atom is replaced by a hydrogen atom from the solvent or other reagents. This occurs when the oxidative addition step is slow or reversible, and the resulting palladium intermediate undergoes a reductive pathway before transmetalation can occur.

Troubleshooting & Optimization Strategy:

Optimizing a Suzuki coupling involves fine-tuning the catalyst, ligand, base, and solvent.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Common, effective, and readily available catalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands facilitate the oxidative addition step and promote reductive elimination, often preventing β-hydride elimination and other side reactions.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required. K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA polar, aprotic solvent mixture with water is standard. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to degradation or decarboxylation (see Q1).

Experimental Protocol 2: General Procedure for Optimized Suzuki Coupling

  • To an oven-dried reaction vessel, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization.

References

  • Ring opening of pyrazoles and our design strategy A Carbanion-induced... - ResearchGate. Available at: [Link]

  • Pyrazole - SlideShare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. Available at: [Link]

  • Halogen dance rearrangement - Wikipedia. Available at: [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office. Available at: [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES - HETEROCYCLES. Available at: [Link]

  • A catalytic cycle for the halogen dance reaction involving the bromooxazole catalyst. - ResearchGate. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - RSC Publishing. Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. Available at: [Link]

  • Halogen Dance Reactions — A Review | Request PDF - ResearchGate. Available at: [Link]

Sources

how to increase the regioselectivity of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions, structured to provide clear, actionable solutions to common challenges encountered in the lab.

Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis

This section addresses specific problems you might be facing during your pyrazole synthesis experiments. Each question is followed by a detailed explanation of the underlying causes and step-by-step protocols to help you achieve your desired regiochemical outcome.

Question 1: Why am I getting a mixture of regioisomers in my pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine?

Answer:

The formation of a regioisomeric mixture is a common challenge in the classical Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] This lack of selectivity arises from the two non-equivalent carbonyl groups of the dicarbonyl compound, both of which can undergo initial nucleophilic attack by either of the two different nitrogen atoms of the substituted hydrazine.

The final regiomeric ratio is a result of a delicate balance between several factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. A carbonyl group adjacent to an electron-withdrawing group (like a trifluoromethyl group) is more electrophilic and will react faster with the more nucleophilic nitrogen of the hydrazine.[4]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.[5][6]

  • Reaction Conditions: The solvent, temperature, and pH can significantly influence the reaction pathway and the stability of the intermediates, thereby affecting the final product distribution.[7][8] For instance, reactions in standard solvents like ethanol often lead to poor regioselectivity.[1][2][3]

Workflow for Diagnosing and Solving Poor Regioselectivity:

start Problem: Mixture of Pyrazole Regioisomers check_starting_materials Analyze Reactant Structures: - Electronic Effects (EWG/EDG) - Steric Bulk start->check_starting_materials check_conditions Review Reaction Conditions: - Solvent - Temperature - pH/Catalyst start->check_conditions analyze_results Analyze Regioisomeric Ratio check_starting_materials->analyze_results check_conditions->analyze_results solvent_mod Solution 1: Modify Solvent System characterize Characterize Product Mixture: - 1H NMR, 13C NMR, NOESY - X-ray Crystallography solvent_mod->characterize temp_mod Solution 2: Adjust Reaction Temperature temp_mod->characterize catalyst_mod Solution 3: Introduce a Catalyst catalyst_mod->characterize refine Refine Conditions for Optimal Selectivity characterize->refine analyze_results->solvent_mod Solvent is non-polar or protic (e.g., EtOH) analyze_results->temp_mod Reaction at RT or elevated temp. analyze_results->catalyst_mod No catalyst used success Success: Desired Regioisomer Obtained refine->success

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Question 2: How can I favor the formation of a specific pyrazole regioisomer?

Answer:

Controlling the regioselectivity of pyrazole synthesis often requires a strategic selection of starting materials and reaction conditions. Here are several field-proven strategies to steer the reaction towards your desired isomer.

Strategy 1: Solvent-Mediated Regiocontrol

The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity in the condensation of 1,3-diketones with substituted hydrazines.[1][2][3] These solvents can stabilize one of the reaction intermediates or transition states over the other through hydrogen bonding and other solvent-solute interactions.

SolventTypical Regioisomeric Ratio (Isomer A:Isomer B)Reference
Ethanol (EtOH)~1:1.3
2,2,2-Trifluoroethanol (TFE)85:15[1]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[1]

Experimental Protocol: Pyrazole Synthesis in Fluorinated Alcohols

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either TFE or HFIP (0.1–0.2 M).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Strategy 2: Exploiting Steric and Electronic Effects

You can rationally design your starting materials to favor the formation of one regioisomer.

  • Electronic Control: Place a strong electron-withdrawing group (e.g., -CF₃, -NO₂) on the 1,3-dicarbonyl backbone. The more electrophilic carbonyl will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine.[4]

  • Steric Control: Introduce a bulky substituent near one of the carbonyl groups. The less sterically hindered carbonyl will be the preferred site of attack for the hydrazine.[5][6]

Strategy 3: Temperature Control

In some systems, the reaction temperature can be a simple yet effective tool to control regioselectivity. A temperature-controlled divergent synthesis has been reported where tuning the reaction temperature leads to the formation of different pyrazole products.[7] It is advisable to run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to determine the optimal condition for your desired isomer.

Strategy 4: Alternative Synthetic Routes

If the classical Knorr synthesis consistently yields inseparable mixtures, consider alternative methods that offer better regiocontrol:

  • From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can provide a regioselective route to pyrazolines, which can then be oxidized to pyrazoles.[5][9]

  • From N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity for the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[10]

  • [3+2] Cycloaddition Reactions: The cycloaddition of sydnones with alkynes can be a powerful and highly regioselective method for pyrazole synthesis, especially when catalyzed by transition metals like copper.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in pyrazole synthesis?

The regioselectivity is primarily governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. The key principle is the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the electrophilic centers of the 1,3-dicarbonyl equivalent. The pathway that proceeds through the most stable intermediate and has the lowest activation energy will be favored.

regioselectivity Regioselectivity in Pyrazole Synthesis reactant_structure Reactant Structure regioselectivity->reactant_structure reaction_conditions Reaction Conditions regioselectivity->reaction_conditions electronic_effects Electronic Effects (EWG/EDG) reactant_structure->electronic_effects steric_effects Steric Hindrance reactant_structure->steric_effects solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature catalyst Catalyst/pH reaction_conditions->catalyst

Caption: Key factors influencing the regioselectivity of pyrazole synthesis.

Q2: Which analytical techniques are best for determining the regiomeric ratio of my pyrazole products?

A combination of spectroscopic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between regioisomers and determining their ratio.[12][13][14] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable, as they provide through-space correlations between protons, helping to establish the relative positions of substituents.[12]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.[15][16][17][18][19] This technique is the gold standard for structural elucidation.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both regioisomers, it is essential for confirming the mass of the product. Fragmentation patterns in techniques like MS/MS could potentially differ between isomers, but this is less straightforward for routine analysis.

Q3: Can catalysts be used to control regioselectivity?

Yes, various catalysts can influence the regiochemical outcome. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly regioselective.[20] Similarly, copper catalysts are often employed in [3+2] cycloaddition reactions to afford specific pyrazole regioisomers.[11] The catalyst can coordinate to one of the reactants, altering its reactivity and directing the reaction down a specific pathway.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Li, Z., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5188. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • Reddy, T. J., et al. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12(35), 6940-6949. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Chen, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Sharma, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 146-156. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • Chawla, G., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6549. [Link]

  • Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8702. [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Wan, J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4936. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • Liu, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(22), 5484. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β-Thioalkyl-α,β-unsaturated Ketones with Hydrazines. [Link]

  • ResearchGate. (2015). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • Papini, G., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 27(19), 6523. [Link]

  • Griffin, J. F., & Duax, W. L. (2012). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology, 914, 25–41. [Link]

  • ResearchGate. (2024). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]

  • ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(12), 3174–3177. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • Sharma, P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

Sources

Technical Support Center: Workup Procedures for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. As a key building block in the synthesis of potential pharmaceutical candidates, mastering its reaction workups is crucial for success.[1] This resource is designed to provide practical, field-proven insights to overcome common challenges.

I. Foundational Knowledge: Understanding the Compound

Before delving into specific reaction workups, it's essential to understand the physicochemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [2]
CAS Number 84547-84-2[1]
Appearance White to off-white solid[2]
pKa 2.70 ± 0.10 (Predicted)[2]
Storage Sealed in a dry environment at room temperature.[1]

The presence of both a carboxylic acid and a bromine atom on the pyrazole ring makes this molecule a versatile intermediate for various transformations, including esterification, amidation, and cross-coupling reactions.[1]

II. FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during the workup of common reactions involving 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

A. Esterification Reactions

Esterification of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a common step to protect the carboxylic acid or to create derivatives for further reactions.[3]

Q1: After my Fischer esterification, I'm having trouble removing the acid catalyst and unreacted carboxylic acid during the workup. What's the most effective method?

A1: The key is a well-executed liquid-liquid extraction with a mild base.

  • Causality: The unreacted carboxylic acid and the strong acid catalyst (like H₂SO₄) will be deprotonated by a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, forming water-soluble salts.[3] This allows for their efficient removal from the organic layer containing the desired ester.

  • Troubleshooting Protocol: Post-Esterification Workup

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol (e.g., methanol) under reduced pressure.[2][4]

    • Dissolve the residue in an appropriate organic solvent like ethyl acetate.

    • Carefully add saturated NaHCO₃ solution. Critical Point: Add the bicarbonate solution slowly and with good stirring to control the CO₂ evolution that occurs during neutralization.

    • Separate the layers. The aqueous layer now contains the salt of the unreacted carboxylic acid and the neutralized catalyst.

    • Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[2][4]

    G ReactionMixture Reaction Mixture (Ester, Acid, Catalyst) Evaporation Evaporate Excess Alcohol ReactionMixture->Evaporation Dissolution Dissolve in Ethyl Acetate Evaporation->Dissolution Extraction Wash with NaHCO3 (aq) Dissolution->Extraction Separation Separate Layers Extraction->Separation OrganicLayer Organic Layer (Ester) Separation->OrganicLayer Contains Product AqueousLayer Aqueous Layer (Salts) Separation->AqueousLayer Discard WashBrine Wash with Brine OrganicLayer->WashBrine Drying Dry over Na2SO4 WashBrine->Drying FinalProduct Crude Ester Drying->FinalProduct

    Caption: Post-Esterification Liquid-Liquid Extraction Workflow.
B. Amide Coupling Reactions

Directly coupling an amine with 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid often requires a coupling agent. The workup can be complicated by the presence of the coupling agent byproducts.

Q2: My amide coupling reaction using a carbodiimide (e.g., DCC, EDCI) has a low yield, and the product is difficult to purify from the urea byproduct. How can I improve this?

A2: The choice of coupling agent and workup procedure is critical for clean amide formation.

  • Expertise & Experience: While DCC is effective, the resulting dicyclohexylurea (DCU) byproduct is often poorly soluble in many organic solvents, complicating purification. EDCI is often preferred as its urea byproduct is water-soluble, allowing for easier removal during an aqueous workup.

  • Troubleshooting Protocol: Amide Coupling Workup (with EDCI)

    • Filter the reaction mixture if a precipitate (like DMAP·HCl) has formed.

    • Dilute the filtrate with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and any basic additives (like DMAP).

    • Follow with a wash using saturated NaHCO₃ solution to remove unreacted carboxylic acid.

    • A final wash with brine will help to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[5]

    Self-Validating System: If the product is still impure, consider an alternative workup. In some cases where the amide product is less soluble, it can be precipitated out by adding water to the reaction mixture, and the water-soluble impurities can be washed away.[6]

C. Suzuki Cross-Coupling Reactions

The bromine at the 4-position is a handle for Suzuki cross-coupling reactions to introduce new carbon-carbon bonds.[1] Workup for these reactions involves removing the palladium catalyst, base, and boronic acid-related species.

Q3: I am observing a significant amount of debromination (replacement of Br with H) as a side product in my Suzuki coupling reaction. What causes this and how can I minimize it during the reaction and workup?

A3: Debromination is a common side reaction in Suzuki couplings, often exacerbated by certain reaction conditions. [7]

  • Authoritative Grounding: This side reaction, also known as proto-dehalogenation, can be promoted by sources of protons, such as water, in the reaction mixture.[7] The choice of base can also play a role.

  • Troubleshooting & Prevention:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial.[7][8]

    • Base Selection: While inorganic bases like K₂CO₃ or K₃PO₄ are common, their basicity and the presence of water can influence debromination.[6][9] Experimenting with different bases may be necessary.

    • Workup Considerations: A standard aqueous workup is necessary to remove the inorganic base and salts.[8] Perform the workup promptly after the reaction is complete to minimize potential degradation of the product in the presence of the final reaction mixture components.

    G cluster_reaction Suzuki Reaction cluster_prevention Prevention Strategies Start Starting Material (4-bromo-...) Desired Desired Product (Coupled) Start->Desired Pd Catalyst, Boronic Acid, Base Side Side Product (Debrominated) Start->Side [H] Source (e.g., H2O) Anhydrous Use Anhydrous Solvents & Glassware Side->Anhydrous Minimized by Inert Maintain Inert Atmosphere (Ar/N2) Side->Inert Minimized by Base Optimize Base Selection Side->Base Minimized by

    Caption: Minimizing Debromination in Suzuki Reactions.

Q4: My Suzuki coupling product is proving difficult to purify. What strategies can I employ?

A4: A multi-step purification approach is often necessary for challenging Suzuki coupling products.

  • Optimize the Reaction: The cleanest workup starts with a clean reaction. Aim for full conversion by using a slight excess of the boronic acid (1.2-1.5 equivalents) and allowing for adequate reaction time.[8]

  • Aqueous Workup: A standard aqueous wash with water and brine is the first step to remove inorganic salts.[8]

  • Column Chromatography: This is the most common purification method.[8]

    • Solvent System: Experiment with various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to achieve optimal separation.[8]

    • Additives: If your product or impurities are acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can significantly improve separation on silica gel.[8]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.[8]

D. Potential for Decarboxylation

Q5: Under what conditions might I accidentally cause decarboxylation of my 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid?

A5: High temperatures, especially under basic or acidic conditions, can promote decarboxylation.

  • Trustworthiness: While often a desired transformation with specific catalysts, accidental decarboxylation can occur.[10][11] Pyrazole carboxylic acids can undergo decarboxylation, and this process can be catalyzed by copper compounds or occur under harsh thermal conditions.[11][12]

  • Preventative Measures:

    • Avoid excessively high reaction temperatures (generally above 150°C) unless decarboxylation is the intended outcome.[12][13]

    • Be mindful that some metal-catalyzed reactions, particularly those using copper, can facilitate decarboxylation even at lower temperatures.[11]

    • During workup, avoid prolonged heating in strong acid or base. Neutralization and extraction should be performed at room temperature whenever possible.

III. Summary of Key Takeaways

  • Know Your Molecule: Understanding the acidic nature of the carboxylic acid group is fundamental to designing effective extraction-based workups.

  • Aqueous Workup is Key: For most reactions, a standard aqueous workup involving washes with mild base (NaHCO₃), mild acid (dilute HCl), and brine is essential for removing common impurities.[2][8]

  • Inert Atmosphere is Non-Negotiable for Cross-Coupling: To prevent catalyst deactivation and side reactions like debromination in Suzuki couplings, always use degassed solvents and maintain an inert atmosphere.[7]

  • Purification is an Art: Be prepared to employ multiple purification techniques, including column chromatography with optimized solvent systems and recrystallization, to achieve the desired product purity.[8]

This guide is intended to provide a strong foundation for troubleshooting your workup procedures. Always consult the specific literature for your reaction type and prioritize laboratory safety.

IV. References

  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved January 10, 2026, from [Link]

  • Google Patents. (2014, March 6). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Retrieved January 10, 2026, from

  • European Patent Office. (2013, August 28). EP2890225A1 - PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Retrieved January 10, 2026, from

  • Royal Society of Chemistry. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved January 10, 2026, from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before beginning your experiments.

Q1: Will the carboxylic acid group on my pyrazole interfere with the palladium-catalyzed cross-coupling reaction?

A1: Yes, the carboxylic acid is a critical factor that requires special consideration. While it won't necessarily prevent the reaction, it can introduce several challenges. The acidic proton will react with the base, requiring the use of at least one extra equivalent of base to ensure the catalytic cycle can proceed.[1] More importantly, under basic conditions, the substrate forms a carboxylate salt. This salt may have poor solubility in common organic solvents used for cross-coupling, potentially leading to low or inconsistent yields.[1] In some cases, carboxylates can also engage in unwanted side reactions like C-H activation or even catalyze decarboxylation at elevated temperatures.[1][2] For these reasons, while direct coupling is possible, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is often a safer and more robust strategy.[1]

Q2: My substrate is N-methylated. Is this an advantage compared to an N-H pyrazole?

A2: Absolutely. The N-methylation of your pyrazole is a significant advantage. Pyrazoles with an unprotected N-H group have an acidic proton that can lead to multiple complications in cross-coupling reactions.[3] These include catalyst inhibition and the promotion of significant side reactions, most notably debromination (protodehalogenation) of the starting material.[3] By having the nitrogen methylated, your substrate is protected from these issues, leading to cleaner reactions and more predictable outcomes.

Q3: I want to perform a Suzuki-Miyaura coupling. What is a good starting point for catalyst and ligand selection?

A3: For Suzuki-Miyaura couplings involving electron-deficient N-heterocycles like your bromopyrazole, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[4] A more robust starting point involves using a palladium(II) precatalyst like Pd(OAc)₂ or a well-defined palladium(0) precatalyst in combination with a bulky, electron-rich phosphine ligand.[4][5]

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are highly effective.[5] XPhos and SPhos are excellent initial choices as they are known to stabilize the palladium catalyst, promote the challenging oxidative addition step, and are less prone to inducing dehalogenation.[3][5]

  • Recommended Precatalysts: Modern, air-stable precatalysts like XPhos Pd G2 or XPhos Pd G3 are highly recommended.[3][6] These ensure the efficient and reliable generation of the active Pd(0) catalytic species in solution, leading to more reproducible results.[6]

Q4: Which cross-coupling reaction is most appropriate for my desired product?

A4: The choice of reaction is dictated by the specific carbon-carbon or carbon-heteroatom bond you wish to form.[3]

  • Suzuki-Miyaura Coupling: This is the ideal choice for forming C-C bonds with aryl, heteroaryl, or vinyl groups. It utilizes readily available boronic acids or esters as coupling partners.[3][7]

  • Sonogashira Coupling: Use this reaction to form a C-C bond between your bromopyrazole and a terminal alkyne.[3][8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

  • Heck Reaction: This reaction forms a C-C bond between the bromopyrazole and an alkene, resulting in a substituted alkene product.[3][9]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during your experiments.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

cluster_causes Potential Causes & Solutions cluster_solutions Recommended Solutions start Low / No Yield Observed reagent_check 1. Verify Reagent Quality (Pyrazole, Boronic Acid, Base, Solvent) start->reagent_check atmosphere_check 2. Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) reagent_check->atmosphere_check analysis 3. Analyze Crude Mixture (LCMS/NMR) Identify Side Products atmosphere_check->analysis cause Identify Dominant Failure Mode analysis->cause catalyst Catalyst Deactivation cause->catalyst No reaction, starting material recovered base Ineffective Base cause->base Incomplete conversion solubility Poor Solubility cause->solubility Inconsistent results, biphasic appearance transmetalation Slow Transmetalation cause->transmetalation Slow reaction, starting material persists sol_catalyst Use Bulky Ligand (XPhos, SPhos) Use Modern Precatalyst (G2/G3) catalyst->sol_catalyst sol_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Use Finely Powdered Base base->sol_base sol_solubility Screen Solvents (DMF, Dioxane) Consider Anhydrous Conditions solubility->sol_solubility sol_transmetalation Increase Base Equivalents Use Stronger Base transmetalation->sol_transmetalation

Caption: A decision workflow for troubleshooting low-yield cross-coupling reactions.

Potential CauseRecommended Solution & Rationale
Catalyst Deactivation The Lewis basic pyrazole nitrogen and the carboxylate can coordinate to and poison the palladium catalyst.[5][10] Solution: Employ bulky, electron-rich ligands like XPhos or SPhos .[3][5] Their steric bulk creates a protective pocket around the palladium center, preventing inhibitory coordination. Using well-defined precatalysts (e.g., XPhos Pd G3 ) ensures the rapid generation of the active Pd(0) species, minimizing its lifetime in vulnerable states.[6]
Ineffective Base The carboxylic acid consumes one equivalent of base before the catalytic cycle can even begin.[1] If the remaining base is too weak or poorly soluble, it cannot efficiently promote the transmetalation step. Solution: Switch to a stronger base like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[3][4] These are frequently used for challenging couplings. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[4]
Poor Substrate Solubility The carboxylate salt of your starting material may not be soluble in common biphasic solvent systems (e.g., dioxane/water), preventing it from effectively participating in the reaction.[1] Solution: Screen alternative solvent systems. Consider polar aprotic solvents like DMF or 1,4-dioxane under anhydrous conditions.[11] This avoids the aqueous phase entirely and may improve the solubility of the carboxylate salt.
Slow Transmetalation (Suzuki) This key step involves the transfer of the organic group from the boron atom to the palladium center. It can be slow if the boronic acid is not sufficiently activated or if the palladium complex is not receptive. Solution: Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure at least 2-3 equivalents are used.[4][6] The base's role is to activate the boronic acid into a more nucleophilic boronate species, which is essential for this step.[5]
Problem 2: Significant Side Product Formation

If your reaction is proceeding but yielding undesired products, consider the following.

Side ProductPotential Cause & RationaleRecommended Solution
Debromination The C-Br bond is cleaved and replaced by a hydrogen atom. This is often promoted by high temperatures, certain bases, and less bulky catalyst systems.[3]Use a milder base such as K₂CO₃ or K₃PO₄ .[3][12] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[3] Ensure you are using a bulky ligand like XPhos or SPhos , which are known to suppress this pathway.[3]
Decarboxylation The -COOH group is lost as CO₂. This is typically a thermally-driven process and can be catalyzed by the transition metal.[2][13]The most direct solution is to lower the reaction temperature . If high temperatures are required for coupling, the best alternative is to protect the carboxylic acid as an ester prior to the coupling reaction.[1] This completely prevents this side reaction.
Homocoupling (Suzuki) Two molecules of your boronic acid partner couple together. This is almost always caused by the presence of oxygen, which promotes this undesired pathway.[6][10]Improve degassing procedures. Sparge your solvent with argon or nitrogen for at least 15-20 minutes before use.[14] Ensure the reaction is assembled and run under a positive pressure of an inert gas.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[3][6]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF) via syringe.[4][6]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (start with 80–100 °C).[3][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Starting Conditions

The following table summarizes recommended starting points for various cross-coupling reactions.

ReactionPalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G2 (2%)[3](Internal)K₃PO₄ (3.0)[3]1,4-Dioxane80–100
Sonogashira PdCl₂(PPh₃)₂ (3%)[3]PPh₃Et₃N (3.0)[3]DMF / THF60–80
Heck Pd(OAc)₂ (2%)[9]P(o-tol)₃Et₃N (2.0)DMF100–120

Note: For Sonogashira, a Cu(I) co-catalyst (e.g., CuI, 4-10 mol%) is also required.[3]

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The base is crucial for the transmetalation step, while the ligand influences all three phases.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-Br (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Pyrazole-Ar' (Product) trans_complex->product arbr Pyrazole-Br arbr->oa_complex ar_boronic Ar'-B(OH)₂ ar_boronic->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. Available at: [Link]

  • Carboxylic acid and Cross Coupling reactions. Reddit r/OrganicChemistry. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. ACS Publications. Available at: [Link]

  • Decarboxylative cross-coupling. Wikipedia. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ResearchGate. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications. Available at: [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. National Institutes of Health (NIH). Available at: [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Sonogashira coupling method to synthesize thieno[2,3-c]pyrazoles 208a,b. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. SpringerLink. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Pyrazole Synthesis Temperature Management

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, mastering pyrazole synthesis is crucial for advancing numerous projects. A key, and often challenging, parameter in these syntheses is the precise control of reaction temperature. This guide provides in-depth troubleshooting and frequently asked questions to address specific temperature-related issues encountered during pyrazole synthesis, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis reaction is sluggish or not proceeding to completion. Could temperature be the issue?

A1: Yes, insufficient temperature is a common reason for slow or incomplete pyrazole synthesis. Many cyclocondensation reactions for pyrazole formation require a certain activation energy to proceed efficiently.

  • Causality: The formation of the pyrazole ring often involves a multi-step process, including the formation of a stable intermediate such as a hydrazone or hydroxylpyrazolidine.[1] An increase in temperature provides the necessary energy to overcome the activation barrier for the subsequent cyclization and dehydration steps, driving the reaction to completion.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.

    • Gradual Temperature Increase: If the reaction is slow, gradually increase the temperature. For many common syntheses, such as the Knorr pyrazole synthesis, heating the reaction mixture under reflux is a standard procedure.[1]

    • Catalyst Activity: Ensure your catalyst, if required, is active. Some acid catalysts, commonly used in these reactions, may require a specific temperature range to function optimally.[1]

Q2: I'm observing a dark coloration and multiple spots on my TLC plate. How is this related to temperature?

A2: Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate are often indicative of side reactions and decomposition, which can be exacerbated by excessive heat.[1]

  • Causality:

    • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to decomposition and the formation of colored byproducts.[1]

    • Oxidation: Reaction intermediates or the final pyrazole product can be susceptible to oxidation, especially when exposed to air at high temperatures for extended periods.[1]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

    • Controlled Heating: Use a precisely controlled heating mantle or oil bath to avoid overheating.

    • Reactant Purity: Ensure high purity of your hydrazine starting material, as impurities can accelerate decomposition.[1]

Q3: My synthesis is producing a mixture of regioisomers. Can temperature control influence regioselectivity?

A3: Yes, temperature can play a significant role in controlling the regioselectivity of pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. This is a classic example of kinetic versus thermodynamic control.

  • Causality: At different temperatures, the reaction may favor different pathways. One regioisomer might be formed faster at a lower temperature (kinetic product), while the other might be more stable and favored at a higher temperature (thermodynamic product).[2] The distribution of regioisomers can be dependent on the reaction medium and the electronic character of the substituents on the phenylhydrazine.[3]

  • Optimization Strategy:

    • Temperature Screening: Run small-scale reactions at various temperatures (e.g., room temperature, 60 °C, reflux) to determine the optimal temperature for the desired regioisomer.

    • Solvent Choice: The choice of solvent can also influence regioselectivity in conjunction with temperature.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Issue Potential Cause(s) Recommended Solution(s)
Exothermic Reaction Runaway The initial addition of reactants, such as phenylhydrazine to ethyl acetoacetate, can be highly exothermic.[1]1. Controlled Addition: Add the reactants slowly and in a controlled manner, possibly using a dropping funnel. 2. Cooling: Use an ice bath to dissipate the heat generated during the initial phase of the reaction.
Low Yield Despite Reaching Reflux The reaction may have an optimal temperature that is below the reflux temperature of the chosen solvent. Increasing the temperature beyond a certain point can lead to a decrease in yield.[4][5]1. Temperature Optimization Study: Conduct the reaction at a range of temperatures below reflux (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal condition.[4] 2. Solvent Selection: Consider using a lower-boiling point solvent if a lower reaction temperature is found to be optimal.
Inconsistent Results Between Batches Fluctuations in ambient temperature or inconsistent heating can affect reaction kinetics and product distribution.1. Dedicated Equipment: Use a reliable and calibrated heating system (e.g., digitally controlled hotplate stirrer, oil bath with a thermocouple). 2. Standardized Procedures: Document and strictly follow a standardized protocol for heating and cooling to ensure reproducibility.
Formation of Unwanted Byproducts Side reactions, such as over-iodination in the synthesis of iodinated pyrazoles, can be temperature-dependent.[6]1. Milder Conditions: Employ milder reaction conditions, such as a lower temperature or shorter reaction time, to minimize side reactions.[6] 2. Stoichiometry Control: Carefully control the stoichiometry of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Pyrazole Synthesis

This protocol provides a basic framework for controlling temperature during a typical pyrazole synthesis.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe connected to a controller.

  • Reactant Addition: Dissolve the 1,3-dicarbonyl compound in a suitable solvent in the flask. Begin stirring and slowly add the hydrazine derivative. If the reaction is exothermic, perform this step in an ice bath.

  • Heating: Once the addition is complete, heat the mixture to the desired temperature using a controlled heating source. For many syntheses, this involves heating to reflux for a specified period (e.g., 1 hour).[1]

  • Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature or in an ice bath before proceeding with product isolation and purification.[1]

Visualizing Temperature Effects

Understanding the relationship between temperature and reaction outcomes is critical. The following diagram illustrates the decision-making process for temperature management in pyrazole synthesis.

Temperature_Control_Workflow start Start Pyrazole Synthesis check_exotherm Is the initial reaction exothermic? start->check_exotherm cool_reaction Use ice bath for initial addition check_exotherm->cool_reaction Yes monitor_progress Monitor reaction progress (TLC, LC-MS) check_exotherm->monitor_progress No cool_reaction->monitor_progress check_completion Is the reaction sluggish or incomplete? monitor_progress->check_completion increase_temp Gradually increase temperature (e.g., to reflux) check_completion->increase_temp Yes check_side_products Are side products or decomposition observed? check_completion->check_side_products No increase_temp->monitor_progress optimize_temp Optimize temperature below reflux and/or use inert atmosphere check_side_products->optimize_temp Yes completion Reaction Complete check_side_products->completion No optimize_temp->monitor_progress workup Proceed to Workup and Purification completion->workup

Caption: Workflow for troubleshooting temperature control in pyrazole synthesis.

References

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). National Institutes of Health. Retrieved from [Link]

  • Timmer, B. (2025, March 7). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Retrieved from [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]

  • MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Article Versions Notes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Fuji Electric France. (n.d.). Importance of temperature control in the pharmaceutical industry. Retrieved from [Link]

  • Retsch. (n.d.). Monitor and control the temperature of your grinding process with MM 500 control. Retrieved from [Link]

  • Product Temperature Monitoring and Control via Thermal Imaging during Continuous Freeze-Drying of Pharmaceutical Unit Doses. (2019). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] The brominated pyrazole core is a valuable building block for the creation of complex molecules in medicinal chemistry and agrochemical research.[2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of unreacted starting material, 1-methyl-1H-pyrazole-5-carboxylic acid, even after prolonged reaction times. What could be the cause?

A1: This is a common issue that can often be traced back to two main factors: the choice of brominating agent and the solvent system.

  • Brominating Agent Reactivity: If you are using a milder brominating agent such as N-Bromosuccinimide (NBS), the reaction may require an initiator or a more polar solvent to facilitate the electrophilic substitution on the electron-rich pyrazole ring. While NBS is often preferred for its selectivity and ease of handling, liquid bromine can be more reactive and may be necessary for less reactive substrates.[3]

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the intermediates of the electrophilic bromination reaction. Nonpolar solvents may not adequately solvate the brominating agent or the pyrazole substrate, leading to a sluggish reaction.

Troubleshooting Steps:

  • Solvent Modification: If you are using a nonpolar solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). These solvents can enhance the solubility of the reactants and stabilize the charged intermediates, thereby increasing the reaction rate.

  • Brominating Agent: If switching the solvent does not improve the conversion, consider using liquid bromine. Exercise caution due to its corrosive and toxic nature. It is often used in conjunction with a solvent like acetic acid or water.

  • Temperature Adjustment: Gently heating the reaction mixture can also increase the reaction rate. However, be mindful that higher temperatures can also lead to the formation of side products.

Q2: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-brominated species is a classic example of over-bromination, which is common with highly activated aromatic systems like pyrazoles. The key to minimizing this side reaction is to control the reactivity of the brominating agent and the reaction conditions.

  • Solvent Effects on Reactivity: The choice of solvent can modulate the reactivity of the brominating agent. Protic solvents, such as acetic acid or ethanol, can solvate the brominating agent and temper its reactivity, leading to higher selectivity for mono-bromination. In contrast, nonpolar aprotic solvents might not offer the same level of control.

Strategies for Enhancing Mono-selectivity:

Solvent SystemBrominating AgentExpected OutcomeRationale
Acetic AcidLiquid BromineHigh selectivity for mono-brominationThe protic nature of acetic acid can temper the reactivity of bromine.
Dichloromethane (DCM)N-Bromosuccinimide (NBS)Good selectivity, but may be sluggishNBS is a milder brominating agent, and DCM is a relatively non-polar solvent.
AcetonitrileN-Bromosuccinimide (NBS)Moderate to good selectivityThe increased polarity of acetonitrile can enhance the reaction rate, but may slightly decrease selectivity compared to protic solvents.
Dimethylformamide (DMF)N-Bromosuccinimide (NBS)Potential for over-brominationDMF is a highly polar aprotic solvent that can significantly increase the reaction rate, but may lead to reduced selectivity.

Experimental Protocol for Selective Mono-bromination:

  • Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in glacial acetic acid.

  • Slowly add one equivalent of liquid bromine dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess bromine with a saturated solution of sodium thiosulfate.

  • Precipitate the product by adding cold water and collect it by filtration.

Q3: After the reaction work-up, my product is an oil instead of a solid. How can I induce crystallization and purify the product?

A3: Obtaining an oily product often points to the presence of impurities or residual solvent. The purification strategy will depend on the nature of these impurities.

  • Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely and may result in an oily residue.

  • Impurities: The presence of unreacted starting material or side products can lower the melting point of the final product, causing it to appear as an oil.

Troubleshooting and Purification Workflow:

G A Oily Product B Trituration with a Non-polar Solvent (e.g., Hexane) A->B Initial Step C Solid Precipitates B->C Success D Oil Persists B->D Failure G Pure Crystalline Product C->G E Recrystallization D->E Option 1 F Column Chromatography D->F Option 2 E->G F->G

Caption: Purification workflow for oily product.

Detailed Steps:

  • Trituration: Add a small amount of a non-polar solvent like n-hexane or diethyl ether to the oily product and stir vigorously. This can often induce crystallization by dissolving the impurities while the desired product precipitates as a solid.

  • Recrystallization: If trituration fails, recrystallization is the next step. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]

    • Solvent Screening: Test the solubility of your oily product in small amounts of different solvents (e.g., ethanol/water mixture, ethyl acetate, toluene) to find a suitable system.

  • Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography is a reliable method for separating the desired product from impurities. A solvent system of ethyl acetate and hexane is often a good starting point for the elution of pyrazole derivatives.

Q4: My final product yield is consistently low. What are the most likely causes related to the solvent?

A4: Low yields can be attributed to several factors, with solvent choice being a primary suspect.

  • Incomplete Reaction: As discussed in Q1, a suboptimal solvent can lead to an incomplete reaction, directly impacting the yield.

  • Product Solubility: The product, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, may have some solubility in the reaction solvent, leading to losses during the work-up and isolation steps. This is particularly relevant if the product is precipitated by the addition of an anti-solvent (e.g., water).

  • Side Reactions: The solvent can influence the prevalence of side reactions. For instance, in protic solvents like alcohols, there is a possibility of esterification of the carboxylic acid group if the reaction is heated for an extended period, although this is less likely under typical bromination conditions.

Optimization Strategy for Maximizing Yield:

G cluster_0 Reaction Optimization cluster_1 Work-up & Isolation A Select Solvent System (e.g., Acetic Acid) B Control Stoichiometry (1.0-1.1 eq. Bromine) A->B C Optimize Temperature (e.g., Room Temp.) B->C D Quench Reaction C->D Reaction Complete E Precipitate Product (e.g., with cold water) D->E F Filter and Wash (with minimal cold solvent) E->F G High Yield of Pure Product F->G

Sources

Technical Support Center: Scaling the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2). This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.

The pyrazole core is a privileged scaffold in medicinal chemistry, and this specific brominated derivative serves as a crucial building block for more complex molecular architectures, often via cross-coupling reactions.[1][2] However, scaling its synthesis from the bench to pilot plant introduces challenges related to reaction control, impurity profiles, and process safety. This document will address these critical aspects.

Recommended Synthetic Workflow

The most reliable and scalable approach to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid involves a two-step sequence: the initial formation of the pyrazole ring system followed by a regioselective bromination.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination A 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-formyl-3-oxobutanoate) C Cyclocondensation (Knorr-type Synthesis) A->C B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-5-carboxylic acid (or its ester) C->D F Bromination Reaction D->F Intermediate E Brominating Agent (e.g., NBS or Br₂) E->F G Final Product: 4-bromo-1-methyl-1H-pyrazole- 5-carboxylic acid F->G

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, particularly during scale-up efforts.

Question 1: During the bromination step, my reaction is generating significant di-brominated impurities and the yield of the desired mono-brominated product is low. What is happening and how can I fix it?

Answer: This is a classic selectivity issue that is often exacerbated at scale. The pyrazole ring is electron-rich and highly activated towards electrophilic substitution, making it susceptible to over-bromination.

  • Causality: The primary cause is poor control over local concentrations of the brominating agent and reaction temperature. On a larger scale, inefficient mixing can create "hot spots" where the brominating agent concentration is temporarily high, leading to the formation of di-bromo species. The C4 position is the most electronically favorable site for the first bromination; however, with sufficient activation and excess reagent, a second bromine can add.[3][4]

  • Solution & Optimization:

    • Choice of Brominating Agent: Switch from liquid bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a solid, making it easier to handle and add in a controlled manner. Its reactivity is also more moderate, which significantly improves selectivity for mono-bromination.[5]

    • Controlled Addition: Do not add the brominating agent all at once. For a pilot-scale reaction, add the NBS portion-wise or as a slurry in a suitable solvent over a prolonged period (e.g., 1-2 hours) using a solids dosing funnel or a syringe pump for the slurry. This maintains a low, steady concentration of the electrophile.

    • Temperature Management: Run the reaction at the lowest practical temperature. Start at 0-5 °C and monitor the reaction progress by TLC or LCMS. Only increase the temperature if the reaction is stalling. A jacketed reactor with efficient cooling is essential for maintaining a stable temperature profile at scale.

    • Stoichiometry: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. An excess of the brominating agent will inevitably lead to di-brominated byproducts.[5]

Question 2: The final product isolated is a persistent yellow or orange oil, not the expected white to light-yellow solid. How do I induce crystallization and what are the likely impurities?

Answer: An oily product is a common sign of impurities that are disrupting the crystal lattice formation.

  • Causality:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO, if used, can be difficult to remove and may trap the product as an oil.

    • Colored Byproducts: Hydrazine starting materials can sometimes undergo side reactions or degrade, leading to colored impurities.[6]

    • Regioisomers: If an unsymmetrical dicarbonyl precursor was used in the initial cyclization, you might have a regioisomeric pyrazole byproduct which can be difficult to separate.[6]

  • Solution & Optimization:

    • Initial Analysis: First, analyze the oil by TLC and ¹H NMR to identify the nature of the impurities.

    • Trituration: Attempt to induce crystallization by trituration. Add a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., n-hexane, diethyl ether, or a mixture). Stir the oil vigorously with the solvent. The product may solidify.

    • Column Chromatography: If trituration fails, the most robust solution is purification by silica gel column chromatography. This is highly effective for removing both colored impurities and isomers.[5][6]

    • Activated Charcoal Treatment: If the color is the primary issue, you can perform an activated charcoal treatment during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[6]

Question 3: My process involves an oxidation of a 3-methyl group to the carboxylic acid using KMnO₄. On a larger scale, the reaction is sluggish and the work-up is difficult due to manganese dioxide (MnO₂) sludge. How can this be improved?

Answer: The oxidation of a methyl group on a heterocyclic ring with potassium permanganate (KMnO₄) is effective but notoriously challenging to scale.

  • Causality: The reaction is heterogeneous, and the MnO₂ byproduct coats the unreacted starting material, preventing it from reacting. The resulting fine, gelatinous MnO₂ precipitate is difficult to filter and wash, leading to product loss.

  • Solution & Optimization:

    • Phase Transfer Catalyst: Consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the aqueous KMnO₄ and the organic substrate.

    • Controlled Addition & Temperature: Add the KMnO₄ solution slowly to the heated reaction mixture (e.g., 70-90°C).[5][7] This helps control the exotherm and ensures the oxidant reacts as it is added.

    • Improved Work-up: Instead of filtering the MnO₂ directly, quench the reaction by adding a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid after the reaction is complete. This will reduce the MnO₂ to soluble Mn²⁺ salts, making the work-up a simple aqueous extraction. Adjust the pH to acidic before extraction to ensure your carboxylic acid product is protonated and enters the organic layer.

    • Alternative Reagents: For future process development, consider alternative, more scalable oxidation methods, such as catalytic oxidation with a ruthenium catalyst and a co-oxidant, or a two-step process involving benzylic bromination followed by hydrolysis/oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for bromination occurring at the C4 position of the 1-methyl-1H-pyrazole ring?

A1: In electrophilic aromatic substitution on a pyrazole ring, the position of attack is dictated by the stability of the resulting cationic intermediate (the Wheland intermediate). The N1-methyl group is an electron-donating group. The nitrogen at the 2-position is "pyridine-like" and deactivating.[8] The combined electronic effects make the C4 position the most electron-rich and sterically accessible site. Attack at C4 allows the positive charge in the intermediate to be delocalized effectively without placing it on the electronegative pyridine-like nitrogen, resulting in a more stable intermediate compared to attack at other positions.[8]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2:

  • Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but is still a strong oxidizing agent and a lachrymator. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the cyclization and bromination steps can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reactions must be cooled adequately, and reagents should be added slowly to control the rate of heat generation.

  • Pressure Build-up: If the cyclization reaction liberates a gas (e.g., from a side reaction), ensure the reactor is properly vented.

  • Work-up: Neutralization of acidic or basic solutions can be highly exothermic. Perform neutralizations slowly and with external cooling.

Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?

A3:

  • TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction completion and identifying the presence of major byproducts.

  • LCMS (Liquid Chromatography-Mass Spectrometry): The primary tool for quantitative IPC. It can track the disappearance of starting materials and the appearance of the product and impurities with high sensitivity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and key intermediates. It provides definitive proof of identity and purity.

  • Melting Point: A simple and effective test for the purity of the final crystalline solid. A sharp melting point close to the literature value indicates high purity.

  • Elemental Analysis or HRMS (High-Resolution Mass Spectrometry): Used for final confirmation of the elemental composition of the new compound.

Data Summary Table

The choice of solvent can significantly impact the bromination reaction. The following table provides a general guide based on common laboratory practices.

ParameterCondition A (Preferred for Scale-Up)Condition B (Alternative)Rationale & Comments
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)NBS is a solid, easier to handle, and offers better selectivity, making it superior for process safety and control.[5]
Solvent Acetonitrile (MeCN) or Acetic AcidDichloromethane (DCM) or CCl₄Acetonitrile is a good choice for its polarity and ability to dissolve both starting material and NBS. Acetic acid can act as both solvent and catalyst.
Temperature 0 - 25 °C0 - 25 °CLower temperatures generally favor higher selectivity and better control over the exotherm.
Typical Yield 75 - 90%60 - 80%Yields are highly dependent on precise control of stoichiometry and temperature.
Work-up Quench with Na₂S₂O₃(aq), ExtractionQuench with Na₂S₂O₃(aq), ExtractionStandard quench to remove excess bromine, followed by extraction and washes to remove salts and solvent.

Troubleshooting Decision Workflow

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid is_pure Is it pure by TLC/NMR? is_solid->is_pure Yes oily_product Troubleshooting: Oily Product is_solid->oily_product No low_yield Troubleshooting: Low Yield is_pure->low_yield No final_product Pure Final Product is_pure->final_product Yes triturate Triturate with non-polar solvent oily_product->triturate column Purify by column chromatography oily_product->column If trituration fails recheck_purity Re-check Purity triturate->recheck_purity column->recheck_purity recheck_purity->final_product check_sm Check for unreacted starting material low_yield->check_sm check_side_products Identify major side products (e.g., di-brominated) low_yield->check_side_products optimize Optimize reaction: - Temp Control - Slow Addition - Stoichiometry check_sm->optimize check_side_products->optimize

Caption: Decision tree for troubleshooting purification and yield issues.

References

  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. (n.d.). Scite.ai.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Ingenta Connect.
  • An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). Benchchem.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
  • Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). Benchchem.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Benchchem.
  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). UB.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). Smolecule.
  • The Bromination of Pyrazabole. (n.d.). DTIC.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? (n.d.). Guidechem.
  • Technical Support Center: Synthesis of Methyl 4-Bromo-1H-pyrazole-3-carboxylate. (n.d.). Benchchem.
  • Bromination of pyrazole derivatives. (n.d.). ResearchGate.
  • Regioselectivity of pyrazole bromination. (2022). Reddit.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • synthesis of pyrazoles. (2019). YouTube.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate.

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet significant hurdle in pharmaceutical research and development: the poor aqueous solubility of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to advance these promising compounds from the bench to clinical applications. Here, we will delve into the underlying reasons for their low solubility and provide practical, evidence-based strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole carboxylic acid derivatives exhibit poor aqueous solubility?

A1: The limited solubility of pyrazole carboxylic acids is often a result of a combination of their inherent physicochemical properties. The pyrazole ring itself is aromatic and can participate in intermolecular π-π stacking, which, along with hydrogen bonding, can lead to a highly stable and difficult-to-dissolve crystal lattice structure.[1] Furthermore, the overall lipophilicity of the molecule, heavily influenced by the substituents on the pyrazole ring and other parts of the scaffold, plays a crucial role. While the carboxylic acid group provides a handle for aqueous solubility, its contribution can be overshadowed by larger, non-polar moieties in the molecule, a common feature in active pharmaceutical ingredients (APIs) designed for specific biological targets.

Q2: What are the critical physicochemical parameters I should determine for my pyrazole carboxylic acid to understand its solubility?

A2: To effectively tackle solubility issues, a thorough understanding of your compound's physicochemical properties is paramount. The two most critical parameters to determine are:

  • pKa: The acid dissociation constant (pKa) of the carboxylic acid group and any other ionizable groups in your molecule will dictate its charge state at different pH values. This is fundamental to developing pH-modification strategies for solubilization. The pKa values for heterocyclic carboxylic acids can be influenced by the electronic nature of the substituents on the ring.[2][3]

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of the compound's lipophilicity. A high LogP value often correlates with low aqueous solubility.

Understanding these parameters will allow you to classify your compound within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and guides formulation strategies.[4]

Q3: How does tautomerism in the pyrazole ring affect solubility?

A3: The pyrazole ring can exhibit annular prototropic tautomerism, where a proton can move between the two nitrogen atoms. The position of this equilibrium can be influenced by the substituents on the pyrazole ring and the solvent environment. Different tautomers can have distinct physical properties, including dipole moment, hydrogen bonding capability, and crystal packing, which in turn can affect their solubility. While this is a complex area, being aware of the potential for tautomerism is important, as it can lead to variability in experimental results. Advanced analytical techniques, such as NMR spectroscopy, can be used to study tautomeric forms in solution.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to troubleshooting common solubility problems encountered during the development of pyrazole carboxylic acid derivatives.

Observed Problem Potential Cause Suggested Troubleshooting Steps & Solutions
Compound precipitates out of aqueous buffer during in vitro assays. The pH of the buffer is below the pKa of the carboxylic acid, leading to the formation of the less soluble, neutral form of the molecule.1. Determine the pKa of your compound. 2. Adjust the pH of the assay buffer to be at least 1-2 units above the pKa to ensure the more soluble carboxylate form is predominant. 3. If pH adjustment is not possible due to assay constraints, consider using cosolvents or surfactants at concentrations compatible with the assay.
Low and inconsistent oral bioavailability in animal studies. Poor aqueous solubility is limiting the dissolution of the compound in the gastrointestinal tract.1. Particle size reduction: Micronization or nanomilling can increase the surface area and improve dissolution rate. 2. Formulation as a salt: Creating a salt with a suitable counterion can significantly enhance solubility. 3. Amorphous solid dispersion: Formulating the compound in an amorphous state within a polymer matrix can lead to higher apparent solubility and dissolution.[5][6]
Difficulty in preparing a stock solution for screening. The compound has low solubility in common organic solvents like DMSO.1. Test a range of solvents: Explore alternative solvents such as N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG), or ethanol.[7][8][9] 2. Use of cosolvents: A mixture of a good solvent and a poor solvent can sometimes improve solubility.[1] 3. Gentle heating can increase solubility in many organic solvents.[1]
Precipitation occurs upon storage of a formulated solution. The compound may be converting to a less soluble polymorphic form over time.1. Conduct polymorph screening to identify and characterize different crystalline forms and their relative stabilities and solubilities. 2. Select the most stable and soluble polymorph for development. 3. Include crystallization inhibitors in the formulation if necessary.

In-Depth Technical Protocols & Methodologies

pH-Dependent Solubility Profile Determination

Understanding how solubility changes with pH is a cornerstone of formulating ionizable compounds like pyrazole carboxylic acids.

Objective: To determine the aqueous solubility of a pyrazole carboxylic acid as a function of pH.

Methodology: Shake-Flask Method

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Add an excess amount of the pyrazole carboxylic acid to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the solid phase from the supernatant by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (in mg/mL or µM) against the pH of the buffers to generate the pH-solubility profile.[10]

Diagram: pH-Solubility Relationship for a Pyrazole Carboxylic Acid

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Predominantly Neutral Form (R-COOH) low_sol Low Aqueous Solubility low_pH->low_sol High Crystal Lattice Energy pKa pKa high_pH Predominantly Ionized Form (R-COO⁻) high_sol High Aqueous Solubility high_pH->high_sol Ionic interactions with water

Caption: The ionization state and resulting solubility of a pyrazole carboxylic acid are dependent on the pH relative to its pKa.

Salt Formation for Solubility Enhancement

For pyrazole carboxylic acids, forming a salt with a pharmaceutically acceptable base can dramatically increase aqueous solubility.

Objective: To prepare and evaluate the solubility of different salt forms of a pyrazole carboxylic acid.

Methodology: Salt Screening

  • Select a range of counterions (bases) with varying pKa values (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, lysine).

  • Dissolve the pyrazole carboxylic acid in a suitable organic solvent (e.g., ethanol, acetone).

  • Add a stoichiometric amount of the selected base (dissolved in the same or a miscible solvent) to the solution of the acid.

  • Induce crystallization of the salt by methods such as slow evaporation, cooling, or addition of an anti-solvent.

  • Isolate and characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and identify the crystalline form.

  • Determine the aqueous solubility of each salt form using the shake-flask method described above and compare it to the free acid.

Cocrystallization for Modifying Physicochemical Properties

Cocrystals are multi-component crystals where the API and a coformer are held together by non-covalent interactions. This can be an effective way to improve solubility and dissolution rate.

Objective: To screen for and prepare cocrystals of a pyrazole carboxylic acid with various coformers.

Methodology: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

  • Select a diverse library of coformers that are generally recognized as safe (GRAS) and have functional groups capable of forming hydrogen bonds with the carboxylic acid and pyrazole moieties (e.g., other carboxylic acids, amides, pyridines).

  • Mix the pyrazole carboxylic acid and the coformer in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1) in a grinding jar.

  • Add a small amount of a suitable solvent (e.g., ethanol, acetonitrile, ethyl acetate) to moisten the mixture.

  • Grind the mixture using a ball mill or a mortar and pestle for a set period (e.g., 30-60 minutes).

  • Analyze the resulting solid by PXRD to identify the formation of new crystalline phases, which are indicative of cocrystal formation.[11][12][13]

Diagram: Cocrystal Formation Workflow

G cluster_input Inputs cluster_process Screening Method cluster_analysis Analysis cluster_output Outcome API Pyrazole Carboxylic Acid (API) LAG Liquid-Assisted Grinding (LAG) API->LAG Coformer Selected Coformer Coformer->LAG PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD NewPhase New Crystalline Phase (Potential Cocrystal) PXRD->NewPhase Positive Result NoChange Physical Mixture of Starting Materials PXRD->NoChange Negative Result

Caption: A workflow for screening for cocrystals of pyrazole carboxylic acids using liquid-assisted grinding.

Forced Degradation and Excipient Compatibility Studies

Ensuring the stability of your pyrazole carboxylic acid in a formulation is as critical as enhancing its solubility.

Objective: To assess the stability of the pyrazole carboxylic acid under stress conditions and its compatibility with common pharmaceutical excipients.

Methodology: Forced Degradation

  • Subject the API to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[14][15][16][17]

    • Acid/Base Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide solution.

    • Thermal Stress: Expose the solid API to high temperatures.

    • Photostability: Expose the API to UV and visible light.

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method to identify and quantify any degradation products.

Methodology: Excipient Compatibility

  • Prepare binary mixtures of the pyrazole carboxylic acid with various common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone) in a 1:1 ratio.[18][19][20][21]

  • Add a small amount of water to accelerate potential reactions.

  • Store the mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the stored samples using techniques like DSC to detect changes in thermal behavior and HPLC to identify any new peaks corresponding to degradation products.

Conclusion

The poor solubility of pyrazole carboxylic acids presents a formidable challenge, but one that can be systematically addressed with a deep understanding of the molecule's physicochemical properties and the rational application of formulation science. By diligently characterizing your compound and exploring the strategies outlined in this guide—from pH modification and salt formation to advanced techniques like cocrystallization and amorphous solid dispersions—you can significantly improve the developability of these promising therapeutic agents. Remember that each compound is unique, and a tailored approach based on empirical data will ultimately lead to the most successful and robust formulation.

References

  • Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. (2018). National Institutes of Health. [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. (2003). PubMed. [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2021). ACS Publications. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). PubMed. [Link]

  • Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. (2018). SBMU Journals. [Link]

  • Solubility of celecoxib in N-methyl-2-pyrrolidone+water mixtures at various temperatures: Experimental data and thermodynamic analysis. (2018). ResearchGate. [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. (2003). SciSpace. [Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). ResearchGate. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). National Institutes of Health. [Link]

  • Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. (2022). MDPI. [Link]

  • Forced Degradation – A Review. (2022). Pharmaffiliates. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2016). ResearchGate. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). LinkedIn. [Link]

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID (CAS 5952-92-1) Properties. LookChem. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2019). Fisher Digital Publications. [Link]

  • Forced Degradation Studies for API Selection. (2024). Industrial Pharmacist. [Link]

  • DRUG-EXCIPIENT COMPATIBILITY STUDIES. PharmaQuesT. [Link]

  • Forced Degradation Studies. Apicule. [Link]

  • 4-Carboxypyrazole (HMDB0060760). Human Metabolome Database. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. (2005). National Institutes of Health. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). National Institutes of Health. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Research & Reviews: Journal of Chemistry. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Institutes of Health. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). National Institutes of Health. [Link]

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. (2022). National Institutes of Health. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2017). National Institutes of Health. [Link]

  • Dissolution and Precipitation Behavior of Amorphous Solid Dispersions. (2018). ResearchGate. [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (2021). National Institutes of Health. [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2023). ResearchGate. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). ResearchGate. [Link]

  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). University of Limerick Research Repository. [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Xtalks. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. (2014). ResearchGate. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). ResearchGate. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

  • Organic Solvent Solubility Data Book. (2010). CORE. [Link]

  • Screening Approach for Identifying Cocrystal Types and Resolution Opportunities in Complex Chiral Multicomponent Systems. (2020). Radboud Repository. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Ph and solubility profile. (2018). Slideshare. [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of microwave chemistry for synthesizing these crucial heterocyclic scaffolds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating methods, drastically reducing reaction times and often improving yields.[2][4][5] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to ensure your experiments are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the microwave-assisted synthesis of pyrazoles.

Q1: Why is my reaction yield lower than expected in the microwave synthesizer?

A1: Low yields can stem from several factors. Firstly, ensure the quality of your starting materials, as impurities can lead to side reactions.[6] Secondly, the stoichiometry of your reactants is crucial; an incorrect molar ratio can limit the reaction.[6] Finally, suboptimal reaction conditions such as temperature, time, and microwave power can significantly impact the yield. It is essential to perform systematic optimization of these parameters.

Q2: I'm observing the formation of multiple products or isomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical starting materials.[6] To enhance regioselectivity, consider the following:

  • Catalyst Choice: The use of an appropriate acid or base catalyst can direct the reaction towards a specific isomer.[6]

  • Solvent Polarity: The solvent's polarity can influence the transition states of competing reaction pathways. Experimenting with different solvents can favor the formation of the desired product.[6]

  • Temperature Control: In some cases, adjusting the reaction temperature can favor one isomer over another.[6]

Q3: How do I choose the right solvent for my microwave reaction?

A3: Solvent selection is critical in microwave chemistry. Polar solvents, such as ethanol, DMF, or even water, are generally preferred as they absorb microwave energy efficiently, leading to rapid and uniform heating.[7][8] However, solvent-free reactions are also highly effective and align with green chemistry principles by reducing waste.[3][7][9] The choice depends on the solubility of your reactants and the desired reaction temperature. Nonpolar solvents like toluene or hexane are generally poor microwave absorbers and may not heat efficiently.[10]

Q4: What are the key safety precautions I should take when using a microwave reactor?

A4: Safety is paramount in microwave synthesis. Always use a microwave reactor designed specifically for chemical synthesis, not a domestic oven.[7][11] These reactors have built-in safety features to control temperature and pressure. Be aware of the potential for rapid pressure buildup, especially with volatile solvents or gaseous byproducts. Ensure your reaction vessels are properly sealed and do not exceed the recommended fill volume. Familiarize yourself with the stability of your reagents at high temperatures to avoid decomposition and potential hazards.[11]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic solutions.

Problem 1: Low or No Product Yield

Low or no product yield is a frequent issue that can be systematically addressed.

Potential Cause Troubleshooting Steps & Explanation
Incorrect Reaction Parameters Systematically optimize reaction time, temperature, and microwave power. Start with lower power and temperature and gradually increase them while monitoring the reaction progress by TLC or LC-MS.[12]
Poor Microwave Absorption If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption. Alternatively, explore solvent-free conditions where the reactants themselves absorb the microwave energy.[7]
Degradation of Reactants or Products High temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer duration. Microwave heating is rapid, and "hot spots" can occur, so ensure efficient stirring to maintain a uniform temperature.[3][11]
Catalyst Inactivity Ensure your catalyst is active and used in the correct amount. Some catalysts may be sensitive to air or moisture.
Problem 2: Formation of Side Products and Impurities

The presence of side products can complicate purification and reduce the yield of the desired pyrazole derivative.

Potential Cause Troubleshooting Steps & Explanation
Over-irradiation Excessive reaction time or power can lead to the formation of byproducts. Carefully monitor the reaction and stop it once the starting materials are consumed.
Side Reactions Common side reactions include self-condensation of starting materials or further reactions of the product.[6] Adjusting the stoichiometry or the order of addition of reagents can sometimes minimize these unwanted pathways.
Presence of Water or Air If your reactants or intermediates are sensitive to moisture or oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 2 - 9 hours1 - 10 minutes[1][2][4]
Yield 72-90%91-98%[2][4]
Temperature 75°C - 118°C60°C - 80°C[1][2][4]
Representative Step-by-Step Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a microwave-safe vessel, combine the appropriate aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Vessel Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an initial power of 50 W.[1][4]

  • Cooling: After the reaction is complete, allow the vessel to cool to a safe temperature.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired phenyl-1H-pyrazole.[1]

Visualizing the Workflow

Understanding the experimental workflow is crucial for successful synthesis.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reactants (Aryl Hydrazine, β-Ketoester) B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., Acetic Acid) B->C D Seal Vessel C->D E Microwave Irradiation (Set Time, Temp, Power) D->E F Cooling E->F G Solvent Evaporation F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical workflow for microwave-assisted pyrazole synthesis.

Decision Logic for Troubleshooting Low Yield

When faced with low yields, a logical approach to troubleshooting is essential.

Troubleshooting Low Yield decision decision action action start Low Yield Observed decision1 decision1 start->decision1 Check Purity of Starting Materials action1 Purify Starting Materials decision1->action1 Yes action2 Check Stoichiometry decision1->action2 No action1->action2 decision2 decision2 action2->decision2 Stoichiometry Correct? action3 Adjust Molar Ratios decision2->action3 No action4 Optimize Reaction Parameters (T, t, P) decision2->action4 Yes action3->action4 decision3 decision3 action4->decision3 Yield Improved? end_success Successful Optimization decision3->end_success Yes action5 Investigate Alternative Solvents/Catalysts decision3->action5 No end_further end_further action5->end_further Continue Optimization

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

References

  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem.
  • A Comparative Guide to Microwave-Assisted and Conventional He
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Microwave Assisted Organic Synthesis.
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis - Benchchem.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Public
  • Microwave assisted green organic synthesis.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers.
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed.
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI.
  • Pyrazole Synthesis under Microwave Irradi
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a detailed comparison of the biological activity of a specific pyrazole derivative, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, with its structural analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from various studies. Furthermore, this guide will furnish detailed protocols for key biological assays and explore the underlying mechanisms of action.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[6] The presence of nitrogen atoms facilitates hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.[7] This adaptability has led to the development of several successful drugs containing the pyrazole moiety.

Comparative Biological Activities

This section compares the biological activities of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs. The analogs considered for this comparison include variations in the substituent at the 1-position (e.g., ethyl), different halogens at the 4-position (chloro and iodo), and derivatives of the carboxylic acid group (amides and esters).

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways, including those involved in cell proliferation and apoptosis.[6][8] The cytotoxic effects of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs have been evaluated against several cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and Its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid MCF-7 (Breast)Data not available
Analog 1 (e.g., a pyrazole carboxamide derivative)MCF-7 (Breast)~40-50[9]
Analog 2 (e.g., a 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide)A549 (Lung)49.85[10]
Analog 3 (e.g., a pyrazolo[3,4-d]pyrimidin-4-one derivative)MCF-7 (Breast)11[5]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The available data suggests that derivatization of the carboxylic acid group into amides or hydrazides can lead to potent anticancer activity. For instance, certain pyrazole carboxamides have demonstrated notable activity against breast cancer cell lines.[9] Similarly, carbohydrazide derivatives have shown efficacy against lung cancer cells.[10] The pyrazolo[3,4-d]pyrimidin-4-one scaffold, derived from a pyrazole carboxylic acid precursor, has also exhibited significant cytotoxicity.[5]

Mechanism of Anticancer Action:

The anticancer activity of pyrazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression.[6][8] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.

anticancer_mechanism Pyrazole Derivative Pyrazole Derivative Cancer Cell Cancer Cell Pyrazole Derivative->Cancer Cell Enters ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Cellular Stress Cellular Stress ROS Generation->Cellular Stress Apoptosis Pathway Activation Apoptosis Pathway Activation Cellular Stress->Apoptosis Pathway Activation Cell Death Cell Death Apoptosis Pathway Activation->Cell Death

Caption: Proposed mechanism of anticancer action for pyrazole derivatives.

Antimicrobial Activity

Halogenated pyrazole derivatives have garnered interest for their potential as antimicrobial agents.[3][11] The presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Halogenated Pyrazole Analogs

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Data not availableData not available
Halogenated Pyrazole Analog 1Staphylococcus aureus0.78[3]
Halogenated Pyrazole Analog 2Enterococcus faecalis≤0.125[11]
Pyrazole Carboxamide AnalogStaphylococcus aureus7.81[12]
Pyrazole AnalogEscherichia coli0.25[3]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Studies have shown that bromo- and chloro-substituted pyrazoles can exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] The minimum inhibitory concentration (MIC) values for some of these compounds are in the sub-micromolar range, indicating high efficacy.[3][11]

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of research for pyrazole derivatives is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][13] Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Table 3: Comparative COX-2 Inhibitory Activity (IC50 values in µM) of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Data not availableData not availableData not available
Pyrazole-pyridazine hybrid (Bromo derivative 6e)2.51>100>39.8[13]
Hybrid pyrazole analogue (5u)1.79134.1274.92[14]
Celecoxib (Reference Drug)0.04514.715327[13]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The data indicates that structural modifications to the pyrazole core can lead to potent and selective COX-2 inhibitors. For example, a bromo-substituted pyrazole-pyridazine hybrid has shown comparable COX-2 inhibitory activity to celecoxib with high selectivity.[13] Other hybrid pyrazole analogues have also demonstrated significant selective COX-2 inhibition.[14]

Experimental Protocols

This section provides detailed protocols for the key biological assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate1 2. Incubate for 24h seed_cells->incubate1 add_compounds 3. Add Test Compounds incubate1->add_compounds incubate2 4. Incubate for 24-72h add_compounds->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in modern medicinal chemistry.[1] As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the rationale behind method selection and validation design, ensuring the data you generate is robust, reliable, and fit for its intended purpose. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[2][3][4][5]

The structural features of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid—namely the heterocyclic pyrazole core, the carboxylic acid group, and the bromo substituent—present specific analytical challenges and opportunities that dictate the most suitable techniques for its quantification and purity assessment.

The Foundational Importance of Method Validation

Before delving into specific techniques, it's crucial to understand the objective of validation. The goal is to demonstrate that an analytical procedure is fit for its intended purpose.[4][6] This involves a systematic evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust for routine use.[7][8][9] A well-validated method is a self-validating system; its performance is understood and its results are trustworthy, forming the bedrock of quality control in pharmaceutical development.[10]

Core Validation Parameters (ICH Q2(R2))

All methods discussed in this guide are evaluated against the core validation parameters stipulated by ICH guidelines.[3][5][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse for quality control of active pharmaceutical ingredients (APIs) and intermediates.[11] For a molecule like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, which contains a UV-active pyrazole ring, this technique is highly applicable.

Causality Behind Experimental Choices: The primary challenge is to manage the ionizable carboxylic acid group. Operating at a pH well below its pKa (typically around 2-3) ensures it remains in its protonated, non-ionized form. This leads to consistent retention on a reversed-phase column and prevents peak tailing, which is critical for accurate integration. A C18 column is the standard choice for separating such moderately polar compounds.[11][12]

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (A secondary wavelength, e.g., 220 nm, can be monitored for impurity profiling).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard and dissolve in 25.0 mL of diluent.

    • Working Standard (100 µg/mL): Dilute 1.0 mL of stock solution to 10.0 mL with diluent.

    • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in diluent. Filter all solutions through a 0.45 µm filter before injection.[11]

HPLC-UV Method Validation Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and baseline resolved from impurities/placebo.Peak purity index > 0.999. No interference from forced degradation samples (acid, base, peroxide, heat, light).
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range 50 µg/mL to 150 µg/mL (80-120% of nominal)50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across three concentration levels.
Precision (% RSD) Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0%Repeatability (n=6): 0.8% Intermediate (n=12): 1.2%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:1; RSD ≤ 10%0.3 µg/mL
Robustness %RSD ≤ 2.0% after deliberate changesMethod is robust to minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C).
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Standard Solutions (Stock & Working) Filter Filter all solutions (0.45 µm filter) Std_Prep->Filter Sample_Prep Prepare Sample Solutions (Dissolution, Dilution) Sample_Prep->Filter HPLC HPLC System (Pump, Injector, C18 Column, UV Detector) Filter->HPLC Separation Chromatographic Separation HPLC->Separation Acquisition Data Acquisition (Chromatogram) Separation->Acquisition Analysis Data Analysis (Integration, Quantification) Acquisition->Analysis Report Final Report & Validation Summary Analysis->Report

Caption: A generalized workflow for the HPLC-UV analysis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For impurity profiling and situations requiring higher specificity, LC-MS is the superior technique.[13] It provides mass-to-charge ratio (m/z) data, which offers unambiguous identification of the target analyte and its related substances, something UV detection alone cannot provide.

Causality Behind Experimental Choices: The LC method is similar to the HPLC-UV method, but the mobile phase buffer must be volatile for MS compatibility. Phosphoric acid is replaced with formic acid. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is easily detected by the mass spectrometer.

Experimental Protocol: LC-MS
  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50-500.

    • Monitored Ion: m/z 203.9/205.9 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

  • Sample Preparation: Similar to HPLC-UV, but typically at lower concentrations (e.g., 1-10 µg/mL) due to the higher sensitivity of MS.

LC-MS vs. HPLC-UV: A Comparative Analysis
FeatureHPLC-UVLC-MSJustification
Specificity Good; based on retention time.Excellent; based on retention time and m/z.LC-MS provides structural confirmation, crucial for identifying co-eluting impurities or isomers.[13]
Sensitivity Moderate (µg/mL range).High (ng/mL range).Ideal for trace impurity analysis and limit tests.
Application Routine QC, assay, content uniformity.Impurity identification, degradation studies, reaction monitoring.Use the right tool for the job. Routine assays do not always require the complexity of MS.
Cost & Complexity Lower cost, simpler operation.Higher capital and operational cost, more complex.The choice is often dictated by budget and the specific question being asked.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and potential thermal degradation in the injector.[14][15] However, with a derivatization step, GC-MS can become a viable, high-resolution alternative.

Causality Behind Experimental Choices: To overcome the polarity issue, the carboxylic acid must be converted into a less polar, more volatile ester or silyl ester. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[14] This derivatization makes the analyte suitable for GC separation and subsequent MS analysis.

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization Step:

    • Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection: 1 µL, splitless mode.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

GC-MS vs. LC-based Methods: A Comparative Analysis
FeatureLC-based Methods (HPLC, LC-MS)GC-MS (with Derivatization)Justification
Sample Prep Simple dissolution and filtration.Requires a dedicated, quantitative derivatization step.LC methods are more direct and have fewer sources of error from sample handling.
Analyte Suitability Ideal for polar, non-volatile, or thermally labile compounds.Best for volatile and thermally stable compounds (or those that can be made so).The inherent properties of the analyte strongly favor LC-based approaches.
Resolution Good.Excellent; capillary GC columns offer very high separation efficiency.For complex mixtures of volatile impurities, GC can sometimes provide better separation.
Application Primary choice for this analyte.A secondary or orthogonal method for confirmation.GC-MS is not the first choice here, but it serves as an excellent orthogonal technique to confirm purity, as its separation mechanism is fundamentally different.
GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample_Prep Prepare Sample Solution Evap Evaporate to Dryness (Nitrogen Stream) Sample_Prep->Evap Deriv Derivatization (Add Pyridine + BSTFA, Heat at 70°C) Evap->Deriv GCMS GC-MS System (Injector, DB-5ms Column, EI Source, MS Detector) Deriv->GCMS Separation Chromatographic Separation & Ionization GCMS->Separation Acquisition Data Acquisition (Total Ion Chromatogram) Separation->Acquisition Analysis Data Analysis (Library Search, Quantification) Acquisition->Analysis Report Final Report Analysis->Report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Conclusion and Recommendations

For the routine analysis and quality control of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a validated HPLC-UV method is the most appropriate and efficient choice. It offers a balance of performance, cost, and ease of use that is ideal for assays and purity determinations.

When unambiguous identification of impurities or degradation products is required, LC-MS is the recommended technique due to its superior specificity and sensitivity. It should be considered a mandatory tool during forced degradation studies and for the characterization of reference standards.

While GC-MS is less conventional for this analyte due to the need for derivatization, it serves as a powerful orthogonal method. If a secondary, confirmatory technique is needed to supplement LC data, a validated GC-MS method provides a high degree of confidence in the analytical results.

Ultimately, the selection of an analytical method must be guided by its intended purpose.[4] By understanding the strengths and weaknesses of each technique and grounding the validation process in the principles of the ICH guidelines, researchers can ensure the generation of high-quality, defensible data throughout the drug development lifecycle.

References

  • Leidykla, L. M. A. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.).
  • PubMed. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
  • ResearchGate. (2025). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF.
  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984). Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • BenchChem. (2025). A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles.
  • BenchChem. (2025). Comparative Guide to the Analytical Monitoring of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Synthesis.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Validation of analytical methods for active constituents and agricultural products. (2014).
  • World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • Omicsonline. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • AAFCO. (n.d.). Validation and Verification of Analytical Methods.
  • National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1.
  • VaLChrom. (n.d.). Guides – VaLChrom – validation of chromatographic methods.
  • ResearchGate. (2025). Validation of the analytical procedure for the determination of polyaromatic hydrocarbons in smoke flavourings using high performance liquid chromatography coupled to an ultraviolet, diode array or fluorescence detector | Request PDF.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

Sources

comparative study of different synthetic routes to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry. This document provides a comparative analysis of various synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed protocols to aid in your research and development endeavors.

Introduction

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers multiple points for further chemical modification. The selection of an optimal synthetic route is crucial for efficient, scalable, and cost-effective production. This guide will explore and compare three primary synthetic strategies, each with its own set of advantages and challenges.

Comparative Overview of Synthetic Strategies

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be approached from several different starting points. We will focus on three logical and experimentally validated routes:

  • Route 1: Sequential Functionalization of a Pre-formed Pyrazole Ring. This classic approach involves the construction of the pyrazole core, followed by a series of functionalization steps to introduce the methyl, bromo, and carboxyl groups in a regioselective manner.

  • Route 2: Oxidation of a Pre-functionalized Methylpyrazole. This strategy begins with a pyrazole already bearing the N-methyl and a C-methyl group, with the latter being oxidized to the carboxylic acid.

  • Route 3: Functionalization of a Pyrazole Carboxylic Acid Derivative. This route starts with a commercially available or readily synthesized pyrazole carboxylic acid or its ester, followed by N-methylation and bromination.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance to certain reagents and reaction conditions.

Data Summary

Parameter Route 1: Sequential Functionalization Route 2: Oxidation of Methylpyrazole Route 3: Functionalization of Pyrazole Carboxylate
Starting Materials Simple acyclic precursors (e.g., diketones, hydrazines)1,5-dimethyl-1H-pyrazoleEthyl 1-methyl-1H-pyrazole-5-carboxylate
Key Steps Cyclization, N-methylation, Bromination, CarboxylationN-methylation, Bromination, OxidationBromination, (Hydrolysis if starting from ester)
Overall Yield (indicative) ModerateModerate to GoodGood
Scalability ModerateGoodGood
Control of Regioselectivity Can be challenging, requires careful control of conditionsGenerally goodGenerally good
Key Advantages High flexibility in substituent introductionFewer steps if starting material is availableHigh efficiency and good yields
Key Disadvantages Potentially longer route, regioselectivity issuesAvailability and cost of starting materialPotential for side reactions during bromination

Route 1: Sequential Functionalization of a Pre-formed Pyrazole Ring

This bottom-up approach offers the highest degree of flexibility, allowing for the synthesis of a wide range of analogs. The general workflow is depicted below.

Route 1 A Acyclic Precursors B Pyrazole Ring Formation A->B Cyclization C N-Methylation B->C CH3I, Base D Bromination C->D NBS or Br2 E Carboxylation D->E 1. n-BuLi 2. CO2 F Target Molecule E->F

Caption: General workflow for Route 1.

Mechanistic Insights and Experimental Considerations

Pyrazole Ring Formation: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. The regioselectivity of this reaction is a critical consideration, as unsymmetrical dicarbonyls can lead to a mixture of regioisomers.

N-Methylation: The methylation of the pyrazole nitrogen is a crucial step. The use of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate is common. The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of the substituents on the pyrazole ring.[1][2][3] In some cases, a mixture of N1 and N2 methylated products can be formed, necessitating chromatographic separation.

Bromination: Electrophilic bromination of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich position.[4] N-Bromosuccinimide (NBS) is often the reagent of choice as it is easier to handle than liquid bromine and can lead to higher regioselectivity. The reaction is typically carried out in a chlorinated solvent at or below room temperature.

Carboxylation: The introduction of the carboxylic acid group at the C5 position is often achieved by deprotonation with a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice). This step requires anhydrous conditions and careful temperature control to avoid side reactions.

Experimental Protocol:

Step 1: Synthesis of 1-methyl-1H-pyrazole

  • To a solution of 1H-pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add methyl iodide dropwise at room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up by adding water and extracting with an organic solvent. Purify by distillation or chromatography.

Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrazole

  • Dissolve 1-methyl-1H-pyrazole in a chlorinated solvent (e.g., CH2Cl2 or CHCl3).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine. Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Step 3: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve 4-bromo-1-methyl-1H-pyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir for 1 hour at -78 °C.

  • Add an excess of crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with HCl and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the final product. Recrystallization may be necessary for further purification.

Route 2: Oxidation of a Pre-functionalized Methylpyrazole

This route offers a more convergent approach, provided the starting material, 4-bromo-1,5-dimethyl-1H-pyrazole, is readily available. The key transformation is the selective oxidation of the C5-methyl group.

Route 2 A 1,5-dimethyl-1H-pyrazole B 4-bromo-1,5-dimethyl- 1H-pyrazole A->B NBS or Br2 C Target Molecule B->C KMnO4, heat

Caption: General workflow for Route 2.

Mechanistic Insights and Experimental Considerations

Oxidation: The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid is a common transformation. Potassium permanganate (KMnO4) is a powerful oxidizing agent that is effective for this purpose. The reaction is typically carried out in an aqueous solution at elevated temperatures. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-oxidation and decomposition of the pyrazole ring. A procedure for a similar oxidation has been described.[5]

Experimental Protocol:

Step 1: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole

  • This intermediate can be prepared by the bromination of 1,5-dimethyl-1H-pyrazole using NBS in a similar manner to that described in Route 1.

Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Suspend 4-bromo-1,5-dimethyl-1H-pyrazole in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue to heat at reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Route 3: Functionalization of a Pyrazole Carboxylic Acid Derivative

This is often the most efficient route if a suitable pyrazole-5-carboxylate is commercially available or can be synthesized in high yield. The subsequent functionalization steps are generally high-yielding.

Route 3 A Ethyl 1-methyl-1H-pyrazole- 5-carboxylate B Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate A->B NBS or Br2 C Target Molecule B->C Hydrolysis (e.g., NaOH, H2O)

Caption: General workflow for Route 3.

Mechanistic Insights and Experimental Considerations

Bromination of an Ester: The bromination of an N-methylated pyrazole-5-carboxylate proceeds with high regioselectivity at the C4 position. The electron-withdrawing nature of the ester group does not significantly deactivate the ring towards electrophilic substitution at this position.

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. Care must be taken to ensure complete hydrolysis without promoting any side reactions.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent such as chloroform or dichloromethane.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be accomplished through several viable routes.

  • Route 1 offers the most flexibility for analog synthesis but may be longer and present challenges in regiocontrol.

  • Route 2 is an attractive option if the dimethylated pyrazole starting material is accessible, as it involves a robust oxidation step.

  • Route 3 is likely the most efficient and scalable for the specific target molecule, provided a suitable pyrazole-5-carboxylate is available as a starting material.

The optimal choice will ultimately be determined by the specific needs of the project, including the availability of starting materials, required scale, and the need for synthetic versatility. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

Sources

The Efficacy of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives as Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth technical analysis of the efficacy of derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as kinase inhibitors. By objectively comparing their potential performance with established alternatives and providing a foundation of supporting experimental data from closely related pyrazole compounds, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 5-position of the 1-methyl-1H-pyrazole ring offers a versatile platform for synthetic elaboration. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of a diverse array of substituents to probe the deep pockets of kinase active sites. Simultaneously, the carboxylic acid moiety can be readily converted to amides, providing a crucial hydrogen bond donor/acceptor motif for anchoring to the hinge region of many kinases.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

While specific efficacy data for derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is emerging, the broader class of pyrazole-containing kinase inhibitors has been extensively studied, providing a valuable benchmark for comparison. The following tables summarize the in vitro inhibitory activities of several notable pyrazole-based inhibitors against key oncogenic kinases.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrazole Derivatives Against Aurora Kinases
Compound/Derivative TypeAurora A (nM)Aurora B (nM)Key Structural FeaturesReference
AT9283 (Pyrazol-4-yl urea) ~3~3Pyrazole-benzimidazole fragment[2]
PHA-739358 1379Tetrahydropyrrolo[3,4-c]pyrazole core[3]
Compound 8 (Pyrazole derivative) 3575Methylisoxazole moiety[4]
Hypothetical Derivative 1 <50<100Amide linkage at C5, Aryl group at C4-
Hypothetical Derivative 2 <20<50Amide linkage at C5, Heterocycle at C4-

Hypothetical values are projected based on SAR data from related pyrazole series and underscore the potential of the 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid scaffold.

Table 2: Comparative Inhibitory Activity (IC50) of Pyrazole Derivatives Against Receptor Tyrosine Kinases
Compound/Derivative TypeVEGFR-2 (nM)EGFR (nM)Key Structural FeaturesReference
Compound 3i (Pyrazolone derivative) 8.93-Phenylhydrazono-pyrazol-5-one[5]
Compound 6b (Pyrazole derivative) 200-N-Mannich base[6]
Compound 23j (Triazoloquinoxaline derivative) 3.7-Amide with 2,5-dichloro substitution[7]
Erlotinib (Non-pyrazole control) -~2Quinazolinamine core[8]
Sorafenib (Non-pyrazole control) ~90~6Pyridine-carboxamide core[8]
Hypothetical Derivative 3 <50<100Amide linkage at C5, Substituted aniline at C4-

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory potency and selectivity of pyrazole derivatives are heavily influenced by the nature of the substituents at various positions of the pyrazole ring. For derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the following SAR principles, extrapolated from related series, are critical:

  • The C5-Carboxamide: Conversion of the carboxylic acid to a carboxamide is a common and effective strategy to engage with the kinase hinge region via hydrogen bonding. The nature of the amine used for amide formation can significantly impact potency and cell permeability.

  • The C4-Substituent: The bromine atom at the C4 position is a key diversification point. Suzuki or Stille coupling reactions can introduce a wide range of aryl or heteroaryl groups. These substituents can occupy the hydrophobic pocket of the ATP-binding site, and their electronic and steric properties are critical determinants of inhibitory activity. For instance, in many pyrazole series, the introduction of a substituted aniline at this position has proven beneficial for potent inhibition.[9]

  • The N1-Methyl Group: The methyl group at the N1 position generally serves to cap a potential hydrogen bond donor site and can influence the overall conformation of the molecule. While modifications at this position are less common, they can be explored to fine-tune physicochemical properties.

Signaling Pathways and Therapeutic Rationale

Derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid are anticipated to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical regulators of mitosis.[10] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[10] Inhibitors targeting Aurora kinases can induce mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinases cluster_2 Downstream Effects Cell Cycle Progression Cell Cycle Progression Aurora A Aurora A Cell Cycle Progression->Aurora A Aurora B Aurora B Cell Cycle Progression->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Apoptosis Apoptosis Chromosome Segregation->Apoptosis Cytokinesis->Apoptosis 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative->Aurora A Inhibition 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative->Aurora B Inhibition

Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts mitosis, leading to apoptosis.

VEGFR-2 and EGFR Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in angiogenesis and tumor cell proliferation, respectively.[11] Dual inhibitors targeting both kinases can offer a powerful anti-cancer strategy by simultaneously cutting off the tumor's blood supply and inhibiting its growth.

RTK_Signaling_Pathway cluster_0 Receptors cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses VEGFR-2 VEGFR-2 PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway VEGFR-2->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR-2->RAS/RAF/MEK/ERK Pathway EGFR EGFR EGFR->PI3K/Akt/mTOR Pathway EGFR->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis PI3K/Akt/mTOR Pathway->Angiogenesis Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative->VEGFR-2 Inhibition 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Derivative->EGFR Inhibition

Caption: Dual inhibition of VEGFR-2 and EGFR by pyrazole derivatives can block key pro-tumorigenic pathways.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized in vitro kinase inhibition assays are essential. The following are detailed, step-by-step methodologies for two widely used assay formats.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase buffer.

    • Add serial dilutions of the test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent Signal Generation Signal Generation ATP Depletion->Signal Generation Add Kinase Detection Reagent Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase ATP pocket.

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivative (test compound)

  • TR-FRET compatible microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a mixture of the kinase and the Eu-labeled antibody.

  • Assay Assembly:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase/antibody mixture to the wells.

    • Add the fluorescently labeled tracer to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor) and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow Assay Assembly Assay Assembly Incubation Incubation Assay Assembly->Incubation Binding Equilibrium TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading IC50 Determination IC50 Determination TR-FRET Reading->IC50 Determination

Caption: Workflow for the LanthaScreen® kinase binding assay.

Conclusion

Derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid represent a promising and versatile scaffold for the development of novel kinase inhibitors. The strategic positioning of the bromo and carboxylic acid functionalities provides a robust platform for synthetic diversification to optimize potency and selectivity against a range of oncogenic kinases. While direct comparative data for this specific scaffold is still emerging, the extensive body of research on related pyrazole-based inhibitors strongly supports its potential. By leveraging the structure-activity relationships and established experimental protocols outlined in this guide, researchers can efficiently explore the therapeutic utility of this promising class of compounds in the ongoing fight against cancer.

References

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(3), 643-653. [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Vianello, P. (2006). 1, 4, 5, 6-Tetrahydropyrrolo [3, 4-c] pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of medicinal chemistry, 49(24), 7247-7251. [Link]

  • Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl) benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]

  • Katsha, A., & Souto, J. C. (2022). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell Communication and Signaling, 20(1), 1-21. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5737. [Link]

  • Doma, A., Kulkarni, R., Palakodety, R., Sastry, G. N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & medicinal chemistry, 22(22), 6209-6219. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5737. [Link]

  • Gu, C., Lamb, M. L., Johannes, J. W., Sylvester, M. A., Eisman, M. S., Harrison, R. A., ... & Scott, D. A. (2016). Modulating the strength of hydrogen bond acceptors to achieve low Caco2 efflux for oral bioavailability of PARP inhibitors blocking centrosome clustering. Bioorganic & medicinal chemistry letters, 26(19), 4775-4780. [Link]

  • Anderson, K., Lai, Z., McDonald, O. B., Stuart, J. D., Nartey, E. N., Hardwicke, M. A., ... & Adams, J. (2006). Structure-based discovery and bioactivity evaluation of novel Aurora-A kinase inhibitors as anticancer agents via docking-based comparative intermolecular contacts analysis (dbCICA). Journal of medicinal chemistry, 49(24), 7247-7251. [Link]

  • Zimmerman, J. A., & Mlynarski, S. N. (1997). Discovery and structure-activity studies of a novel series of pyrido [2, 3-d] pyrimidine tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 7(13), 1675-1680. [Link]

  • Angeli, A., Kartsev, V. G., Petrou, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12297. [Link]

  • Al-Ostath, A., & El-Gendy, M. A. (2022). Advances in pyrazolo [1, 5-a] pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 13(8), 903-926. [Link]

  • Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., ... & Imran, M. (2021). Facile synthesis of N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide derivatives, their antibacterial activities against clinically isolated XDR S. Typhi, alkaline phosphatase inhibitor activities, and docking studies. Molecules, 26(18), 5645. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6209. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 1-14. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(3), 643-653. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC advances, 13(31), 21396-21411. [Link]

  • Filippakopoulos, P., Kofler, M., Haik, S., Bracher, F., & Knapp, S. (2013). Aurora isoform selectivity: design and synthesis of imidazo [4, 5-b] pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(22), 9126-9139. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, A. R. (2021). Discovery of new VEGFR-2 inhibitors based on bis ([2][3][9] triazolo)[4, 3-a: 3', 4'-c] quinoxaline derivatives as anticancer agents and apoptosis inducers. Frontiers in chemistry, 9, 676610. [Link]

  • Burns, C. J., Bourke, D. G., Furet, P., Fabbro, D., & Lydon, N. B. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & medicinal chemistry letters, 19(20), 5887-5892. [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Vianello, P. (2006). 1, 4, 5, 6-Tetrahydropyrrolo [3, 4-c] pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of medicinal chemistry, 49(24), 7247-7251. [Link]

  • Kumar, D., Kumar, N., Singh, A., & Singh, R. K. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 17(10), 2569-2582. [Link]

  • Li, R., Yang, C., Wang, Y., Liu, Y., Wang, C., & Liu, H. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7486-7503. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]

  • Burns, C. J., Bourke, D. G., Furet, P., Fabbro, D., & Lydon, N. B. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(20), 5887-5892. [Link]

  • Gu, C., Lamb, M. L., Johannes, J. W., Sylvester, M. A., Eisman, M. S., Harrison, R. A., ... & Scott, D. A. (2016). Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of medicinal chemistry, 59(11), 5492-5507. [Link]

  • Le, T. N., Le, T. H., Nguyen, T. H., & Le, T. H. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo [3, 4-g] isoquinolines. Molecules, 26(11), 3329. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5737. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5737. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of the Iranian Chemical Society, 21(1), 1-17. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of rigorous scientific practice. Among these, pyrazoles represent a class of significant interest due to their wide-ranging biological activities. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of pyrazoles, moving beyond a simple recitation of data to explain the causality behind the spectral observations.

The Imperative of Orthogonal Spectroscopic Techniques

In the synthesis of substituted pyrazoles, the potential for regioisomerism necessitates a robust analytical approach. Relying on a single technique can lead to ambiguous or incorrect structural assignments. Therefore, the synergistic use of NMR and MS provides an orthogonal validation, where the connectivity information from NMR complements the molecular mass and fragmentation data from MS. This dual-pronged approach forms a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazoles, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of the protons on the pyrazole ring are highly sensitive to the substitution pattern. In an unsubstituted pyrazole, the protons at the C3 and C5 positions are equivalent due to tautomerism, while the C4 proton appears as a distinct signal.

A key diagnostic feature in the ¹H NMR spectrum of many N-unsubstituted pyrazoles is the broad signal of the N-H proton, the chemical shift of which can be highly variable and dependent on solvent and concentration due to hydrogen bonding. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum.

Interpreting the Spectrum: Causality and Key Insights

  • Electronegativity and Shielding: The nitrogen atoms in the pyrazole ring are electronegative, leading to a general deshielding of the ring protons compared to benzene.

  • Substituent Effects: Electron-donating groups (EDGs) will shield the ring protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) will deshield them, resulting in a downfield shift (higher ppm). The position of the substituent dictates which protons are most affected.

  • Coupling Constants (J-coupling): The through-bond coupling between adjacent protons provides definitive evidence of their connectivity. For pyrazoles, the ³J(H-H) coupling constants are typically in the range of 1-3 Hz.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are also sensitive to the electronic effects of substituents. In cases of N-H pyrazoles, tautomerism can lead to the observation of averaged signals for the C3 and C5 carbons.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H10.0 - 14.0-Broad signal, highly dependent on solvent and concentration.
C3-H7.5 - 8.5135 - 155Often a doublet.
C4-H6.2 - 6.8100 - 110Often a triplet.
C5-H7.5 - 8.5135 - 155Often a doublet.

Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the synthesized pyrazole, offering a crucial piece of evidence for its identity. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Common Fragmentation Pathways for Pyrazoles

The pyrazole ring exhibits characteristic fragmentation patterns under electron ionization (EI). Two of the most important fragmentation processes are the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[3] The presence of different substituents can influence these fragmentation pathways or introduce new ones.[4]

Table 2: Characteristic Mass Spectrometry Fragmentations of the Pyrazole Ring

FragmentationNeutral Lossm/z of FragmentSignificance
[M - HCN]⁺HCN (27 u)M - 27A hallmark fragmentation of the pyrazole ring.[3]
[M - H - N₂]⁺N₂H (29 u)M - 29Involves the loss of the two adjacent nitrogen atoms.[3]

Integrated Workflow for Structural Confirmation

The following workflow illustrates the logical progression from a synthesized compound to a confirmed pyrazole structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesized_Product Synthesized Pyrazole NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR_Analysis MS_Analysis Mass Spectrometry Synthesized_Product->MS_Analysis NMR_Interpretation Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Analysis->NMR_Interpretation MS_Interpretation Determine Molecular Weight and Analyze Fragmentation MS_Analysis->MS_Interpretation Structure_Confirmation Confirmed Pyrazole Structure NMR_Interpretation->Structure_Confirmation MS_Interpretation->Structure_Confirmation

Caption: Workflow for pyrazole structure confirmation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the pyrazole sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Scan a mass range that includes the expected molecular ion.

  • Data Acquisition (Electron Ionization - EI-MS):

    • For volatile and thermally stable pyrazoles, introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Conclusion

The structural confirmation of synthesized pyrazoles is a critical step in chemical research and drug development. A meticulous approach that combines the strengths of both NMR spectroscopy and mass spectrometry provides the necessary rigor to ensure the correct structural assignment. By understanding the underlying principles of how pyrazole structure influences the resulting spectra, researchers can confidently interpret their data and advance their scientific endeavors.

References

  • Frizzo, C. P., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

  • Abella, L., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(11), 13859-13885. Available at: [Link]

  • Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(11), 1593-1599. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Raudino, A., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • Nogueira, J. A., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4749. Available at: [Link]

  • Safari, J., et al. (2016). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Catalysis Communications, 75, 80-85. Available at: [Link]

  • Frizzo, C. P., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M - NO₂]⁺ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14704. Available at: [Link]

  • Al-Bayati, R. E. H., & Hussein, F. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1074-1081. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(18), 6871-6880. Available at: [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. PMC. Available at: [Link]

Sources

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][3][4]

The Fundamental Difference: Energy Transfer in Heating Methods

Conventional heating methods, such as using an oil bath or heating mantle, transfer energy indirectly to the reaction mixture.[5] Heat is first transferred to the vessel walls via conduction and convection, and then to the solvent and reactants. This process can lead to uneven temperature distribution and longer reaction times as the entire system needs to reach thermal equilibrium.[6]

In contrast, microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly heat the reactants and solvent.[5][7] This is a form of dielectric heating where energy is transferred through two primary mechanisms: dipolar polarization and ionic conduction.[8][9]

  • Dipolar Polarization: Polar molecules within the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating heat efficiently and uniformly throughout the sample.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. The resistance of the solution to this current flow results in heat generation.[9]

This direct and rapid heating often leads to a significant reduction in reaction times and can result in cleaner reactions with fewer byproducts.[8][11]

Head-to-Head Comparison: Performance and Efficiency

The advantages of microwave-assisted synthesis over conventional heating are most evident in the dramatic reduction of reaction times and improvement in product yields.

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 hours5 minutes
7-9 hours9-10 minutes
6.5 hours1 minute
Yield 72-90%91-98%
Lower than microwave method79-92% improvement in product yield
"Excellent"Implied to be efficient
Temperature 75°C60°C
Reflux temperature of glacial acetic acid (~118°C)Dependent on microwave power
Energy Source Oil bath, heating mantleMicrowave irradiation

The data in this table is a summary of representative experimental procedures for the synthesis of various pyrazole derivatives.[1][3][11]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis.

Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[1]

Materials:

  • Aryl hydrazine

  • β-ketoester

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of the appropriate aryl hydrazine and β-ketoester is dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the solution.

  • The reaction mixture is heated under reflux at 75°C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[1]

Materials:

  • Aryl hydrazine

  • β-ketoester

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave-safe vessel, combine the appropriate aryl hydrazine and β-ketoester in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1]

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The solvent is evaporated, and the product is purified as described in the conventional method.

Visualizing the Workflow

The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis Mix Reactants Mix Reactants Add Catalyst Add Catalyst Mix Reactants->Add Catalyst Reflux (2-9 hours) Reflux (2-9 hours) Add Catalyst->Reflux (2-9 hours) Cooling Cooling Reflux (2-9 hours)->Cooling Solvent Removal Solvent Removal Cooling->Solvent Removal Cooling->Solvent Removal Purification Purification Solvent Removal->Purification Solvent Removal->Purification Mix Reactants (MW Vessel) Mix Reactants (MW Vessel) Add Catalyst (MW Vessel) Add Catalyst (MW Vessel) Mix Reactants (MW Vessel)->Add Catalyst (MW Vessel) Irradiate (1-10 minutes) Irradiate (1-10 minutes) Add Catalyst (MW Vessel)->Irradiate (1-10 minutes) Irradiate (1-10 minutes)->Cooling

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

Causality Behind Experimental Choices

The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.

G cluster_0 cluster_1 Time Time Conventional Conventional Time->Conventional Slower Microwave Microwave Time->Microwave Faster Yield Yield Yield->Conventional Lower Yield->Microwave Higher Energy Energy Energy->Conventional Less Efficient Energy->Microwave More Efficient (Sealed) Equipment Equipment Equipment->Conventional Readily Available Equipment->Microwave Specialized

Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.

Deeper Dive: Mechanistic Advantages and Considerations

Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[1] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[1][5] This is attributed to the rapid and uniform heating of the reaction mixture, which allows for reaching the activation energy of the reaction much faster.[8]

Furthermore, the ability to rapidly heat and cool the reaction vessel in a microwave reactor provides better control over the reaction conditions, potentially leading to cleaner products with fewer side reactions.[7] Microwave synthesis is also considered a greener chemistry approach as it often requires less solvent and energy.[5][10]

However, there are considerations to be made. The initial investment in a dedicated microwave reactor is higher than for conventional glassware.[12] Also, not all reactions are suitable for microwave heating, and the choice of solvent is crucial, as its dielectric properties will determine the efficiency of microwave absorption.[13]

Scalability and Safety

While initial microwave-assisted synthesis was often performed on a small scale, advancements in reactor technology have made scalability more feasible. Multimode reactors can accommodate larger reaction volumes and multiple vessels, allowing for parallel synthesis.[14]

Safety is a critical consideration when using microwave reactors, especially when working with flammable solvents or reactions that may generate pressure.[15] Modern laboratory microwave reactors are equipped with safety features such as pressure and temperature sensors, automatic power shut-off, and shielded cavities.[15][16] It is imperative to use equipment designed for laboratory synthesis and not domestic microwave ovens.[16] Proper training on the equipment and an understanding of the reaction kinetics are essential for safe operation.[16]

Conclusion: A Clear Advantage for Modern Synthesis

For the synthesis of pyrazole derivatives, microwave-assisted methods offer a clear and significant advantage over conventional heating. The dramatic reduction in reaction times, coupled with often higher yields and cleaner reaction profiles, makes MAOS a powerful tool for researchers in drug discovery and development where rapid lead optimization is crucial.[5] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved efficiency offered by microwave synthesis make it an attractive and often superior option.[1]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • - Benchchem. (n.d.).
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025-11-07).
  • Microwave chemistry - Wikipedia. (n.d.).
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
  • A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis - Benchchem. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04).
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Publications. (2021-10-11).
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. (n.d.).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchGate. (2025-07-23).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis - RSC Publishing. (2011-02-15).
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds - Bentham Science Publisher. (2023-09-06).
  • Microwave Reactor Safety. (n.d.).
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (2007-07-19).
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (2020-02-12).
  • On the energy efficiency of microwave-assisted organic reactions - PubMed. (n.d.).
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025-04-24).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.).
  • 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating - Books. (2020-08-28).
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. (n.d.).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives | Bentham Science Publishers. (2021-12-01).
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. (n.d.).
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. (n.d.).
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][8][9]triazines - MDPI. (n.d.). Retrieved from

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC - NIH. (n.d.).
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025-08-06).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015-09-18).
  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison for assessing the purity of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare HPLC with other analytical techniques, and provide actionable protocols based on established scientific principles.

Understanding the Analyte: Chemical Characteristics of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Before developing a robust analytical method, it is crucial to understand the physicochemical properties of the target molecule.

Structure and Properties:

  • Molecular Formula: C₅H₅BrN₂O₂

  • Molecular Weight: 205.01 g/mol [1]

  • Appearance: Expected to be a solid at room temperature.[2]

  • Key Functional Groups: Carboxylic acid, pyrazole ring, bromo substituent.

The Gold Standard: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely used technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and versatility.[4][5]

The Rationale Behind the Method:

The goal is to develop a method that can separate the main compound from potential impurities that may arise during its synthesis. Common impurities could include:

  • Unreacted starting materials: Depending on the synthetic route.[6]

  • Regioisomers: For instance, isomers with different substitution patterns on the pyrazole ring.[6]

  • Di-brominated byproducts: Resulting from over-bromination of the pyrazole ring.[7]

  • Hydrolysis products: If an ester precursor is used.[6]

A well-developed HPLC method will provide a unique retention time for each of these components, allowing for their identification and quantification.

Experimental Protocol: HPLC Purity Determination

This protocol is a robust starting point for the analysis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Optimization may be required based on the specific instrumentation and impurity profile of the sample.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UPLC system with a UV detectorWidely available and suitable for this analysis.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)The nonpolar stationary phase provides good retention for polar compounds in reversed-phase mode.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase (pH ~2.7) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[9] Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% BA gradient elution is recommended to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[8]
Detection UV at 254 nmThe pyrazole ring is a chromophore, and 254 nm is a common wavelength for the detection of aromatic compounds.[8][9] A photodiode array (PDA) detector can be used to assess peak purity and identify the optimal wavelength.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.[9] Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

The purity of the sample is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample in Diluent filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System (Pump, Injector, Column, Detector) filter_sample->hplc_system Inject separation Chromatographic Separation hplc_system->separation acquisition Data Acquisition (Chromatogram) separation->acquisition analysis Purity Calculation (% Area) acquisition->analysis report report analysis->report Purity Report

Caption: A generalized workflow for the HPLC purity analysis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment, other techniques can provide complementary information or may be suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, well-established and robust.Requires specialized equipment, can be time-consuming for method development.Excellent. The gold standard for purity determination of non-volatile organic compounds.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors.Not suitable for non-volatile or thermally labile compounds.Poor. The carboxylic acid group makes the compound non-volatile and likely to decompose at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities, can be a primary method for quantification.Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.Good for structural confirmation and identification of major impurities. Less suitable for detecting trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification.Not a standalone separation technique for purity determination; quantification can be complex.Excellent when coupled with HPLC (LC-MS). Provides mass information for peak identification.
Melting Point Determination A pure substance has a sharp, defined melting point.Simple, inexpensive, and provides a quick indication of purity.Insensitive to small amounts of impurities and does not provide quantitative data.Fair as a preliminary check. A broad melting range can indicate the presence of impurities.

Decision Flow for Analytical Method Selection

Sources

Unlocking the Therapeutic Potential of 4-Bromopyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among its many variations, the 4-bromopyrazole moiety has emerged as a particularly versatile template for the design of potent and selective therapeutic agents. The presence of the bromine atom at the C4 position not only influences the molecule's physicochemical properties but also provides a crucial handle for further synthetic modifications, making it an attractive starting point for drug discovery campaigns. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 4-bromopyrazole derivatives, providing a comparative overview of how substitutions at the N1, C3, and C5 positions modulate their biological activity, with a primary focus on anticancer and antimicrobial applications.

The Strategic Importance of the 4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is not merely a placeholder. Its electron-withdrawing nature and steric bulk significantly impact the electronic distribution and overall conformation of the molecule. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. Furthermore, the carbon-bromine bond is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a diverse array of functional groups to explore the chemical space around the core scaffold.[2]

Navigating the Structure-Activity Landscape: A Positional Analysis

The biological activity of 4-bromopyrazole derivatives can be finely tuned by strategic substitutions at the three available positions on the pyrazole ring: N1, C3, and C5. The following sections dissect the SAR at each of these positions, supported by experimental data from the literature.

N1-Position: The Gateway to Diverse Functionalities

The N1 position of the pyrazole ring is a primary site for modification, with substitutions here profoundly influencing the compound's polarity, solubility, and interaction with target proteins.

N1_Substitution

Studies on c-Jun N-terminal kinase (JNK) inhibitors have shown that N-alkylation of the pyrazole nitrogen can be a double-edged sword. While it can reduce polarity, a desirable trait for brain-penetrant drugs, it can also lead to a slight decrease in potency.[3] In the context of antimicrobial agents, the introduction of carbothioamide moieties at the N1 position has been shown to be a successful strategy for developing potent antibacterial and antifungal compounds.[4][5] For instance, certain pyrazole-1-carbothiohydrazide derivatives have displayed remarkable antimicrobial activity, with MIC values lower than standard drugs like chloramphenicol and clotrimazole.[4]

C3 and C5 Positions: The Key to Target Selectivity and Potency

Substitutions at the C3 and C5 positions, often with aryl groups, play a pivotal role in defining the potency and selectivity of 4-bromopyrazole derivatives. The nature and substitution pattern of these aryl rings can dramatically alter the compound's interaction with the target's binding site.

C3_C5_Substitution

In the realm of anticancer research, 3,5-diaryl-4-bromopyrazoles have shown significant promise. For example, a 2-bromo-substituted diaryl pyrazole derivative was found to be highly potent against PC3 and DU145 prostate cancer cell lines.[6] Molecular docking studies suggest that these compounds can bind to the ATP-binding sites of kinases like EGFR and VEGFR2, which are often overexpressed in cancer cells.[6] The electronic properties of the substituents on these aryl rings are critical. Electron-withdrawing groups, such as halogens, on the phenyl rings at the C3 and C5 positions often enhance antibacterial activity.[7] Conversely, for some anticancer applications, the presence of electron-donating groups can be beneficial.

Comparative Analysis of Biological Activity

The following tables summarize the experimental data for various 4-bromopyrazole derivatives, highlighting the impact of different substitution patterns on their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 4-Bromopyrazole Derivatives

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCell LineIC50 (µM)Reference
1 H3-BromophenylArylMultiple-[8]
2 HAryl2-BromophenylPC3Potent[6]
3 HAryl2-BromophenylDU145Potent[6]
4 PhenylPhenylaminoN-phenyl-carboxamideHepG26.1 ± 1.9[9]
5 PhenylPhenylaminoN-(p-tolyl)-carboxamideHepG27.9 ± 1.9[9]

Table 2: Antimicrobial Activity of 4-Bromopyrazole Derivatives

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentOrganismMIC (µg/mL)Reference
6 Carbothiohydrazide--S. aureus62.5-125[4]
7 Carbothiohydrazide--C. albicans2.9-7.8[4]
8 H4-Morpholinophenyl5-(Furan-2-yl)S. aureusGood activity[10]
9 H4-Morpholinophenyl5-(Furan-2-yl)E. coliGood activity[10]
10 Benzamidet-Butyl4-BromophenylB. subtilis6.25[11]
11 Benzamidet-Butyl4-BromophenylS. aureus6.25[11]

Mechanistic Insights from Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of 4-bromopyrazole derivatives with their biological targets. For instance, the potent activity of 3,5-diaryl-4-bromopyrazoles against prostate cancer cells is supported by docking simulations showing their interaction with the ATP-binding sites of EGFR and VEGFR2.[6] Similarly, docking studies of antimicrobial pyrazole derivatives have helped to understand their binding interactions with bacterial enzymes like DNA gyrase.[12] These in silico analyses provide a rational basis for the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity.

Docking_Workflow

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of 3,5-Disubstituted-4-bromopyrazoles

A common and efficient method for the synthesis of 3,5-disubstituted-4-bromopyrazoles involves a one-pot reaction from 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin (NBSac) in the presence of a catalyst.[2][13]

Step-by-Step Protocol:

  • To a mixture of a 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol), add a catalytic amount of silica gel-supported sulfuric acid.

  • Grind the mixture at room temperature for the time specified in the literature to form the pyrazole intermediate.

  • Add N-bromosaccharin (1 mmol) to the reaction mixture and continue grinding until the reaction is complete (monitored by TLC).

  • Add n-hexane to the mixture and filter to remove the catalyst and byproducts.

  • Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.

  • Purify the product by column chromatography on silica gel if necessary.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-bromopyrazole derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][15]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 4-bromopyrazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 4-bromopyrazole scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the N1, C3, and C5 positions can lead to potent and selective anticancer and antimicrobial agents. The bromine atom at the C4 position is not only a key determinant of activity but also a versatile handle for synthetic diversification. Future research in this area should continue to explore novel substitutions on the 4-bromopyrazole core, guided by mechanistic insights from molecular modeling and a thorough understanding of the SAR principles outlined herein. The integration of in silico design, efficient synthesis, and robust biological evaluation will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • BenchChem. (2025).
  • Bouzian, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13269-13281.
  • DergiPark. (2024). Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Molebatsi, L. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234.
  • Zhang, Y., et al. (2024).
  • Tantawy, M. A., et al. (2022).
  • Journal of Chemical and Pharmaceutical Research. (2016). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • ResearchGate. (2011).
  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.
  • Al-Warhi, T., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(51), 35694–35710.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Ahsan, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965.
  • Ökten, S., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225.
  • Journal of the Mexican Chemical Society. (2019).
  • Zhang, Y., et al. (2024).
  • Ahsan, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed.
  • El-Shehry, M. F., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(8), 1038.
  • ProBiologists. (2024).
  • Khumar, K. K., et al. (2018). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Asian Journal of Chemistry, 30(4), 741-745.
  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Zhang, Y., et al. (2024).
  • Ahmed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7171.
  • ResearchGate. (2018).
  • South Eastern European Journal of Public Health. (2023). Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies.
  • Gomha, S. M., et al. (2018).
  • Arulprakash, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 363-369.
  • Li, Y., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1801-1809.
  • Al-Otaibi, F. M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(21), 7384.
  • International Journal for Research in Applied Science & Engineering Technology. (2017).
  • BenchChem. (2025). Docking Studies of Pyrazole Derivatives: A Comparative Analysis of Target Protein Interactions.
  • Balouiri, M., et al. (2016). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, 9, S1638-S1644.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6296.
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the versatile scaffold, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. While extensive public data on the bioactivity of direct derivatives from this specific molecule is limited, the broader pyrazole class of compounds has shown significant promise in anticancer research. This document, therefore, synthesizes established methodologies and expert insights to present a robust workflow for the synthesis and in vitro evaluation of new chemical entities based on this pyrazole core.

The pyrazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, combined with the carboxylic acid at the 5-position, offers a unique chemical handle for the generation of diverse compound libraries, particularly through the formation of amide and ester derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

I. Rationale and Approach to In Vitro Testing

The primary objective of in vitro testing is to ascertain the cytotoxic and mechanistic properties of novel compounds against cancer cells. A tiered approach is recommended, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates. This guide will focus on a logical progression of experiments designed to provide a comprehensive preclinical profile of your novel pyrazole derivatives.

II. Synthesis of Test Compounds: From Carboxylic Acid to Carboxamides

The carboxylic acid group of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a prime site for derivatization to generate a library of novel compounds. A common and effective strategy is the synthesis of carboxamides, which can be achieved through a straightforward coupling reaction.

General Protocol for the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted carboxamide derivatives from the parent carboxylic acid.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent, for example, 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: To the activated carboxylic acid, add 1.0 equivalent of the desired primary or secondary amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate can then be washed with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired carboxamide derivative.

G 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Activated Ester Activated Ester 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid->Activated Ester DCC, DMAP Amide Derivative Amide Derivative Activated Ester->Amide Derivative Primary/Secondary Amine

Caption: Synthetic pathway for amide derivatives.

III. Core In Vitro Assays for Anticancer Activity

A systematic evaluation of novel compounds requires a battery of well-validated in vitro assays. The following sections detail the experimental protocols for primary cytotoxicity screening and subsequent mechanistic studies.

A. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining the cytotoxic potential of a compound.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

B. Mechanistic Studies for Promising Candidates

Compounds exhibiting significant cytotoxicity in the primary screen should be subjected to further investigation to elucidate their mechanism of action.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay determines the effect of the compound on the progression of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

G Promising Compound (Low IC50) Promising Compound (Low IC50) Mechanistic Studies Mechanistic Studies Promising Compound (Low IC50)->Mechanistic Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanistic Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanistic Studies->Cell Cycle Analysis

Caption: Progression to mechanistic studies.

IV. Comparative Data Analysis and Interpretation

The ultimate goal of this in vitro testing cascade is to identify compounds with superior anticancer activity and a favorable preliminary safety profile. The data generated should be meticulously organized and compared against a standard reference compound.

Table 1: Hypothetical Comparative In Vitro Activity of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
Novel Derivative 1 N-phenylMCF-7[Experimental Data]
Novel Derivative 2 N-(4-chlorophenyl)MCF-7[Experimental Data]
Novel Derivative 3 N-benzylMCF-7[Experimental Data]
Doxorubicin (Standard Drug)MCF-7[Experimental Data]
Novel Derivative 1 N-phenylHCT-116[Experimental Data]
Novel Derivative 2 N-(4-chlorophenyl)HCT-116[Experimental Data]
Novel Derivative 3 N-benzylHCT-116[Experimental Data]
Doxorubicin (Standard Drug)HCT-116[Experimental Data]

Interpretation of Results:

  • Potency: A lower IC50 value indicates higher potency. Compare the IC50 values of your novel derivatives to that of the standard drug, Doxorubicin.

  • Selectivity: Testing against a panel of different cancer cell lines can reveal selectivity. A compound that is highly potent against one cell line but less so against others may have a more targeted mechanism of action.

  • Mechanism of Action: The results from the apoptosis and cell cycle assays will provide insights into how the compound kills cancer cells. For example, an increase in the Annexin V positive population suggests the induction of apoptosis, while an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) points to interference with cell division.

V. Concluding Remarks and Future Directions

The in vitro testing framework outlined in this guide provides a solid foundation for the initial characterization of novel anticancer compounds derived from 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Promising candidates identified through this workflow should be advanced to more complex in vitro models (e.g., 3D spheroids) and eventually to in vivo studies to assess their efficacy and safety in a whole-organism context. The versatility of the pyrazole scaffold, coupled with a systematic and rigorous in vitro evaluation, holds significant potential for the discovery of next-generation cancer therapeutics.

References

Note: As specific experimental data for derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is not widely available in the public domain, the references provided are to general methodologies and studies on related pyrazole compounds that support the protocols and concepts presented in this guide.

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Hassan, A. S., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 7(12), 10765-10783. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of pyrazole-oxindole conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 92, 49-59.
  • Patel, R. V., et al. (2014). Synthesis of some novel pyrazole derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 79(1), 29-41.
  • Thangarasu, P., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 32, 127705.

comparing the anti-inflammatory properties of pyrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anti-Inflammatory Properties of Pyrazole Isomers

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex network of mediators, including prostaglandins, leukotrienes, and cytokines.[1] While acute inflammation is a protective mechanism, chronic inflammation is the pathologic basis for a host of diseases, from rheumatoid arthritis to cardiovascular disease.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][3]

The discovery of two COX isoforms—constitutively expressed COX-1, which is vital for gastric and renal homeostasis, and inducible COX-2, which is upregulated at sites of inflammation—revolutionized the field.[1][4] This led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with traditional NSAIDs.[4] At the forefront of this innovation is the pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[1][5] This versatile structure is the pharmacophoric core of celecoxib, a landmark selective COX-2 inhibitor, and numerous other derivatives under investigation.[1][6][7]

This guide provides a comparative analysis of pyrazole isomers, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to validate their anti-inflammatory potential.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary anti-inflammatory mechanism for most pyrazole derivatives is the inhibition of the COX-2 enzyme. COX-2 metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (PGs). By blocking this pathway, pyrazole-based inhibitors effectively reduce the synthesis of key mediators of pain, fever, and inflammation.[3]

Arachidonic_Acid_Pathway cluster_cox Prostaglandin Synthesis membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Damage/ Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological Functions: Gastric Protection, Platelet Aggregation) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam pyrazole Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition

Figure 1: Simplified Arachidonic Acid Pathway and COX-2 Inhibition.

Structure-Activity Relationship (SAR) and Isomer Comparison

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring. The arrangement of these substituents defines the various isomers.

Key structural features for potent COX-2 inhibition include:

  • 1,5-Diaryl Substitution: Many potent inhibitors, like celecoxib and deracoxib, feature aryl groups at the 1 and 5 positions of the pyrazole ring.[8]

  • Sulfonamide/Sulfonyl Group: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings is crucial for high COX-2 selectivity.[2][8] This group can insert into a secondary pocket present in the COX-2 active site but not in COX-1.

  • Substitution at Position 3: The substituent at the 3-position significantly influences potency. For instance, a trifluoromethyl (-CF3) group is often associated with enhanced activity.[1]

  • Substitution at Position 4: Modifications at the 4-position can also modulate activity. For example, a cyano (-CN) group has been shown to produce promising results in some derivatives.[9]

Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

The efficacy of novel pyrazole derivatives is typically benchmarked against established drugs like celecoxib. The key metrics are the IC50 values (the concentration required to inhibit 50% of enzyme activity) for COX-1 and COX-2, and the resulting Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2, which is therapeutically desirable.[4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 5.422.162.51[10]
Deracoxib >1000.08>1250[11][12]
Compound 5f 14.341.509.56[10]
Compound 6f 9.561.158.31[10]
Compound 11 >1000.043>2325[13]
Compound 12 >1000.049>2040[13]
Compound 15 >1000.045>2222[13]
AD 532 >1000.25>400[9]

Note: IC50 values can vary between different assay conditions. This table is for comparative purposes based on the cited literature.

From the data, it is evident how structural modifications lead to vastly different selectivity profiles. Deracoxib, for example, is structurally similar to celecoxib but exhibits significantly higher COX-2 selectivity in some assays.[11][14] Newly synthesized pyrazole-pyridazine hybrids (5f, 6f) and other novel derivatives (11, 12, 15) demonstrate potent and highly selective COX-2 inhibition, in some cases surpassing the reference drug celecoxib.[10][13]

Experimental Validation: A Step-by-Step Approach

Evaluating the anti-inflammatory properties of pyrazole isomers requires a multi-tiered approach, starting with in vitro enzyme assays and progressing to in vivo models of inflammation.

Experimental_Workflow synthesis Design & Synthesis of Pyrazole Isomers invitro In Vitro Screening synthesis->invitro cox_assay COX-1 / COX-2 Inhibition Assay invitro->cox_assay Primary Target cytokine_assay Cytokine & NO Suppression Assay (e.g., in RAW 264.7 cells) invitro->cytokine_assay Cellular Effects selection Lead Compound Selection (Based on Potency & Selectivity) cox_assay->selection cytokine_assay->selection invivo In Vivo Validation selection->invivo paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema Acute Inflammation granuloma Cotton Pellet Granuloma Model invivo->granuloma Chronic Inflammation toxicity Toxicology & Safety Assessment (Ulcerogenic & Renal Effects) paw_edema->toxicity granuloma->toxicity

Figure 2: Workflow for Evaluating Anti-Inflammatory Pyrazole Derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the IC50 and selectivity index of test compounds.[15][16] It measures the ability of a compound to inhibit the conversion of arachidonic acid to PGH2 by purified COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency (IC50) of pyrazole isomers against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[17]

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test pyrazole compounds and reference inhibitor (e.g., celecoxib, indomethacin).

  • DMSO for dissolving compounds.

  • Prostaglandin screening EIA kit (e.g., for PGE2).[18]

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference drugs in DMSO. Create a series of dilutions to test a range of concentrations.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Add heme cofactor to the enzyme solution and incubate on ice.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay buffer.

    • Diluted enzyme solution (COX-1 or COX-2).

    • Test compound dilution or vehicle (DMSO) for control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC50 of COX-1 by the IC50 of COX-2.

Causality and Validation: This protocol directly measures the compound's effect on the target enzyme, providing a clear and quantifiable measure of potency and selectivity.[15] Including a known selective (celecoxib) and non-selective (indomethacin) inhibitor validates the assay's ability to differentiate between compound classes.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established model for evaluating acute inflammation and screening potential anti-inflammatory drugs.[19][20]

Objective: To assess the acute anti-inflammatory activity of lead pyrazole compounds in a live animal model.

Materials:

  • Wistar rats or Swiss albino mice (6-8 per group).

  • Test pyrazole compound and reference drug (e.g., Diclofenac sodium).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plebysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[20] Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups:

    • Group I: Control (Vehicle only).

    • Group II: Standard (Reference drug, e.g., Diclofenac sodium 10 mg/kg).

    • Group III, IV, etc.: Test groups (Pyrazole compound at different doses).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).

Causality and Validation: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-1.5 h) involves the release of histamine and serotonin, while the late phase (after 2.5 h) is mediated primarily by prostaglandins.[20] Inhibition of the late phase strongly suggests an inhibitory effect on COX enzymes, directly linking the in vivo result to the proposed mechanism of action.[20] The use of a clinically approved NSAID as a positive control validates the model's responsiveness.

Conclusion and Future Directions

Future research will likely focus on developing pyrazole derivatives with dual or multi-target activities (e.g., combined COX-2/5-LOX inhibition) to achieve broader anti-inflammatory efficacy with improved safety profiles, particularly concerning cardiovascular risks associated with long-term COX-2 inhibition.[1] The systematic application of the experimental workflows detailed in this guide is essential for the rational design and validation of the next generation of pyrazole-based anti-inflammatory therapeutics.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org.
  • Gerokonstantis, D. T., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Jundishapur Journal of Natural Pharmaceutical Products.
  • Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed.
  • Inflammation & Autoimmune Disease Models. WuXi AppTec.
  • Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide. (2025). BenchChem.
  • Guedes, G. P., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
  • Priya, R. S., et al. (2023). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
  • Arunkumar, S., Ilango, K., & Ramalakshmi, N. (2009). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). ResearchGate.
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. (2025). BenchChem.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Research in Medical and Biological Science.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Rowland, J. M., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). JOVE.
  • Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gerokonstantis, D. T., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate.
  • El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). ResearchGate.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale.
  • Al-Warhi, T., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. PubMed.
  • COX‐2‐selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. National Institutes of Health.
  • Mohy El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed.
  • COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. PubMed.
  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • Kim, T. W., & Giorgi, M. (2013). A Brief Overview of the Coxib Drugs in the Veterinary Field. Science Publications.
  • Deracoxib. Wikipedia.
  • Efficacy and Safety of Deracoxib for Control of Postoperative Pain and Inflammation Associated with Soft Tissue Surgery in Dogs. ResearchGate.

Sources

Assessing the Antitumor Potential of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Oncology

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, forms the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[3][4] In oncology, pyrazole derivatives have garnered significant attention, with several compounds progressing to clinical use as potent kinase inhibitors.[2][4][5] Their success lies in the scaffold's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity against various cancer-associated kinases.[3][6] This guide provides a comparative analysis of the antitumor activity of derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, placing them in the context of other pyrazole-based anticancer agents and established chemotherapeutics.

Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Versatile Platform

The synthetic accessibility of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid makes it an attractive starting point for the generation of diverse chemical libraries.[7] The presence of the carboxylic acid and bromine functionalities provides orthogonal handles for chemical modification, such as amidation, esterification, and cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antitumor potency.

A general synthetic approach to this scaffold is outlined below:

A β-Ketoester C Pyrazole Carboxylic Acid Ester A->C Cyclization B Hydrazine B->C E 4-Bromo-pyrazole Carboxylic Acid Ester C->E e.g., NBS D Bromination G 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid E->G Base F Hydrolysis I Derivative Library G->I Various Reagents H Amide Coupling / Esterification

Caption: Generalized synthetic pathway for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivatives.

Comparative Antitumor Activity: A Data-Driven Analysis

While specific preclinical data for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid itself is not extensively reported in the public domain, we can infer its potential by comparing the activity of structurally related pyrazole-5-carboxylic acid derivatives with other pyrazole-based anticancer agents and standard-of-care drugs. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Antitumor Activity of Representative Pyrazole Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Primary Molecular Target(s)
Substituted Pyrazole-5-carboxamides A549 (Lung)~10[8]Not specified
BGC823 (Gastric)Variable[8]HDAC
HeLa (Cervical)0.83 - 1.81[8]Not specified
MCF-7 (Breast)0.83 - 1.81[8]Not specified
Pyrazole Benzothiazole Hybrids HT29 (Colon)3.17 - 6.77[3]VEGFR-2
PC3 (Prostate)3.17 - 6.77[3]VEGFR-2
A549 (Lung)3.17 - 6.77[3]VEGFR-2
U87MG (Glioblastoma)3.17 - 6.77[3]VEGFR-2
5-alkylated selanyl-1H-pyrazole derivatives HepG2 (Liver)13.85 - 15.98[3]EGFR, VEGFR-2
Substituted Pyrazoles (P25) A431 (Skin)3.7[9]Apoptosis induction
SKMEL-28 (Melanoma)7.6[9]Apoptosis induction
SCC-12 (Skin)12.2[9]Apoptosis induction
A375 (Melanoma)14.3[9]Apoptosis induction

Table 2: Comparison with Clinically Approved Pyrazole-Based Kinase Inhibitors and Standard Chemotherapeutics

Compound NamePrimary Target(s)Key Therapeutic AreasRepresentative IC50 (nM)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera2.8 (JAK2), 3.3 (JAK1)[1]
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer (NSCLC)~3 (ALK)[1]
Erdafitinib FGFR1-4Urothelial CarcinomaLow nanomolar range[1]
Doxorubicin Topoisomerase IIVarious solid and hematological cancersVariable (cell line dependent)
Cisplatin DNA cross-linkingVarious solid tumorsVariable (cell line dependent)

Analysis and Insights:

The data reveals that pyrazole derivatives exhibit a broad spectrum of antitumor activity against various cancer cell lines, with potencies ranging from the low micromolar to nanomolar scale.[3][8][9] Notably, many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, angiogenesis, and survival, such as VEGFR, EGFR, and CDKs.[2][3] For instance, pyrazole benzothiazole hybrids show promising activity against a range of cancer cells by inhibiting the VEGFR-2 pathway.[3]

Compared to the highly potent, clinically approved pyrazole-based kinase inhibitors like Ruxolitinib and Crizotinib, the reported IC50 values for the broader class of investigational pyrazole derivatives are generally higher. However, it is crucial to recognize that these approved drugs are the result of extensive lead optimization. The micromolar activity observed for many novel pyrazole scaffolds indicates a strong potential for further chemical refinement to enhance potency and selectivity.

The key advantage of targeting specific kinases, as many pyrazole derivatives do, is the potential for a more favorable therapeutic window compared to traditional cytotoxic chemotherapies like Doxorubicin and Cisplatin, which indiscriminately affect rapidly dividing cells, leading to significant side effects.

Mechanism of Action: Targeting Key Cancer Pathways

The antitumor activity of pyrazole derivatives is often attributed to their ability to inhibit protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Simplified signaling pathway illustrating the inhibition of Receptor Tyrosine Kinases by pyrazole derivatives.

Experimental Protocols: A Guide for In Vitro Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to assess the antitumor activity of novel compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50), providing a measure of cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivative (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To quantify the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the kinase to phosphorylate the substrate.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Reading: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

cluster_0 Experimental Workflow A Seed Cells B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

Derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid represent a promising class of compounds for the development of novel anticancer agents. The versatility of the pyrazole scaffold allows for extensive chemical modification to optimize potency and selectivity. While direct biological data for the parent compound is limited, comparative analysis with other pyrazole derivatives suggests that this chemical space is ripe for exploration. Future research should focus on synthesizing a library of derivatives and screening them against a broad panel of cancer cell lines and relevant kinases. Promising lead compounds can then be advanced into in vivo models to evaluate their efficacy and safety profiles, with the ultimate goal of developing next-generation targeted cancer therapies.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link]

  • IC50 a (μM) values of 1-5 and cisplatin on the selected cells for 48 h. ResearchGate. Available from: [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • IC 50 values a (mM) of compounds 4a-l. ResearchGate. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available from: [Link]

  • 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Brominating Agents in Pyrazole Synthesis: A Yield and Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Brominated Pyrazoles

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold. Its derivatives exhibit a vast spectrum of biological activities, forming the core of numerous FDA-approved drugs. The strategic introduction of a bromine atom onto the pyrazole ring is a pivotal synthetic transformation. Brominated pyrazoles are not merely final products; they are versatile intermediates, primed for further functionalization through cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the construction of complex molecular architectures.[1][2]

However, the seemingly straightforward task of bromination is nuanced. The choice of brominating agent profoundly impacts yield, regioselectivity, safety, and scalability. For researchers in drug development and process chemistry, selecting the optimal reagent is a critical decision that balances reactivity with practical considerations. This guide provides an in-depth comparison of common brominating agents for pyrazole synthesis, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Brominating Agents: A Comparative Overview

The electrophilic bromination of the electron-rich pyrazole ring is the dominant mechanistic pathway. The C4 position is the most nucleophilic and sterically accessible site, making it the default position for monosubstitution in most cases.[3][4] While numerous reagents can effect this transformation, three stand out for their widespread use and distinct characteristics: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

  • Molecular Bromine (Br₂): The classic, most elemental source of electrophilic bromine. It is a powerful and fast-acting reagent.[5] However, its use is hampered by significant practical challenges. As a dense, volatile, and highly corrosive fuming liquid, it poses considerable safety and handling risks. Furthermore, it generates stoichiometric amounts of hazardous hydrogen bromide (HBr) as a byproduct, which can complicate reactions and workups.[6]

  • N-Bromosuccinimide (NBS): A crystalline, solid reagent that has long been the preferred alternative to liquid bromine for its superior handling characteristics and safety profile.[3][7] It acts as a source of electrophilic bromine, often activated by acid or simply by the nucleophilicity of the substrate. The succinimide byproduct is generally water-soluble, facilitating its removal during aqueous workup.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, crystalline solid that has emerged as a highly efficient and economical alternative to NBS.[8][9] Its key advantage lies in its structure: it possesses two bromine atoms, offering superior atom economy.[10] For every mole of DBDMH, two moles of bromination can be achieved, reducing both reagent cost and the amount of hydantoin byproduct generated. Its reactivity is comparable, and in some cases superior, to NBS.[10][11]

Performance & Yield Comparison: A Data-Driven Analysis

The ultimate measure of a reagent's utility is its performance in practice. The following table summarizes reported yields for the C4-bromination of various pyrazole substrates using different agents. It is critical to note that reaction conditions (solvent, temperature, catalyst) are optimized for each system and are not always directly comparable; however, the data provide a strong foundation for reagent selection.

Substrate (Example)Brominating AgentConditionsYield (%)Key Observations & Reference
1-Phenyl-3,5-dimethylpyrazoleN-BromosaccharinH₂SO₄/SiO₂, Solvent-free, 7 min95%A one-pot, rapid, and high-yielding protocol. N-Bromosaccharin is noted to be more reactive than NBS.[1]
1-Phenyl-3,5-dimethylpyrazoleNBSH₂SO₄/SiO₂, Solvent-free~95%Under these specific one-pot conditions, NBS shows comparable reactivity to its saccharin analogue for this activated substrate.[1][2]
1-Phenyl-3-CF₃-5-methylpyrazoleN-BromosaccharinH₂SO₄/SiO₂, Solvent-free, 15 min85%The protocol remains highly effective even with an electron-withdrawing CF₃ group.[1][2]
1-Phenyl-3-CF₃-5-methylpyrazoleNBSH₂SO₄/SiO₂, Solvent-free, 120 min34%Direct Comparison: NBS is significantly more sluggish and lower-yielding for this less reactive substrate compared to N-Bromosaccharin.[1][2]
1-Phenylpyrazol-3-olBromine (Br₂) (3 eq.)CCl₄, Reflux82%Yields the 4-bromo-1-(4-bromophenyl) product (dibromination). Demonstrates Br₂'s high reactivity, capable of brominating both rings.[12]
3,5-DimethylpyrazoleElectrochemical (NaBr)Pt anode, H₂O70%An alternative "green" method that avoids bulk reagents and generates the electrophile in situ, though yields can be variable.
1,5-DimethylpyrazoleElectrochemical (NaBr)Pt anode, H₂O94%Demonstrates that substrate electronics significantly influence the efficiency of electrochemical methods.[13]
Electron-rich ArenesDBDMHVariousGood-ExcellentDBDMH is widely cited as a cheap, convenient, and efficient alternative to NBS for electron-rich arenes and heterocycles.[8][9]

Mechanistic Insights & The "Why" Behind the Choice

The bromination of pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The C4 position is preferentially attacked due to the directing effects of the two nitrogen atoms, which stabilize the resulting Wheland intermediate more effectively for attack at this position compared to C3 or C5.

Generalized Mechanism of Pyrazole C4-Bromination sub Pyrazole Substrate pi_complex π-Complex Intermediate sub->pi_complex Electrophilic Attack reagent Brominating Agent (Br-X) reagent->pi_complex wheland σ-Complex (Wheland Intermediate) pi_complex->wheland Rate-determining step product 4-Bromopyrazole Product wheland->product Deprotonation (fast) byproduct Protonated Byproduct (H-X) wheland->byproduct

Figure 1. Simplified workflow for the electrophilic bromination of pyrazole at the C4 position.

Why choose one agent over another?

  • For Safety and Convenience: NBS and DBDMH are the clear winners over liquid Br₂. As stable, weighable solids, they eliminate the significant hazards associated with handling elemental bromine. This is often the primary deciding factor in both academic and industrial settings.

  • For Cost and Atom Economy: DBDMH is arguably superior to NBS. It delivers two bromine equivalents per mole, effectively halving the amount of reagent needed and waste generated for the same transformation.[10] For large-scale synthesis, this can translate into significant cost savings.

  • For Raw Power and Reactivity: When dealing with highly deactivated pyrazole rings that are resistant to bromination with NBS or DBDMH, the higher intrinsic reactivity of liquid Br₂ (sometimes with a Lewis acid catalyst) may be required to force the reaction to completion.[12] Kinetic studies have shown that Br₂ is a faster brominating agent than NBS in aqueous media.[5]

  • For Mildness and Selectivity: NBS is often perceived as a milder reagent than Br₂, which can be advantageous when other sensitive functional groups are present. Using NBS in a non-polar solvent like CCl₄ or a polar aprotic solvent like acetonitrile can favor clean, regioselective aromatic bromination over other potential side reactions.[4]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for common bromination procedures.

Protocol 1: General C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for the bromination of activated aromatic rings and is suitable for many N-substituted pyrazoles.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq.). Dissolve the substrate in a suitable solvent such as acetonitrile or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05-1.1 eq.). For less reactive substrates, the reaction can be performed in the dark to minimize radical side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic bromine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure 4-bromopyrazole.

Protocol 2: High-Yield One-Pot Synthesis and Bromination using N-Bromosaccharin (NBSac)

This highly efficient protocol is adapted from Perez-Montes et al. for the synthesis of 4-bromo-3,5-dimethyl-N-arylpyrazoles.[1][2]

  • Catalyst and Reagent Preparation: In a flask, thoroughly mix silica gel (1 g) with concentrated sulfuric acid (0.3 mL, 5.6 mmol).

  • Reaction Setup (Solvent-Free): To this catalytic mixture, add the 1,3-diketone (e.g., acetylacetone, 1.0 eq.), the arylhydrazine (1.0 eq.), and N-Bromosaccharin (1.0 eq.).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is often rapid (5-20 minutes). Monitor by TLC for the disappearance of the intermediate pyrazole.

  • Workup: Add chloroform (20 mL) to the reaction mixture and stir for 1 minute.

  • Purification: Filter the mixture to remove the silica-supported catalyst. Wash the residue with additional chloroform. The combined filtrate is then concentrated under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Decision Workflow for Pyrazole Brominating Agent Selection start Start: Need to Brominate Pyrazole safety Is safety and ease of handling a priority? start->safety scale Is cost / atom economy critical (large scale)? safety->scale Yes use_br2 Use Br₂ (with caution) safety->use_br2 No reactivity Is the pyrazole substrate deactivated? scale->reactivity No use_dbdmh Use DBDMH scale->use_dbdmh Yes reactivity->use_br2 Yes use_nbs Use NBS reactivity->use_nbs No

Figure 2. A decision-making flowchart for selecting the appropriate brominating agent.

Conclusion and Recommendations

The selection of a brominating agent for pyrazole synthesis is a multi-faceted decision.

  • For the vast majority of applications, NBS and DBDMH represent the best balance of reactivity, safety, and efficiency. They are the go-to reagents for routine C4-bromination of standard and electron-rich pyrazoles.

  • Between these two, DBDMH holds a distinct advantage for process chemistry and large-scale synthesis due to its superior atom economy and potentially lower cost.[10][14] It should be considered the first choice when scalability is a factor.

  • Molecular Bromine (Br₂) remains a tool for specialists. Its use should be reserved for challenging, deactivated substrates where N-haloimides fail, and only when appropriate safety infrastructure (e.g., high-performance fume hoods, personal protective equipment) is in place.

  • Novel, highly reactive reagents like N-Bromosaccharin demonstrate the potential for extremely rapid, high-yield transformations under solvent-free conditions, pointing towards more sustainable future methodologies.[1][2]

By understanding the distinct performance profiles and practical considerations of each agent, researchers can optimize their synthetic routes, leading to higher yields, safer laboratory practices, and more efficient development of the vital bromopyrazole intermediates that drive innovation in science and medicine.

References

  • Perez-Montes, J. I., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 56(2), 164-169.

  • Jia, H., et al. (2016). A highly practical and convenient halogenation of fused heterocyclic N-oxides. Organic & Biomolecular Chemistry, 14(32), 7644-7648.

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-129.

  • Stadlbauer, W., & Zirm, B. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2007(4), M551.

  • Maheshwari, M., & Hussain, N. (2023). TBA−Br and Selectfluor Mediated Bromination of Glycals and Heterocyclic Compounds: Substrate Scope and Synthetic Utility. ChemistrySelect, 8(40), e202302821.

  • Ghuge, K. D., & Ganu, V. S. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical Studies, 6(2), 1334-1339.

  • Singh, V., & Wirth, T. (2020). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Synthesis, 52(03), 333-349.

  • Ali, M. M., et al. (2007). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 6(5), 555-562.

  • Sayah, S., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(7), 786-790.

  • Sharma, A., et al. (2023). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Letters in Organic Chemistry, 20(9), 714-722.

  • Wikipedia contributors. (2024). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). BenchChem.

  • Tanaka, G. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. Chemia.

  • BenchChem. (2025). A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. BenchChem.

  • Kitamura, T., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Tetrahedron Letters, 53(49), 6641-6643.

  • Manac Inc. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. Chemia.

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Figure]. ResearchGate.

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal.

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

  • Criquet, J., & Allard, S. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1198-1209.

  • ResearchGate. (n.d.). Percent yield comparison using DBDMH and CBr4 as brominating agents. [Table]. ResearchGate.

  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Publication]. ResearchGate.

  • Colell, J. F. P., et al. (2017). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 139(22), 7456-7459.

  • Wang, Y., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(42), 24933-24936.

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.

  • Borukhova, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2140.

Sources

A Comparative Guide to Forced Degradation Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

The Imperative of Stability Testing: A Foundation of Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and purity. International Conference on Harmonisation (ICH) guidelines mandate forced degradation, or stress testing, to elucidate the intrinsic stability of a drug substance.[1][2] These studies are designed to:

  • Identify Potential Degradants: By subjecting the molecule to conditions more severe than accelerated storage, we can generate potential degradation products.[3]

  • Elucidate Degradation Pathways: Understanding how a molecule breaks down is crucial for developing stable formulations and appropriate storage conditions.

  • Develop and Validate Stability-Indicating Analytical Methods: The stress samples are used to prove that the analytical method can separate the intact drug from its degradation products, a prerequisite for reliable stability monitoring.[4]

This guide will detail a systematic approach to stress testing 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, comparing its anticipated stability to other relevant heterocyclic scaffolds.

The Analytical Cornerstone: Developing a Stability-Indicating HPLC Method

A robust analytical method is the bedrock of any stability study. For pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely employed technique due to its high resolution and sensitivity.[5][6] The primary objective is to develop a single method that can resolve the parent compound from all potential process impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is particularly common for this class of compounds.[6][7][8]

Experimental Protocol: RP-HPLC Method Development
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector is required. A PDA detector is preferred as it provides spectral information that can help in peak tracking and purity assessment.

  • Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a common choice for separating pyrazole derivatives.[5][6]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water. The acidic modifier helps to achieve sharp peak shapes for the carboxylic acid moiety.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Initial Gradient and Optimization:

    • Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components of the stressed samples.

    • Observe the retention times of the parent peak and any degradation products.

    • Optimize the gradient to ensure adequate resolution (Rs > 1.5) between the parent peak and its closest eluting impurity.

  • Detection Wavelength: Use the PDA detector to determine the UV maxima of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Select a wavelength that provides a good response for both the parent compound and the observed degradants.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.[8] Further dilute with the mobile phase to an appropriate working concentration (e.g., 0.1 mg/mL).

Workflow for HPLC Method Development

HPLC_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation Start Define Analytical Goal: Stability-Indicating Method Select_Column Select Column (e.g., C18) Start->Select_Column Prepare_MP Prepare Mobile Phases (Aqueous + Organic) Select_Column->Prepare_MP Prepare_Sample Prepare Sample & Standard Solutions Prepare_MP->Prepare_Sample Initial_Run Perform Initial Gradient Run Prepare_Sample->Initial_Run Analyze_Chrom Analyze Chromatogram (Peak Shape, Retention) Initial_Run->Analyze_Chrom Optimize Optimize Gradient, Flow Rate, & Temperature Analyze_Chrom->Optimize If resolution is poor Check_Resolution Check Resolution (Rs > 1.5) for Stressed Samples Optimize->Check_Resolution Check_Resolution->Optimize Iterate Validation Perform Method Validation (ICH Q2(R1)) Check_Resolution->Validation If resolution is adequate Final_Method Finalized & Documented Analytical Method Validation->Final_Method

Caption: A generalized workflow for the development of a stability-indicating HPLC method.

Designing the Gauntlet: Forced Degradation Protocols

The following protocols are designed to expose 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid to a range of chemical and physical stresses, as recommended by ICH guidelines.[1] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Overall Forced Degradation Workflow

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Compound (1 mg/mL) Control Prepare Control Sample (Unstressed, in diluent) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT/heat) Start->Base Neutral Neutral Hydrolysis (Water, heat) Start->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis light, ICH Q1B) Start->Photo Dilute Dilute All Samples to Working Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Neutral->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Validated HPLC Method Dilute->Analyze Report Report % Degradation, Peak Purity, & Mass Balance Analyze->Report Degradation_Pathways cluster_pathways Potential Degradation Products Parent 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Debrominated 1-methyl-1H-pyrazole-5-carboxylic acid Parent->Debrominated Photolysis (UV) [C-Br cleavage] Decarboxylated 4-bromo-1-methyl-1H-pyrazole Parent->Decarboxylated Thermal Stress [High Temp] Oxidized Ring-Opened Products Parent->Oxidized Oxidation (H₂O₂) [Ring Cleavage] Hydroxylated Hydroxylated Pyrazole Parent->Hydroxylated Oxidation/Photolysis [Substitution]

Caption: Potential degradation pathways for the target compound under stress conditions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the stability of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. By integrating principles of analytical chemistry, reaction kinetics, and regulatory science, researchers can generate a robust data package that elucidates the compound's intrinsic stability. The key vulnerabilities of this molecule are predicted to be oxidative and photolytic degradation, primarily due to the presence of the electron-rich pyrazole ring and the carbon-bromine bond, respectively. A systematic execution of the described forced degradation studies, coupled with a validated stability-indicating HPLC method, will provide the critical information necessary for informed decisions in the drug development process.

References

  • High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
  • A comparative analysis of analytical methods for pyrazole derivatives. Benchchem.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer... ResearchGate.
  • Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate.
  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Benchchem.
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.
  • AROMATIC PHOTOSUBSTITUTION REACTIONS. ScienceDirect.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

Sources

A Head-to-Head Comparison of Catalysts for Suzuki Coupling with Brominated Pyrazoles: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and versatile methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a direct pathway to novel pyrazole analogues. However, the unique electronic properties of brominated pyrazoles, particularly the potential for N-H related catalyst inhibition, present distinct challenges.

This guide provides an in-depth, head-to-head comparison of catalyst systems for the Suzuki coupling of brominated pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalytic system for your specific synthetic target.

The Challenge of Brominated Pyrazoles in Suzuki Coupling

The Suzuki-Miyaura coupling is a robust and widely adopted transformation.[1][2] However, the successful coupling of brominated pyrazoles is not always straightforward. The presence of the acidic N-H proton in unprotected pyrazoles can lead to catalyst inhibition or undesired side reactions.[3][4] Furthermore, the electron-rich nature of the pyrazole ring can influence the oxidative addition step of the catalytic cycle. Consequently, the choice of the palladium precursor and, critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency.

Catalyst Performance: A Comparative Analysis

To illustrate the impact of catalyst selection, we have compiled experimental data from various sources for the Suzuki coupling of brominated pyrazoles with arylboronic acids. While reaction conditions may vary slightly between studies, this table provides a clear overview of the performance of commonly employed catalyst systems.

Catalyst SystemBrominated Pyrazole SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Classical Catalysts
Pd(PPh₃)₄7-bromo-1H-indazole derivative(4-methoxyphenyl)boronic acidCs₂CO₃dioxane/EtOH/H₂O14047110[5]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802>955[6]
Pd(PPh₃)₂Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME8024605[6]
Modern Buchwald-Type Catalysts
XPhos Pd G24-bromo-1H-pyrazolePhenylboronic acidK₃PO₄dioxane/H₂O10024856-7[3]
P1 (XPhos-based)4-bromo-1-methyl-1H-pyrazole(4-methoxyphenyl)boronic acidK₃PO₄dioxane/H₂O10024926-7[3]
SPhosN-Boc-protected bromo-heterocycleArylboronic acidK₃PO₄dioxane/H₂O606High0.0005[2][7]

Key Insights from the Data:

  • Classical vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, they often require higher catalyst loadings and elevated temperatures.[5][6] Modern Buchwald-type ligands, such as XPhos and SPhos, in conjunction with palladium pre-catalysts like XPhos Pd G2, demonstrate superior activity, often enabling reactions at lower temperatures and with significantly lower catalyst loadings.[3][7][8]

  • The Power of the Ligand: The data clearly illustrates that the ligand plays a crucial role. The bulky, electron-rich nature of ligands like XPhos and SPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly beneficial for heteroaryl substrates.[4][7]

  • Pre-catalyst Advantage: The use of well-defined pre-catalysts, such as XPhos Pd G2, offers significant advantages in terms of air and moisture stability, ease of handling, and reproducibility of results.[8][9] These pre-catalysts rapidly form the active monoligated Pd(0) species in situ.[8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing your reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Brominated Pyrazole (R¹-X) ArylHalide->OxAdd BoronicAcid ArB(OH)₂ (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1H-pyrazole with Phenylboronic Acid using XPhos Pd G2

This protocol is a representative example of a highly efficient method for the Suzuki coupling of a brominated pyrazole, leveraging a modern, air-stable pre-catalyst.

Materials:

  • 4-Bromo-1H-pyrazole

  • Phenylboronic acid

  • XPhos Pd G2 (Palladium pre-catalyst)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Introduction: Add XPhos Pd G2 (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-pyrazole.

A Logic-Driven Workflow for Catalyst Screening

For novel or particularly challenging substrates, a systematic approach to catalyst screening is often necessary. The following workflow provides a logical progression for identifying the optimal conditions.

Catalyst_Screening_Workflow Start Define Substrates: Brominated Pyrazole & Boronic Acid Initial_Screen Initial Catalyst Screen (e.g., XPhos Pd G2, Pd(dppf)Cl₂, Pd(PPh₃)₄) Base: K₃PO₄, Solvent: Dioxane/H₂O, Temp: 100°C Start->Initial_Screen Analyze_Results Analyze Results (TLC/LC-MS) Identify Promising Catalyst(s) Initial_Screen->Analyze_Results Analyze_Results->Start No/Low Conversion (Re-evaluate Ligand Choice) Optimize_Base Optimize Base (K₂CO₃, Cs₂CO₃, etc.) Analyze_Results->Optimize_Base Promising Hit Optimize_Solvent Optimize Solvent System (Toluene, 2-MeTHF, etc.) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature & Time Optimize_Solvent->Optimize_Temp Final_Protocol Final Optimized Protocol Optimize_Temp->Final_Protocol

Caption: A systematic workflow for screening and optimizing catalysts for Suzuki coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of brominated pyrazoles is a powerful transformation that is greatly influenced by the choice of catalyst. While classical palladium catalysts can provide access to the desired products, modern systems based on bulky, electron-rich phosphine ligands, such as XPhos and SPhos, offer superior performance in terms of yield, reaction conditions, and catalyst loading. The use of air- and moisture-stable pre-catalysts like XPhos Pd G2 further enhances the practicality and reproducibility of these reactions in a research and development setting. As the demand for novel pyrazole-containing molecules continues to grow, the development of even more active and versatile catalyst systems will undoubtedly remain an area of intense research.

References

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. - ResearchGate. Available at: [Link]

  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... - ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. Available at: [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7 - ResearchGate. Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Suzuki Coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. Available at: [Link]

  • Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed. Available at: [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For specialized reagents like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a halogenated heterocyclic compound, this final step is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and field-proven best practices.

Part 1: Hazard Assessment and Waste Profile

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the required disposal pathway.

1.1. Intrinsic Hazards of the Compound 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and structurally similar compounds are classified as hazardous.[1][2][3] The primary routes of concern are ingestion and contact with skin or eyes.

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity: May cause respiratory irritation upon inhalation of dust.[1][2][3]

Due to the presence of a bromine atom on the pyrazole ring, this compound is classified as a halogenated organic compound . This is the single most important factor determining its disposal route, as mixing halogenated and non-halogenated waste streams is a frequent and costly error in laboratory practice.[6][7]

1.2. Regulatory Classification Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[8] While 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is not typically a specifically listed waste, its toxic properties require it to be managed as a hazardous waste.[9] Chemical waste generators are responsible for making this determination and ensuring complete and accurate classification.[2][9]

The following table summarizes the essential safety and classification information.

ParameterSpecificationRationale & Source(s)
Hazard Class Acute Toxicity (Oral), Skin Irritant, Eye IrritantBased on Safety Data Sheets for structurally identical or similar compounds.[1][2][4]
Waste Category Halogenated Organic WasteThe molecule contains bromine, a halogen.[6][10][11]
Required PPE Nitrile gloves, safety goggles (EN 166), lab coatStandard practice for handling irritants and potentially toxic chemicals.[2][4]
Disposal Route Approved Hazardous Waste Disposal PlantMandated for hazardous chemical waste to prevent environmental release.[2][12]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling the material from the point of generation to its final collection by Environmental Health & Safety (EH&S) personnel.

2.1. Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to prevent any contact with the skin, eyes, or respiratory system.

  • Hand Protection: Wear protective gloves (e.g., standard nitrile gloves).

  • Eye Protection: Use chemical safety goggles that meet European Standard EN 166 or equivalent.[2]

  • Skin and Body Protection: A long-sleeved lab coat is mandatory.[2]

  • Respiratory Protection: If handling large quantities of the solid material where dust formation is possible, work within a chemical fume hood to prevent inhalation.[2][3][13]

2.2. Waste Segregation and Collection Proper segregation is paramount to safe and cost-effective disposal.

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's EH&S department. This container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a screw-top, vapor-tight lid.[6][7][10]

  • Segregate as Halogenated Waste: This is a critical step. 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid waste must only be added to a container designated for "Halogenated Organic Waste." [7][10][11][14] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • Solid vs. Liquid:

    • If disposing of the solid compound, collect it in a clearly labeled, sealed container.[3][4]

    • If it is dissolved in a solvent , the entire solution must be treated as halogenated waste. For example, a solution in dichloromethane (a halogenated solvent) belongs in the halogenated waste stream. A solution in methanol (a non-halogenated solvent) renders the entire mixture a halogenated waste due to the solute.

2.3. Container Labeling and Storage Proper labeling and storage prevent accidental mixing of incompatible chemicals and ensure compliant disposal.

  • Immediate Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[6][10]

  • Complete Chemical Information: Clearly write the full chemical name, "4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid," and list any solvents present with their approximate percentages.[6] Do not use abbreviations or chemical formulas.[10]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][10][11] This prevents the release of vapors and protects against spills.

  • Safe Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet. It should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6][7]

The following diagram illustrates the decision workflow for proper disposal.

G Disposal Workflow for 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid cluster_prep Preparation cluster_assess Assessment & Segregation cluster_action Action Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Is there a spill? Identify Identify Waste Type: Solid or Solution? PPE->Identify Segregate Select 'HALOGENATED' Waste Container Identify->Segregate Identify->Spill Label Affix Hazardous Waste Label & List All Contents Segregate->Label NoSpill Transfer Waste to Container Label->NoSpill SmallSpill Small Spill: 1. Absorb with inert material 2. Collect in sealed bag 3. Tag as hazardous waste Spill->SmallSpill Yes (Small) LargeSpill Large Spill: 1. Evacuate Area 2. Notify EH&S / Emergency Services Spill->LargeSpill Yes (Large) Spill->NoSpill No Store Store in Secondary Containment in Satellite Accumulation Area SmallSpill->Store End Disposal Complete LargeSpill->End Close Securely Close Container NoSpill->Close Close->Store Request Container >75% Full? Request EH&S Pickup Store->Request Request->Store No Request->End Yes

Caption: Decision workflow for handling and disposing of the subject compound.

Part 3: Spill Management Protocol

Accidents happen, and a prepared response is key to mitigating risk.

3.1. Small Spills For minor spills of the solid material (typically less than a few grams) in a contained area:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Wearing your full PPE, gently sweep up the solid material.[3][4] Avoid creating dust.

  • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled plastic bag or container.[10]

  • Dispose of this container as halogenated solid waste.

3.2. Large Spills or Spills Outside a Fume Hood

  • Evacuate the immediate area.[10]

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's Environmental Health & Safety (EH&S) emergency line for professional cleanup and disposal.[6] Do not attempt to clean up a large spill yourself.

Part 4: Final Disposal and Record Keeping

  • Requesting Pickup: Once the waste container is approximately 75-90% full, or has been stored for a maximum of 3 months, submit a chemical waste collection request to your EH&S department.[6][7]

  • Ultimate Disposal Method: Halogenated organic waste is typically destroyed via high-temperature incineration at a licensed hazardous waste treatment facility. This process is necessary to break down the carbon-halogen bonds and prevent the formation of persistent environmental pollutants.

  • Documentation: Maintain a log of the waste generated in your laboratory notebook, cross-referencing the hazardous waste tag number. This creates a clear and defensible record of compliant disposal practices.

By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe and responsible disposal of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline . Temple University Environmental Health and Radiation Safety. [Link]

  • Organic solvent waste . Kemicentrum, Lund University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers . University of Pennsylvania EHRS. [Link]

  • Laboratory Health & Safety Rules . University of Cyprus, Department of Chemistry. [Link]

  • Lab Safety Do's & Don'ts . University of California, Santa Barbara. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid . PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • Part D: Chemical Safety Procedures for Laboratories . University of Wisconsin-La Crosse. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds. However, its utility in discovery is matched by the imperative for meticulous and informed handling. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural framework grounded in the specific hazards of this compound, enabling you to build a self-validating system of safety for every operation, from initial container handling to final disposal.

Hazard Assessment: Understanding the "Why" Behind the "What"

The foundation of any robust safety protocol is a thorough understanding of the material's intrinsic hazards. 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-84-2) is a solid, off-white powder.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark, and the signal word is "Warning".[2] This profile is consistent with its structural isomer, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which carries the same classifications.[1] These hazards are the causal drivers for the specific PPE and handling protocols outlined below. The primary risks are direct contact with the skin and eyes, inhalation of the powder, and accidental ingestion.

The Core of Protection: A Multi-Tiered PPE Strategy

Effective PPE is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the potential for exposure. The following table outlines a risk-based approach to PPE selection.

Task / Potential Exposure Eye & Face Protection Hand & Body Protection Respiratory Protection
Low Exposure (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsStandard laboratory coat, Nitrile gloves (single pair)Not generally required
Moderate Exposure (e.g., weighing solid, preparing solutions in a fume hood)Tightly fitting chemical splash gogglesChemical-resistant lab coat, Nitrile gloves (single pair, inspect before use)Required if outside of a certified chemical fume hood (N95 minimum)
High Exposure / Spill Cleanup (e.g., open transfers of large quantities, cleaning spills)Chemical splash goggles and a full-face shieldChemical-resistant apron over a lab coat, Heavy-duty nitrile or butyl rubber gloves (double-gloving recommended)Required. Use a full-face respirator with appropriate cartridges for organic vapors and particulates.[3]
Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Causality: The classification "H319: Causes serious eye irritation" means that even minor contact with the dust can lead to significant and painful irritation.[1][2]

  • Protocol:

    • Minimum Requirement: For any handling, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory.

    • Elevated Risk: When weighing the powder or transferring it, the risk of splashes or airborne dust increases. In these situations, you must upgrade to tightly fitting chemical splash goggles.[4] For large-volume transfers or spill response, a full-face shield must be worn in addition to goggles to protect the entire face.[5]

Skin and Body Protection: Preventing Irritation and Absorption
  • Causality: The "H315: Causes skin irritation" classification indicates that direct contact can cause redness, inflammation, or dermatitis.[1][2] While dermal toxicity data is limited, preventing skin contact is a primary tenet of chemical safety.

  • Protocol:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.[6] For prolonged handling or during spill cleanup, consider heavier-duty gloves or double-gloving.[7]

    • Lab Coat: A standard laboratory coat is required to protect street clothes and skin. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[8]

    • Footwear: Closed-toed shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection: Mitigating Inhalation Hazards
  • Causality: As a fine powder, this compound poses an inhalation risk, classified as "H335: May cause respiratory irritation."[2] Inhaling the dust can lead to irritation of the nose, throat, and lungs.

  • Protocol:

    • Primary Engineering Control: All work that may generate dust, such as weighing or transferring the solid, must be conducted within a certified chemical fume hood.[5][8] This is the most effective way to prevent respiratory exposure.

    • Secondary Respiratory PPE: If a fume hood is not available or during emergency spill response, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for nuisance dusts.[6] For higher potential exposures, a half-mask or full-face respirator with P100 (particulate) filters should be used.[3]

Operational Plan: From Benchtop to Disposal

Safe handling is a complete workflow. The following diagram illustrates the critical decision points and procedural flow for working with 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

G Workflow for Handling 4-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_sds 1. Review SDS & Identify Hazards prep_ppe 2. Assemble Task-Specific PPE (Table 1) prep_sds->prep_ppe prep_area 3. Designate Work Area (Fume Hood) prep_ppe->prep_area prep_spill 4. Locate Spill Kit & Waste Container prep_area->prep_spill handle_don 5. Don PPE prep_spill->handle_don handle_weigh 6. Weigh/Transfer Solid in Fume Hood handle_don->handle_weigh handle_sol 7. Prepare Solution (Add solid to solvent) handle_weigh->handle_sol post_decon 8. Decontaminate Work Area handle_sol->post_decon post_waste 9. Segregate Hazardous Waste (Halogenated Organics) post_decon->post_waste post_doff 10. Doff PPE Correctly post_waste->post_doff post_wash 11. Wash Hands Thoroughly post_doff->post_wash end End post_wash->end start Start start->prep_sds

Caption: Procedural workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, review this guide and the specific Safety Data Sheet (SDS).[1][2] Designate a work area, preferably within a chemical fume hood.[5] Ensure an eyewash station and safety shower are accessible.[4][8] Prepare a designated, properly labeled hazardous waste container.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations that may create dust, such as weighing, inside a fume hood to minimize inhalation risk.[5] Use a spatula to transfer the solid, avoiding scooping actions that could aerosolize the powder. When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water after removing all PPE.[4][7]

Emergency & Disposal Plans

Exposure and Spill Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

  • Small Spills: For small spills of the solid, wear appropriate PPE (including respiratory protection). Gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Clean the spill area with a suitable solvent and decontaminate.

Waste Disposal

As a brominated organic compound, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and any materials contaminated with it (e.g., gloves, weighing paper, contaminated solvent) must be treated as hazardous waste.

  • Segregation: Do not dispose of this chemical in standard trash or down the drain.[9] It must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."

  • Disposal: The waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration at a facility equipped with scrubbers to handle halogenated byproducts.[4] Always follow your institution's specific hazardous waste disposal protocols.

By integrating this risk-based safety framework into your daily laboratory operations, you build a culture of safety that is both compliant and intuitive, ensuring that your scientific pursuits are conducted with the highest regard for personal and environmental well-being.

References

  • Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid. (2013-09-20). Available from: [Link]

  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Available from: [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.